5-bromo-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623627 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185122-74-1 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,3-dihydro-1H-inden-1-amine
Introduction
This compound is a substituted aminoindane that serves as a critical chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold, which can be considered a constrained analog of phenethylamine, combined with two distinct and strategically positioned functional groups—a primary amine on a chiral center and an aryl bromide—makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and key applications for researchers and professionals in drug development. The molecule is commonly handled as a racemate, as individual (R) or (S) enantiomers, or as its more stable hydrochloride salt.
Core Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is established by its structure and core properties. This compound is characterized by an indane core, where a benzene ring is fused to a cyclopentane ring. The key substitutions are a bromine atom at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring, which is a stereocenter.
Caption: Chemical structure of this compound.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrN (Free Base) | [1][2] |
| C₉H₁₁BrClN (HCl Salt) | [3][4][5] | |
| Molecular Weight | 212.09 g/mol (Free Base) | [1][2] |
| 248.55 g/mol (HCl Salt) | [3][4][5] | |
| CAS Number (Racemate) | 185122-74-1 | [1][2] |
| CAS Number ((R)-enantiomer) | 1228561-27-0 | [6] |
| CAS Number (HCl Salt) | 1197595-75-7 | [3][5][7][8] |
| InChIKey | IEUKCNPRRGOGDG-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Physical Form | Solid, semi-solid, or liquid (Free Base) | |
| Solid (HCl Salt) | [3] | |
| Typical Purity | 95% - 97% | [1] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [7] |
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting ketone. The process involves the in-situ formation of an imine intermediate by reacting the ketone with an ammonia source, which is then selectively reduced to the primary amine.
The choice of reagents is critical for success. Ammonium formate serves as a convenient, solid source of ammonia. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate, thus minimizing side reactions and maximizing yield.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[9]
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)
-
Ammonium formate (10.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 equiv)
-
Methanol (Solvent)
-
Ethyl Acetate (EA) / Petroleum Ether (PE) for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474 mmol) in methanol (1.5 L) in a suitable reaction vessel, add ammonium formate (300 g, 4.76 mol).
-
Imine Formation: Stir the mixture at ambient temperature for 1 hour. During this step, the ketone reacts with ammonia (from the formate salt) to form an equilibrium with the corresponding imine.
-
Reduction: Carefully add sodium cyanoborohydride (90 g, 1.43 mol) portion-wise to the stirring mixture. Causality Note: NaBH₃CN is added after the imine has had time to form, ensuring it selectively reduces the C=N bond.
-
Reaction Completion: Heat the reaction mixture to 60°C and maintain for 2 hours. The elevated temperature drives the reaction to completion.
-
Workup: After cooling, concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: The crude residue is purified by silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether (1:10 v/v) to yield the final product.[9]
This self-validating protocol yields the target amine, which can be confirmed by standard analytical techniques (NMR, LC-MS).
Key Reactive Sites and Derivatization Potential
The synthetic utility of this molecule stems from its two orthogonal reactive handles, which allow for sequential and selective functionalization.
Caption: Derivatization potential of the core scaffold.
-
The Primary Amine (at C1): This nucleophilic group readily participates in a wide range of classical amine reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to generate more complex side chains.
-
The Aryl Bromide (at C5): This site is primed for transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C triple bonds), enabling the introduction of immense structural diversity at the aromatic core.
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in the synthesis of high-value compounds, particularly pharmaceutical candidates.
-
Scaffold for Medicinal Chemistry: The indane framework provides a conformationally restricted scaffold that can help improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The precursor ketone has been identified as an intermediate in research related to obesity-related metabolic diseases, highlighting the therapeutic relevance of this molecular class.[10]
-
Chiral Pool Synthesis: The availability of enantiomerically pure forms allows for stereoselective synthesis, which is crucial for developing drugs that interact with chiral biological systems like enzymes and receptors.[11]
-
Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule with versatile synthetic handles, it is an ideal starting point in FBDD campaigns. Fragments can be elaborated at either the amine or bromide position to optimize interactions with a target protein.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. It should be managed by personnel trained in handling chemical reagents in a well-ventilated laboratory environment.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed. | [7] |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. | [7] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12]
-
Engineering Controls: Use in a chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C in a dark location is recommended.[7]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-HCl | CymitQuimica [cymitquimica.com]
- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 7. achmem.com [achmem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | 185122-74-1 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1443238-61-6|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS: 185122-74-1): A Key Intermediate in CNS Drug Discovery
Introduction: The Strategic Importance of the Aminoindane Scaffold
In the landscape of medicinal chemistry, the 2,3-dihydro-1H-inden-1-amine, or 1-aminoindan, scaffold is a privileged structure. Its rigid, bicyclic framework allows for the precise spatial orientation of substituents, making it an ideal building block for crafting selective ligands for various biological targets. The introduction of a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydro-1H-inden-1-amine, further enhances its utility. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. Furthermore, the primary amine at the 1-position is a critical anchor point for building out molecular complexity and modulating pharmacological activity.
This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, analytical characterization, and its pivotal role as a key intermediate in the development of therapeutics targeting the Central Nervous System (CNS).
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up. The following table summarizes the key properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| CAS Number | 185122-74-1 | [1] |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
| Hydrochloride CAS | 1197595-75-7 | [4] |
| Hydrochloride Formula | C₉H₁₁BrClN | [4] |
| Hydrochloride Mol. Wt. | 248.55 g/mol | [4] |
Safety and Handling:
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthesis Methodologies: Crafting the Core Structure
The synthesis of this compound is predominantly achieved from the precursor 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone). Two primary synthetic strategies are commonly employed: reductive amination and a two-step oximation-reduction sequence. The choice of method often depends on the desired scale, available reagents, and stereochemical requirements.
Method 1: Direct Reductive Amination
This one-pot method offers a streamlined approach to the synthesis of the racemic amine. The causality behind this experimental choice lies in its efficiency, combining the formation of an imine intermediate and its subsequent reduction in a single reaction vessel.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a suitable solvent such as methanol, add ammonium formate (10.0 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (3.0 equivalents) to the reaction mixture. Note: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the iminium ion over the ketone, which is crucial for the success of the reaction.
-
Reaction Completion: Heat the mixture to 60°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Method 2: Oximation Followed by Catalytic Hydrogenation and Chiral Resolution
For applications where enantiopure material is required, a multi-step synthesis involving chiral resolution is necessary. This approach provides access to the individual (R)- and (S)-enantiomers, which is often critical for pharmacological activity.
Experimental Protocol:
-
Oximation:
-
Dissolve 5-bromo-1-indanone (1.0 equivalent) and hydroxylamine sulfate (1.0-3.0 equivalents) in an alcohol solvent (e.g., methanol).
-
Adjust the pH to 6.0-7.0 with an aqueous base (e.g., 40% sodium hydroxide) and reflux the mixture for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and precipitate the product by adding water. Filter and dry the 5-bromo-1-indanone oxime.
-
-
Catalytic Hydrogenation:
-
In a high-pressure kettle, dissolve the 5-bromo-1-indanone oxime in a suitable solvent.
-
Add a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) (5-20% by weight relative to the oxime).
-
Pressurize the vessel with hydrogen gas and stir until the reduction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain racemic 5-bromo-1-aminoindane.
-
-
Chiral Resolution with D-Mandelic Acid:
-
Dissolve the racemic amine and D-mandelic acid (1.0-2.0 equivalents) in methanol and heat to reflux for 1.5 hours.
-
Allow the solution to cool to room temperature, which will cause the precipitation of the D-mandelate salt of S-5-bromo-1-aminoindan.
-
Isolate the salt by vacuum filtration. The salt can be further purified by recrystallization from methanol to achieve an enantiomeric excess (ee) greater than 99%.
-
The purified salt is then treated with a base (e.g., ammonia solution) to liberate the free S-5-bromo-1-aminoindan, which can be extracted with an organic solvent.
-
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the indane scaffold and the substitution pattern. The chemical shifts and coupling constants of the aromatic and aliphatic protons are characteristic of the structure[5]. For chiral analysis, chiral solvating agents can be used to induce diastereomeric environments that result in separate signals for the enantiomers[6].
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[7][8]. This pattern is a definitive indicator of a monobrominated compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Used to assess the purity of the compound. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a common setup[9].
-
Chiral HPLC: Essential for determining the enantiomeric excess of the resolved amine. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are used to separate the enantiomers[10].
-
Application in CNS Drug Discovery: A Building Block for 5-HT₆ Receptor Antagonists
This compound is a valuable intermediate in the synthesis of various CNS-active compounds. A prominent example is its potential role as a precursor or structural analogue in the development of serotonin 6 (5-HT₆) receptor antagonists.
The 5-HT₆ receptor is almost exclusively expressed in the CNS, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex[1][4]. Dysregulation of the serotonergic system, including the 5-HT₆ receptor, has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably Alzheimer's disease and schizophrenia[3][4].
Antagonism of the 5-HT₆ receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes[1][11]. This has made 5-HT₆ receptor antagonists a promising therapeutic strategy for improving cognitive deficits in these conditions[11][12].
One such 5-HT₆ receptor antagonist that has been investigated in clinical trials for Alzheimer's disease is SUVN-502 (Masupirdine) [13][14][15]. While the exact synthesis of SUVN-502 from 5-bromo-1-aminoindan is proprietary, the aminoindane core is a key structural feature of many 5-HT₆ antagonists. The bromo-substituted aminoindane provides a versatile scaffold to build upon to achieve high affinity and selectivity for the 5-HT₆ receptor.
The 5-HT₆ Receptor Signaling Pathway
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Antagonists block this signaling cascade, which in turn modulates downstream neurotransmitter systems.
Conclusion: A Versatile and Enduring Scaffold
This compound stands out as a strategically important building block in modern medicinal chemistry. Its synthesis is well-established, with robust methods available for both racemic and enantiopure forms. The true value of this compound lies in its combination of a rigid, drug-like scaffold and a reactive bromine handle, which provides chemists with the tools to explore vast chemical space. As demonstrated by its relevance to the development of 5-HT₆ receptor antagonists for complex CNS disorders like Alzheimer's disease, the 5-bromo-1-aminoindane core will undoubtedly continue to be a valuable intermediate in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to understand and effectively utilize this versatile chemical entity.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijisrt.com [ijisrt.com]
- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. suvenneuro.com [suvenneuro.com]
- 15. Effect of masupirdine (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine
Introduction: The Significance of Chiral Indanamines in Medicinal Chemistry
(R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[1][2] The stereochemistry at the C1 position is crucial for the selective interaction with biological targets, making enantiomerically pure compounds like this essential for the development of effective and safe medicines. The rigid indane scaffold contributes to the conformational constraint of the molecule, which can enhance binding affinity and selectivity for specific receptors or enzymes. This guide provides an in-depth exploration of the synthetic routes to (R)-5-bromo-2,3-dihydro-1H-inden-1-amine, focusing on practical and efficient methodologies for researchers and drug development professionals.
Two principal strategies for obtaining the enantiomerically pure target molecule will be discussed: asymmetric synthesis and chiral resolution of a racemic mixture. Each approach has its own merits and challenges, and the choice often depends on factors such as scale, cost, and available resources.
Part 1: Synthesis of the Key Precursor: 5-Bromo-1-indanone
The synthesis of the target amine begins with the preparation of the key intermediate, 5-bromo-1-indanone. This compound can be synthesized through an intramolecular Friedel-Crafts acylation reaction.
A common and effective method starts from 3-(3-bromophenyl)propanoic acid. The cyclization is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or chlorosulfonic acid, which acts as both the catalyst and a dehydrating agent.[3]
Alternatively, 5-bromo-1-indanone can be prepared from 4-(3-chloropropanoyl)bromobenzene via an intramolecular Friedel-Crafts alkylation, often using a Lewis acid catalyst like aluminum chloride.[4]
Visualizing the Synthesis of 5-Bromo-1-indanone
Caption: Intramolecular Friedel-Crafts acylation to form 5-bromo-1-indanone.
Experimental Protocol: Synthesis of 5-Bromo-1-indanone from 3-(3-Bromophenyl)propanoic acid
Materials:
-
3-(3-Bromophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-bromophenyl)propanoic acid and polyphosphoric acid (typically a 10-fold excess by weight).
-
Heat the mixture with stirring to a temperature of 80-100°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.
-
The aqueous mixture is then extracted three times with dichloromethane.
-
The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-1-indanone by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 5-bromo-1-indanone as a solid.
Expected Yield: 75-85%
Part 2: Enantioselective Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine
With the key precursor in hand, the next critical stage is the introduction of the chiral amine group at the C1 position. As mentioned, this can be achieved through two primary strategies.
Strategy A: Asymmetric Synthesis via Chiral Reduction and Subsequent Amination
This elegant approach aims to directly establish the desired stereocenter. A highly effective method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[2][5][6] This reaction utilizes a chiral oxazaborolidine catalyst to deliver a hydride from borane to one face of the ketone with high stereoselectivity. For the synthesis of the (R)-amine, the corresponding (R)-alcohol is required, which is typically obtained using an (S)-CBS catalyst.
The resulting (R)-5-bromo-2,3-dihydro-1H-inden-1-ol can then be converted to the desired amine. A common method for this transformation is a two-step process involving activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction, or direct displacement with ammonia or a protected amine equivalent). A more direct approach is the Mitsunobu reaction.
Visualizing the Asymmetric Synthesis Pathway
Caption: Asymmetric synthesis of (R)-5-bromo-1-aminoindane via CBS reduction and amination.
Experimental Protocol: Asymmetric Reduction of 5-Bromo-1-indanone
Materials:
-
5-Bromo-1-indanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 N)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C and slowly add the borane-THF complex (0.6 equivalents). Stir for 15 minutes.
-
Cool the mixture to -78°C and add a solution of 5-bromo-1-indanone (1 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and then add 1 N HCl. Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.
Expected Yield and Enantiomeric Excess:
| Parameter | Expected Value |
| Yield | >90% |
| Enantiomeric Excess | >95% e.e. |
Strategy B: Chiral Resolution of Racemic 5-Bromo-1-aminoindane
An alternative and widely used industrial approach is the synthesis of the racemic amine followed by separation of the enantiomers. This method can be cost-effective, especially if the undesired enantiomer can be racemized and recycled.[7]
The synthesis of racemic 5-bromo-1-aminoindane can be achieved by reductive amination of 5-bromo-1-indanone. A common method involves the formation of an oxime by reacting the ketone with hydroxylamine, followed by reduction of the oxime to the amine using a reducing agent like zinc in acetic acid or catalytic hydrogenation.
The resolution of the racemic amine is then carried out using a chiral resolving agent, such as (+)-tartaric acid.[8] The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts with different solubilities. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base.
Visualizing the Chiral Resolution Pathway
References
- 1. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Chiral Building Block for CNS Drug Discovery
Abstract
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral intermediate of significant interest to researchers, scientists, and drug development professionals. Its rigid indane scaffold, combined with the stereospecific amine and a synthetically versatile bromine handle, makes it a valuable building block for creating complex molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its core properties, synthesis via chiral resolution, analytical characterization, and strategic applications in medicinal chemistry, offering field-proven insights into its utility.
Core Characteristics and Physicochemical Properties
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 5-bromo-1-aminoindane. The salt form enhances stability and improves handling characteristics, making it suitable for laboratory use.[1][2] As a hydrochloride salt of a primary amine, it is expected to be a crystalline solid with appreciable solubility in water and polar protic solvents like methanol and ethanol, while having limited solubility in nonpolar aprotic solvents.
The key structural features—a chiral center at C1, a bromine atom on the aromatic ring, and the constrained bicyclic system—are pivotal to its function in asymmetric synthesis. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity via modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 916210-93-0 | [3][4][5] |
| Molecular Formula | C₉H₁₁BrClN | [3][4][6] |
| Molecular Weight | 248.55 g/mol | [3][4][6] |
| Appearance | White to off-white or yellow crystalline powder | [7] |
| Purity | Typically available as ≥95% or ≥97% | [3][8] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [3][7] |
| SMILES | Cl.N[C@H]1CCC2=CC(Br)=CC=C12 | [3] |
| InChIKey | GLGQSSHHFWJLAI-RXMQYKEDSA-N (for S-isomer) | Inferred from R-isomer[9] |
Synthesis and Chiral Resolution: Achieving Enantiopurity
The industrial synthesis of enantiomerically pure amines like the target compound rarely relies on de novo asymmetric synthesis. Instead, a more robust and scalable approach is the resolution of a racemic mixture.[10][11] This methodology is foundational for producing many chiral drugs and intermediates, including the structurally related core of Rasagiline, an anti-Parkinson's agent.[10][12][13]
The general strategy involves three main stages:
-
Synthesis of Racemic Precursor : 5-bromo-1-indanone is converted to racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Chiral Resolution : The racemate is treated with a chiral resolving agent to form a pair of diastereomeric salts, which are separated by fractional crystallization.
-
Liberation and Salt Formation : The desired diastereomeric salt is isolated, and the free amine is liberated, followed by conversion to the stable hydrochloride salt.
Protocol 1: Chiral Resolution of (±)-5-bromo-2,3-dihydro-1H-inden-1-amine
This protocol is a representative methodology based on established principles for resolving aminoindanes.[1][11][14]
Expertise & Experience Insight: The choice of the resolving agent and solvent is critical. Chiral acids like tartaric acid are cost-effective and form diastereomeric salts with amines that often exhibit significant differences in solubility.[11] Methanol is a common solvent choice as it provides a good solubility profile for the initial salt mixture while allowing for the selective precipitation of one diastereomer upon cooling.[11]
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound free base in warm methanol.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a minimal amount of warm methanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the recovery of the less soluble diastereomer in high purity.
-
Salt Formation & Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with L-tartaric acid is typically less soluble and will begin to precipitate. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C for several hours to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove the more soluble (R)-amine diastereomer.
-
Purity Check (Optional): At this stage, the enantiomeric excess (e.e.) of the isolated salt can be checked via chiral HPLC after liberating the free amine from a small sample. If the desired purity is not met, a recrystallization from fresh methanol can be performed.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (S)-5-bromo-1-aminoindane free base.
-
Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic proton (CH-NH₂, triplet, ~4.5-5.0 ppm), aliphatic protons (multiplets, ~2.0-3.5 ppm), and amine protons (broad singlet). Integration should match the C₉H₁₀BrN structure. |
| ¹³C NMR | Structural Confirmation | Signals corresponding to 9 unique carbon atoms, including aromatic, aliphatic, and benzylic carbons. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak for the free base (C₉H₁₀BrN) should be observed at m/z corresponding to its isotopic pattern (presence of Br isotopes ⁷⁹Br and ⁸¹Br). |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Using a suitable chiral stationary phase, the (S) and (R) enantiomers are separated, allowing for the precise quantification of enantiomeric excess. |
| FTIR | Functional Group Identification | Characteristic absorptions for N-H (amine), aromatic C-H, aliphatic C-H, and C-Br bonds. |
Applications in Drug Discovery and Medicinal Chemistry
The primary value of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine lies in its role as a versatile chiral building block for synthesizing drug candidates, especially for CNS disorders.[3][10] The aminoindane scaffold is a well-established pharmacophore found in several neurologically active drugs.[15]
Strategic Importance:
-
Chiral Scaffold: It provides a rigid, stereochemically defined framework, which is crucial for achieving selective interactions with chiral biological targets like receptors and enzymes.
-
Synthetic Handle: The 5-bromo substituent is not merely a placeholder; it is a powerful tool for lead optimization. It can be readily transformed into a wide array of other functional groups using modern organometallic chemistry.
Case Study Context: Analogs of Rasagiline
Rasagiline, (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used to treat Parkinson's disease.[10][13] Its synthesis relies on obtaining the enantiopure (R)-1-aminoindan core.[11][12]
(S)-5-bromo-1-aminoindane serves as an ideal starting point for creating novel analogs. A medicinal chemist can use the (S)-enantiomer to explore a different stereochemical space at the target receptor. Furthermore, the 5-bromo position can be elaborated via reactions such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To add substituted amine functionalities.
-
Sonogashira Coupling: To install alkyne moieties.
-
Cyanation: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the 5-position of the indane ring, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties compared to existing drugs.
Safety, Handling, and Storage
As with all laboratory chemicals, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The free base will be liberated upon contact with strong bases.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is hazardous upon inhalation, ingestion, or skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from light and moisture to ensure long-term stability.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 4. medkoo.com [medkoo.com]
- 5. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 6. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 5-bromo-2,3-dihydro-1H-inden-1-amine
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-2,3-dihydro-1H-inden-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern analytical techniques. The focus is on not just the data itself, but the scientific principles that underpin the observed spectral features, ensuring a thorough understanding for both analytical chemists and medicinal chemists alike.
Introduction
This compound is a halogenated derivative of 1-aminoindan. The presence of the bromine atom on the aromatic ring, combined with the chiral center at the first position of the indane nucleus, makes it a valuable building block in medicinal chemistry. Its structural motifs are found in various pharmacologically active compounds, making a detailed understanding of its spectroscopic properties crucial for synthesis confirmation, quality control, and further drug development endeavors. This guide will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data of any molecule lies in understanding its structure. This compound possesses a bicyclic system with an aromatic ring fused to a five-membered ring, which contains a primary amine.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 1H | Ar-H |
| ~ 7.20 | dd | 1H | Ar-H |
| ~ 7.10 | d | 1H | Ar-H |
| ~ 4.25 | t | 1H | CH-NH₂ |
| ~ 2.95 | m | 1H | CH₂ |
| ~ 2.75 | m | 1H | CH₂ |
| ~ 2.40 | m | 1H | CH₂ |
| ~ 1.85 | m | 1H | CH₂ |
| ~ 1.60 | br s | 2H | NH₂ |
Causality Behind Peak Assignments:
-
Aromatic Protons (δ 7.10-7.35): The three protons on the brominated benzene ring will appear in the aromatic region. The bromine atom's electron-withdrawing nature will influence their chemical shifts. The splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons.
-
Benzylic Proton (δ ~4.25): The proton on the carbon bearing the amine group (C1) is in a benzylic position and is deshielded, hence its downfield shift. It is expected to appear as a triplet due to coupling with the adjacent CH₂ group.
-
Aliphatic Protons (δ 1.85-2.95): The four protons of the two methylene groups in the five-membered ring will have complex splitting patterns due to both geminal and vicinal coupling. They are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts.
-
Amine Protons (δ ~1.60): The protons of the primary amine typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Ar-C |
| ~ 142.5 | Ar-C |
| ~ 130.0 | Ar-CH |
| ~ 128.0 | Ar-CH |
| ~ 125.0 | Ar-CH |
| ~ 120.0 | Ar-C-Br |
| ~ 58.0 | CH-NH₂ |
| ~ 35.0 | CH₂ |
| ~ 30.0 | CH₂ |
Rationale for Chemical Shifts:
-
Aromatic Carbons (δ 120.0-145.0): The six carbons of the benzene ring will resonate in this region. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.
-
Benzylic Carbon (δ ~58.0): The carbon atom bonded to the nitrogen of the amine group (C1) is expected to appear in this region, deshielded by the adjacent aromatic ring and the electronegative nitrogen.
-
Aliphatic Carbons (δ 30.0-35.0): The two methylene carbons of the five-membered ring will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 211/213 | Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine |
| 194/196 | Loss of NH₃ |
| 132 | Loss of Br |
| 117 | Loss of Br and CH₃ |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion: The presence of a bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator for the presence of bromine.
-
Key Fragments: The fragmentation is likely to involve the loss of the amine group as ammonia (NH₃) and the loss of the bromine radical.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (primary amine, two bands) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2800-3000 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Medium | N-H bend (scissoring) |
| 1450-1500 | Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-N stretch |
| 500-600 | Strong | C-Br stretch |
Interpretation of Key Absorptions:
-
N-H Stretching: As a primary amine, two distinct bands are expected in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.
-
N-H Bending: The scissoring vibration of the primary amine group typically appears in this region.
-
C-Br Stretching: The presence of a strong absorption in the fingerprint region is indicative of the carbon-bromine bond.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a clear and consistent picture of its molecular structure. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to the unequivocal identification and characterization of this important synthetic intermediate. Researchers and scientists can use this guide as a reference for interpreting their own experimental data and for ensuring the quality and identity of their materials in drug discovery and development workflows.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on established chemical principles and data for analogous structures. Experimental values may vary depending on the specific conditions of measurement. It is always recommended to confirm structural assignments through the acquisition and interpretation of experimental data.
References
1H NMR spectrum of 5-bromo-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2,3-dihydro-1H-inden-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key intermediate in pharmaceutical research and development. As a chiral amine with a rigid bicyclic structure, its structural confirmation relies heavily on detailed NMR analysis. This document offers a predictive framework for its ¹H NMR spectrum, grounded in established principles of chemical shift theory and spin-spin coupling. We will dissect the expected spectral features, provide a robust experimental protocol for data acquisition, and outline a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex small molecules.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The precise characterization of its three-dimensional structure is paramount for its application in stereoselective synthesis. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous insights into the molecular framework by mapping the distinct chemical environments of every proton.
This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of the spectrum, explaining why specific protons resonate at certain frequencies and exhibit particular splitting patterns. This approach empowers the scientist to not only confirm the identity of the target compound but also to identify potential impurities or structural anomalies with confidence.
Part 1: Theoretical Analysis and Spectral Prediction
A rigorous interpretation of an NMR spectrum begins with a predictive analysis based on the molecule's structure. The structure of this compound presents several distinct proton environments, each influenced by factors such as aromaticity, electronegativity of adjacent atoms (Br, N), and stereochemistry.
Molecular Structure and Proton Environments
The molecule contains a total of ten hydrogen atoms, distributed across eight unique chemical environments due to the molecule's asymmetry. The chiral center at the C1 position renders the C2 methylene protons diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals.
Caption: Labeled structure of this compound.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Aromatic Protons (H4, H6, H7): These protons reside on the benzene ring and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm)[1]. The bromine atom at C5 will exert a deshielding inductive effect and a shielding/deshielding resonance effect. H4, being ortho to the bromine, and H6, also ortho, will be significantly affected. H7 is further away. We can predict H4 will be a singlet or a narrow doublet (due to small meta-coupling to H6), H6 will be a doublet of doublets, and H7 will be a doublet.
-
Benzylic Methine Proton (H1): This proton is attached to a carbon (C1) that is both benzylic and bonded to an electronegative nitrogen atom. Both features are strongly deshielding. A chemical shift in the range of 4.0–4.5 ppm is anticipated[2][3].
-
Aliphatic Methylene Protons (H2a, H2b): These protons are diastereotopic. They are adjacent to the benzylic methine (H1) and the other benzylic methylene (H3). Their environment is less deshielded than H1 or H3, with predicted shifts between 2.0 and 2.7 ppm[2][3].
-
Benzylic Methylene Protons (H3a, H3b): Situated adjacent to the aromatic ring, these protons are deshielded and are expected to resonate between 2.8 and 3.2 ppm[2][3].
-
Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6][7] A broad singlet is typically observed anywhere from 0.5 to 5.0 ppm.[4][6][8][9] This signal's identity can be unequivocally confirmed via a D₂O shake experiment, which results in its disappearance[4].
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H7 | ~7.3 ppm | d (doublet) | Jortho(7,6) ≈ 8 Hz | 1H |
| H6 | ~7.2 ppm | dd (doublet of doublets) | Jortho(6,7) ≈ 8 Hz, Jmeta(6,4) ≈ 2 Hz | 1H |
| H4 | ~7.4 ppm | d (doublet) or s (singlet) | Jmeta(4,6) ≈ 2 Hz | 1H |
| H1 | 4.0 - 4.5 ppm | t (triplet) or m (multiplet) | Jvicinal(1,2) ≈ 7-8 Hz | 1H |
| H3a, H3b | 2.8 - 3.2 ppm | m (multiplet) | Jvicinal(3,2) ≈ 7-8 Hz | 2H |
| H2a, H2b | 2.0 - 2.7 ppm | m (multiplet) | Jgeminal, Jvicinal | 2H |
| NH₂ | 0.5 - 5.0 ppm | br s (broad singlet) | None | 2H |
Predicted Spin-Spin Coupling
Spin-spin coupling provides connectivity information. The multiplicity of a signal is described by the n+1 rule, where n is the number of neighboring, non-equivalent protons.[10]
-
Aromatic Couplings: Ortho coupling (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller at 2–3 Hz.[11] This will lead to distinct splitting patterns for H4, H6, and H7.
-
Aliphatic Couplings: The five-membered ring has a relatively fixed conformation, leading to predictable vicinal (³J) coupling constants. The coupling between H1 and the two H2 protons, and between the H3 and H2 protons, will split these signals. The diastereotopic H2 protons will couple to each other (geminal coupling, ²J, typically 12-18 Hz) and to H1 and the H3 protons, resulting in complex, overlapping multiplets.
Caption: Predicted ¹H-¹H spin-spin coupling network.
Part 2: Experimental Protocol
The quality of NMR data is critically dependent on a well-designed experimental procedure. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.
Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ can be advantageous for resolving exchangeable protons like NH₂.
-
Internal Standard: Tetramethylsilane (TMS), typically included in the NMR solvent (0 ppm reference).[12]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and simplify interpretation.
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh approximately 5 mg of the sample into a clean, dry vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Perform automated or manual shimming of the magnetic field to maximize its homogeneity. A well-shimmed sample is critical for achieving sharp lines and resolving fine coupling patterns.
-
Data Acquisition: a. Acquire a standard one-dimensional (1D) ¹H NMR spectrum. b. Key Parameters:
- Spectral Width: ~16 ppm (centered around 6 ppm) to ensure all signals are captured.
- Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.
- Acquisition Time: 2-4 seconds for good resolution.
- Relaxation Delay (d1): 1-5 seconds to allow for full magnetization recovery between scans.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
D₂O Exchange (Confirmation of NH₂): a. After acquiring the initial spectrum, remove the NMR tube. b. Add 1-2 drops of deuterium oxide (D₂O) to the tube. c. Shake the tube gently to mix. d. Re-acquire the ¹H NMR spectrum using the same parameters. The broad singlet corresponding to the NH₂ protons will have disappeared or significantly diminished in intensity.
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. acdlabs.com [acdlabs.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Stability and Storage of 5-bromo-2,3-dihydro-1H-inden-1-amine
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in various synthetic applications. Understanding the chemical liabilities of this molecule is crucial for ensuring experimental reproducibility, maximizing yield, and maintaining purity throughout the research and development lifecycle.
Chemical Profile and Intrinsic Stability
This compound possesses a unique structure combining a brominated aromatic ring with a primary amine on a dihydroindene scaffold. This combination of functional groups dictates its reactivity and stability profile. The primary amine group imparts basic properties (predicted pKa of 9.05±0.20) and susceptibility to oxidation, while the bromine atom can influence the electron density of the aromatic system.[1]
Aromatic amines, as a class, are known for their potential for oxidative degradation, which can be catalyzed by light, heat, and the presence of metal ions.[2][3] The primary amine is a nucleophilic center and can react with various electrophiles. While the dihydroindene core is relatively stable, the benzylic position of the amine group could be susceptible to certain reactions.
Factors Influencing Stability
Several external factors can impact the long-term stability of this compound. Careful control of these factors is essential to preserve the compound's purity.
Temperature
Elevated temperatures can accelerate degradation reactions. Most suppliers recommend storing the compound at 2-8°C.[1][4][5] This temperature range is critical for minimizing the rate of potential decomposition pathways. Storing at room temperature for extended periods is not advisable.
Light
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation of aromatic amines. This can lead to the formation of colored impurities and a decrease in purity. Therefore, the compound should always be stored in a light-protected environment, such as an amber vial or a container placed inside a dark cabinet.[1]
Air and Oxygen
The primary amine functionality is susceptible to oxidation in the presence of air. Oxidative degradation can lead to the formation of various byproducts, including imines, nitroso, and nitro compounds, often resulting in a change in the material's color from white to yellow or brown. To mitigate this, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[6]
Moisture
While not as critical as oxygen or temperature, moisture can potentially facilitate certain degradation pathways. It is good practice to store the compound in a dry environment.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Long-Term Storage
For optimal long-term stability, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][4][5] | Minimizes the rate of thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6] | Prevents oxidative degradation of the primary amine. |
| Light | Protect from light (Amber vial/container)[1] | Prevents photochemical decomposition. |
| Container | Tightly sealed container[6][7] | Prevents exposure to air and moisture. |
Handling Workflow
Adherence to a strict handling protocol is essential to prevent degradation during experimental use.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Weighing: If possible, perform weighing operations inside a glovebox or under a stream of inert gas to minimize exposure to air.
-
Prompt Sealing: After dispensing the required amount, securely reseal the container immediately.
-
Inert Gas Purge: Before returning to storage, flush the container's headspace with an inert gas like argon or nitrogen to displace any air that may have entered.
-
Return to Storage: Promptly return the container to the recommended 2-8°C, light-protected storage location.
Assessing Purity and Degradation
Regularly assessing the purity of this compound is crucial, especially for sensitive applications. Several analytical techniques can be employed for this purpose.
Analytical Methods
| Method | Purpose | Key Parameters |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect non-volatile impurities. | Reverse-phase C18 column, UV detection, gradient elution with acetonitrile/water. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identify and quantify volatile impurities and degradation products. | Low-polarity capillary column (e.g., DB-5ms), temperature programming. |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Confirm structure and detect impurities with distinct proton signals. | Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), internal standard for quantitative analysis (qNMR). |
A guide on assessing the purity of a similar compound, 5-bromoindole, provides detailed experimental protocols for these techniques that can be adapted.[8]
Potential Degradation Pathways
While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of aromatic amines, potential degradation routes include:
Caption: Potential degradation pathways for this compound.
Safety and Handling Precautions
As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.[7] In case of skin or eye contact, rinse thoroughly with water.[6]
Conclusion
The stability of this compound is intrinsically linked to its primary aromatic amine functionality. By controlling key environmental factors—namely temperature, light, and oxygen—researchers can ensure the compound's purity and integrity over time. Adherence to the recommended storage conditions of 2-8°C under an inert, dark atmosphere, coupled with careful handling protocols, is the best practice for maintaining the quality of this valuable research chemical. Regular analytical assessment is recommended to verify purity before use in critical applications.
References
- 1. 185122-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 5-Bromo-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Preclinical Investigation
Introduction: The Strategic Importance of the Indan Amine Scaffold in CNS Drug Discovery
The 2,3-dihydro-1H-inden-1-amine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric elements, making it a privileged scaffold in medicinal chemistry. A prime example of its clinical success is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease, which is a derivative of this core structure. The introduction of a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydro-1H-inden-1-amine, offers a strategic entry point for both modulating biological activity and for further chemical elaboration. This halogen substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, while also serving as a versatile chemical handle for creating diverse compound libraries through cross-coupling reactions.
This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into its hypothesized primary targets, outline detailed experimental protocols for its evaluation, and discuss the underlying scientific rationale for these investigative pathways. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.
Part 1: Hypothesized Biological Targets and Rationale
Based on the extensive body of research surrounding the 2,3-dihydro-1H-inden-1-amine core and related bromo-indan structures, we can postulate several high-priority biological targets for this compound.
Monoamine Oxidase B (MAO-B): A Primary Target for Neuroprotection
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters.[1] Specifically, MAO-B is responsible for the degradation of dopamine in the brain.[1] Inhibition of MAO-B increases dopaminergic tone and is a validated therapeutic strategy for Parkinson's disease.[2] Given that the parent scaffold of this compound is a direct precursor to the MAO-B inhibitor Rasagiline, it is highly probable that this brominated analog retains affinity for and potentially inhibits MAO-B. The bromine atom at the 5-position could modulate the binding affinity and selectivity for MAO-B over its isoform, MAO-A.
Serotonin and Dopamine Receptors: Modulators of Mood and Cognition
Commercial suppliers of the chiral enantiomers of this compound explicitly market them as building blocks for the development of CNS agents, particularly serotonin and dopamine receptor modulators.[3][4] This suggests that the indan amine scaffold is a recognized pharmacophore for these receptor families. The interaction with specific subtypes of serotonin (5-HT) and dopamine (D) receptors could lead to therapeutic applications in depression, anxiety, schizophrenia, and other psychiatric disorders. The bromination at the 5-position could be a key determinant of receptor subtype selectivity. Many CNS drugs that target dopamine receptors also show affinity for serotonin and adrenergic receptors.[5]
Part 2: Experimental Protocols for Biological Evaluation
A rigorous and systematic approach is essential to validate the hypothesized biological activities of this compound. The following protocols are designed to provide a clear and reproducible methodology for in vitro characterization.
Protocol for MAO-B Inhibitor Screening (Fluorometric Assay)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and provides a high-throughput method to determine the inhibitory potential of the test compound.[6][7]
Objective: To determine the IC50 value of this compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., a peroxidase substrate that fluoresces upon oxidation by H2O2)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Test compound: this compound hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound stock solution in MAO-B assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Setup:
-
Add 50 µL of the diluted MAO-B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control (solvent) to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B assay buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Serotonin Receptor Binding Assay (Radioligand Assay)
This protocol outlines a standard method for determining the binding affinity of the test compound to a specific serotonin receptor subtype, for example, the 5-HT2A receptor.[8][9]
Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]Ketanserin).
-
Non-specific binding control (e.g., Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound: this compound hydrochloride, dissolved in assay buffer.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine:
-
25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
25 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Measurement:
-
Dry the filter mats.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[10][11][12] A standard panel of in vitro assays should be conducted for this compound.
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To assess intestinal absorption and predict oral bioavailability. |
| Distribution | Plasma Protein Binding Assay | To determine the fraction of the compound bound to plasma proteins, which affects its free concentration and efficacy. |
| Metabolism | Microsomal Stability Assay | To evaluate the metabolic stability of the compound in the presence of liver microsomes, predicting its hepatic clearance. |
| Toxicity | Cytotoxicity Assay (e.g., MTT or LDH assay) | To assess the general toxicity of the compound on a representative cell line (e.g., HepG2). |
| hERG Channel Assay | Patch-clamp or binding assay | To evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel. |
Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions
The data generated from the aforementioned assays will provide a foundational understanding of the biological activity of this compound. This initial dataset will be pivotal in guiding the subsequent steps of a drug discovery program.
Interpreting the Data:
-
Potent MAO-B Inhibition: A low IC50 value for MAO-B would validate the initial hypothesis and position the compound as a promising candidate for neurodegenerative diseases. Selectivity over MAO-A should also be determined.
-
Receptor Binding Affinity: Significant binding to specific serotonin or dopamine receptor subtypes would open avenues for development in psychiatric disorders. Functional assays will then be critical to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Favorable ADMET Profile: Good permeability, metabolic stability, and low toxicity are essential for a viable drug candidate.
Future Directions: Should this compound demonstrate promising activity in these initial screens, the following steps are recommended:
-
Chiral Separation and Evaluation: The compound is chiral, and it is imperative to separate the (R)- and (S)-enantiomers and evaluate their biological activity and stereospecificity independently.
-
Lead Optimization: The bromine atom at the 5-position is an excellent handle for synthetic modification. Structure-activity relationship (SAR) studies can be initiated by synthesizing analogs with different substituents at this position to improve potency, selectivity, and pharmacokinetic properties.[13][14]
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of disease (e.g., MPTP-induced Parkinson's model in mice) to evaluate their therapeutic efficacy.
Conclusion
This compound is a compound of significant interest, strategically positioned at the intersection of proven pharmacophores for CNS targets. While its specific biological activities are yet to be fully elucidated, its structural relationship to known MAO-B inhibitors and its utility as a precursor for serotonin and dopamine receptor modulators provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a systematic and robust approach to characterizing its potential as a novel therapeutic agent. Through diligent application of these methodologies, the scientific community can effectively unlock the full potential of this promising molecule.
References
- 1. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]
- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indanamine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Evolution
Abstract
The indane nucleus, a bicyclic framework consisting of a fused benzene and cyclopentane ring, represents a privileged scaffold in medicinal chemistry. Substitution of this core with an amine functional group gives rise to the indanamine class of compounds, which have demonstrated a remarkable diversity of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of substituted indanamines, from their origins as rigid analogues of phenethylamines to their development as psychoactive substances, monoamine oxidase inhibitors, and other therapeutic agents. We will delve into the synthetic chemistry underpinning these molecules, detailing experimental protocols and the rationale behind various synthetic strategies. Furthermore, this guide will offer a comprehensive analysis of their pharmacology, focusing on structure-activity relationships that govern their interactions with key biological targets, particularly the monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical class.
Introduction: The Indane Scaffold in Medicinal Chemistry
A Tale of Two Pathways: The Divergent History of Substituted Indanamines
The history of substituted indanamines has largely followed two parallel, yet occasionally intersecting, paths: the development of psychoactive compounds, often termed entactogens or empathogens, and the pursuit of non-psychoactive therapeutic agents for a variety of central nervous system disorders.
The Rise of the Entactogens: From MDMA Analogues to Research Chemicals
The story of psychoactive indanamines is intrinsically linked to the work of pioneering medicinal chemist Dr. David E. Nichols.[5][6] In the 1990s, his laboratory at Purdue University sought to create rigid analogues of psychoactive phenethylamines like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[3] The rationale was to investigate the structure-activity relationships (SAR) of these compounds and to potentially develop non-neurotoxic alternatives to MDMA.[3] This research led to the synthesis of a series of 2-aminoindane derivatives, including the now well-known compounds 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI).[3][7]
These compounds, particularly MDAI, were designed to mimic the entactogenic effects of MDMA—feelings of empathy, emotional openness, and connectedness—while potentially reducing the stimulant and neurotoxic properties associated with it.[8] The term "entactogen," meaning "to touch within," was coined by David Nichols to describe this unique class of psychoactive substances.[5]
A Different Therapeutic Path: Rasagiline and the Monoamine Oxidase Inhibitors
In parallel to the exploration of psychoactive indanamines, another line of research focused on their potential as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. This led to the development of rasagiline, the R-(+)-enantiomer of N-propargyl-1-aminoindan.[9][10] Unlike its psychoactive cousins, rasagiline is a selective and irreversible inhibitor of MAO-B and is used in the treatment of Parkinson's disease.[9][11] Its mechanism of action involves increasing dopamine levels in the brain, which helps to alleviate the motor symptoms of the disease.[10] The discovery and development of rasagiline showcased the therapeutic versatility of the indanamine scaffold beyond its psychoactive applications.
The Synthetic Chemist's Toolkit: Crafting Substituted Indanamines
The synthesis of substituted indanamines can be achieved through various routes, often starting from commercially available indanones or indenes. The choice of synthetic strategy is dictated by the desired substitution pattern on both the aromatic and aliphatic rings.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-aminoindane derivatives, starting from a substituted indanone.
Caption: Generalized synthetic workflow for 2-aminoindane derivatives.
Experimental Protocol: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)
This protocol is a synthesized representation based on the methods described by Nichols et al.[3]
Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone
-
Starting Material: 3-(3,4-methylenedioxyphenyl)propionic acid.
-
Procedure: a. Convert the starting material to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride). b. Heat the resulting acid chloride to induce an intramolecular Friedel-Crafts acylation, yielding 5,6-methylenedioxy-1-indanone.
Step 2: Synthesis of the Hydroxyimino Ketone Intermediate
-
Starting Material: 5,6-Methylenedioxy-1-indanone.
-
Procedure: a. Dissolve the indanone in methanol. b. Add hydrochloric acid (HCl). c. Treat the solution with amyl nitrite. d. The reaction will yield the corresponding hydroxyimino ketone.
Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane (MDAI)
-
Starting Material: The hydroxyimino ketone from Step 2.
-
Procedure: a. Dissolve the hydroxyimino ketone in glacial acetic acid. b. Add a catalytic amount of sulfuric acid. c. Hydrogenate the mixture in the presence of a palladium on carbon (Pd/C) catalyst. d. Work-up and purification will yield MDAI.
Pharmacology and Structure-Activity Relationships
The pharmacological effects of substituted indanamines are primarily mediated by their interaction with the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[12][13] The specific substitution pattern on the indane ring system dictates the affinity and selectivity for these transporters, as well as whether the compound acts as a reuptake inhibitor or a releasing agent.
The Role of Ring Substitution
The following diagram illustrates the key structure-activity relationships for 2-aminoindane derivatives as monoamine transporter ligands.
Caption: Structure-Activity Relationships of 2-Aminoindanes.
As a general principle, the unsubstituted 2-aminoindane (2-AI) acts as a selective substrate for DAT and NET, exhibiting stimulant-like properties.[12][13] The addition of electron-donating groups, such as a methoxy or a methylenedioxy bridge, to the aromatic ring tends to increase affinity for SERT while decreasing affinity for DAT and NET.[13] This shift in selectivity is responsible for the entactogenic effects observed with compounds like MDAI and 5-methoxy-2-aminoindane (MEAI).[13][14]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for a selection of substituted indanamines at the human monoamine transporters.
| Compound | EC50 (nM) for Monoamine Release | Ki (nM) for Transporter Binding |
| SERT | DAT | |
| 2-Aminoindane (2-AI) | >10,000 | 439 |
| 5-Methoxy-2-aminoindane (MEAI) | 134 | 2,646 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | - | - |
| Rasagiline | - | - |
Data is compiled from multiple sources.[9][12][13] EC50 values represent the concentration required to elicit 50% of the maximal monoamine release. Ki values represent the binding affinity for the respective transporters. A lower value indicates higher potency/affinity.
Analytical Characterization
The unambiguous identification of substituted indanamines, particularly in forensic and research settings, relies on a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of aminoindanes can be challenging due to their polarity, which can lead to poor peak shape and tailing.[15][16] Derivatization, a process of chemically modifying the analyte to increase its volatility and thermal stability, is often employed to overcome these issues.[15][16] Common derivatizing agents for aminoindanes include N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (HFBA).[15][16]
Derivatization is also crucial for the separation of positional isomers, such as 4,5-MDAI and 5,6-MDAI, which may co-elute in their underivatized form.[15] The mass spectra of the derivatized compounds often exhibit characteristic fragment ions that aid in their identification.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule.[17] The chemical shifts and coupling constants of the protons and carbons in the indanamine skeleton are highly dependent on the substitution pattern, allowing for the unambiguous identification of isomers.[17] For example, the signals corresponding to the aromatic protons can be used to determine the position of substituents on the benzene ring.
Conclusion and Future Perspectives
The substituted indanamine scaffold has proven to be a rich source of pharmacologically active compounds with a wide range of therapeutic and psychoactive properties. From the entactogenic effects of MDAI to the neuroprotective actions of rasagiline, the versatility of this chemical class is evident. The ongoing exploration of substituted indanamines continues to yield novel compounds with unique pharmacological profiles. Future research in this area will likely focus on the development of more selective and potent ligands for specific monoamine transporters, as well as the investigation of their potential therapeutic applications in a variety of neurological and psychiatric disorders. A deeper understanding of the structure-activity relationships governing their interactions with biological targets will be crucial for the rational design of the next generation of indanamine-based therapeutics.
References
- 1. maps.org [maps.org]
- 2. scribd.com [scribd.com]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. David E. Nichols - Wikipedia [en.wikipedia.org]
- 6. pearlpsychedelicinstitute.org [pearlpsychedelicinstitute.org]
- 7. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rasagiline - Wikipedia [en.wikipedia.org]
- 11. rmmj.org.il [rmmj.org.il]
- 12. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEAI - Wikipedia [en.wikipedia.org]
- 15. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 16. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine from its precursor, 5-bromo-1-indanone. The target compound is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[1][2][3][4] The described methodology focuses on the widely employed and highly selective reductive amination reaction. This guide delves into the mechanistic underpinnings of the transformation, offers a robust, step-by-step experimental protocol, and outlines critical safety, handling, and characterization considerations for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
This compound is a key synthetic intermediate whose indane scaffold is present in numerous biologically active molecules. The conversion of a ketone, such as 5-bromo-1-indanone, to a primary amine is a fundamental transformation in organic chemistry. While several methods exist, one-pot reductive amination stands out for its efficiency and control, avoiding the common issue of over-alkylation seen in direct alkylation methods.[5]
The core of this process involves two key stages that occur sequentially in the same reaction vessel:
-
Imine Formation: The ketone (5-bromo-1-indanone) reacts with an ammonia source to form an intermediate imine. This is a reversible reaction where the equilibrium is driven towards the imine by the removal of water.[6][7]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final amine product.[8]
The choice of reducing agent is critical for the success of this one-pot reaction. A reagent is needed that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[5][9] Sodium cyanoborohydride (NaBH₃CN) is exceptionally well-suited for this purpose. The electron-withdrawing cyano group significantly tempers its reducing power compared to agents like sodium borohydride (NaBH₄), allowing it to coexist with the ketone while efficiently reducing the iminium ion as it forms.[9][10][11] This reaction is typically performed under mildly acidic conditions (pH 4-6), which are sufficient to catalyze imine formation without degrading the hydride reagent.[9][12]
Experimental Workflow Overview
The overall process can be visualized as a streamlined sequence from starting material to purified product. The workflow ensures efficiency and minimizes handling of intermediates.
Materials and Methods
Reagents and Equipment
| Reagents | Equipment |
| 5-Bromo-1-indanone (C₉H₇BrO) | Round-bottom flask with stir bar |
| Ammonium Acetate (CH₃COONH₄) | Condenser and nitrogen inlet |
| Sodium Cyanoborohydride (NaBH₃CN) | Magnetic stir plate |
| Methanol (CH₃OH), Anhydrous | Beakers, graduated cylinders |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Sodium Hydroxide (NaOH), 1M aq. | Rotary evaporator |
| Brine (saturated aq. NaCl) | Flash chromatography system |
| Anhydrous Sodium Sulfate (Na₂SO₄) | TLC plates (silica gel) |
| Deionized Water | Standard laboratory glassware |
Quantitative Data for Synthesis
This table outlines the stoichiometry for a representative 5 mmol scale reaction. Adjustments can be made as needed.
| Compound | MW ( g/mol ) | Mass / Volume | Millimoles (mmol) | Equivalents |
| 5-Bromo-1-indanone | 211.06 | 1.06 g | 5.0 | 1.0 |
| Ammonium Acetate | 77.08 | 3.85 g | 50.0 | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 0.47 g | 7.5 | 1.5 |
| Methanol (Solvent) | - | 50 mL | - | - |
Rationale for Stoichiometry:
-
Ammonium Acetate: A large excess is used to act as both the ammonia source and a buffer, maintaining a favorable pH for the reaction. It shifts the equilibrium towards imine formation.
-
Sodium Cyanoborohydride: A moderate excess (1.5 eq.) is used to ensure complete reduction of the iminium intermediate that is formed in situ.
Detailed Experimental Protocol
WARNING: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[10] All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-indanone (1.06 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Add 50 mL of anhydrous methanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Reductive Amination:
-
Slowly add sodium cyanoborohydride (0.47 g, 7.5 mmol) to the stirring solution in small portions over 5-10 minutes. A slight effervescence may be observed.
-
Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The product amine will have a lower Rf value than the starting ketone.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by adding 20 mL of deionized water.
-
Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 by slowly adding 1M aqueous sodium hydroxide (NaOH). This converts the ammonium salt of the product to the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow or brown oil.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
A gradient elution system is recommended, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0% to 5% methanol). A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine product from streaking on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the final this compound as a purified oil or solid. The hydrochloride salt can also be prepared for easier handling and storage.[13][14]
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting material persists, the cause may be insufficient reducing agent or inactive reagents. Ensure the NaBH₃CN is fresh and was not excessively exposed to moisture.
-
Low Yield: Poor yield can result from incomplete imine formation. Ensure the ammonium acetate is used in sufficient excess and the methanol is anhydrous. During work-up, ensure the aqueous layer is made sufficiently basic to deprotonate the product amine fully, allowing for efficient extraction.
-
Purification Issues: Amines can be challenging to purify via chromatography. Adding a small amount of a basic modifier like triethylamine to the mobile phase neutralizes acidic sites on the silica gel, leading to better peak shape and separation.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 11. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. This compound-HCl | CymitQuimica [cymitquimica.com]
- 14. This compound hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Reductive Amination of 5-Bromo-2,3-dihydro-1H-inden-1-one
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reductive amination of 5-bromo-2,3-dihydro-1H-inden-1-one. This versatile synthetic transformation is a cornerstone in medicinal chemistry for the generation of novel amine-containing scaffolds.
Introduction: The Significance of 5-Bromo-1-aminoindane Scaffolds
Substituted 1-aminoindanes are privileged structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The introduction of a bromine atom at the 5-position of the indane ring system provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery programs. Reductive amination of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one, is a robust and widely employed method for the efficient synthesis of the primary amine, 5-bromo-2,3-dihydro-1H-inden-1-amine, and its N-substituted derivatives.
The Underlying Chemistry: Mechanism of Reductive Amination
Reductive amination is a powerful chemical reaction that converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine. The overall transformation involves two key steps that can often be performed in a single reaction vessel ("one-pot").[1][2]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (or ammonia source) on the electrophilic carbonyl carbon of the ketone. This is typically carried out under slightly acidic conditions, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.[1][3] Subsequent dehydration of the resulting hemiaminal intermediate yields an imine (or an iminium ion). The equilibrium of this reaction is driven forward by the removal of water.
-
Reduction: The formed imine is then reduced to the corresponding amine. This is achieved using a reducing agent that is selective for the imine over the starting ketone.
Below is a diagram illustrating the general mechanism for the reductive amination of a ketone to a primary amine using an ammonia source.
Caption: Mechanism of Reductive Amination.
Key Reagents: A Comparative Overview
The success of a reductive amination hinges on the appropriate choice of reagents. Below is a table summarizing the key components for the conversion of 5-bromo-2,3-dihydro-1H-inden-1-one to its primary amine.
| Reagent Category | Reagent | Role and Key Considerations |
| Starting Material | 5-Bromo-2,3-dihydro-1H-inden-1-one | The electrophilic ketone substrate. |
| Amine Source | Ammonium Acetate (NH₄OAc) | Serves as the source of ammonia (NH₃) to form the primary amine. The acetate acts as a mild acid catalyst to promote imine formation.[4] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild and selective reducing agent. Crucially, it reduces the intermediate iminium ion much faster than the starting ketone, allowing for a one-pot procedure.[5] It is stable in mildly acidic conditions required for imine formation. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that are suitable for dissolving the reactants and are compatible with the reducing agent. |
| Acid Catalyst | Acetic Acid (AcOH) (optional) | Can be added in catalytic amounts to maintain a slightly acidic pH (typically 5-6) to facilitate imine formation.[1] |
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound via a one-pot reductive amination.
Materials:
-
5-Bromo-2,3-dihydro-1H-inden-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Glacial Acetic Acid (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq).
-
Addition of Amine Source and Solvent: Add ammonium acetate (10.0 eq) to the flask, followed by anhydrous methanol to achieve a concentration of approximately 0.2-0.5 M with respect to the ketone.
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture to 5-6 by the dropwise addition of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.
-
Work-up: a. Quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. c. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. d. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel. Alternatively, the amine can be isolated as its hydrochloride salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.
References
Chiral Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine: An Application Guide
Abstract
(R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system.[1][2][3] Its stereochemical purity is paramount for selective interaction with biological targets, necessitating robust and efficient enantioselective synthetic methods. This guide provides a detailed examination of the prevalent strategies for the synthesis of this valuable intermediate, with a focus on the asymmetric reduction of the prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. We will delve into the mechanistic underpinnings of catalytic transfer hydrogenation, present a detailed experimental protocol, and discuss the analytical techniques required to ensure the synthesis of a high-purity final product.
Introduction: The Significance of Chiral Indanamines
The indane framework is a privileged scaffold in the design of bioactive molecules.[4] Specifically, chiral 1-aminoindanes are integral components of numerous therapeutic agents. The (R)-enantiomer of 5-bromo-2,3-dihydro-1H-inden-1-amine, in particular, serves as a key intermediate in the development of novel pharmaceuticals for neurological and psychiatric disorders.[1] The bromine substituent provides a versatile handle for further molecular elaboration through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the creation of diverse compound libraries for drug discovery.[5]
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. The use of a single enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and better target specificity. Consequently, the development of scalable, cost-effective, and highly enantioselective synthetic routes to compounds like (R)-5-bromo-2,3-dihydro-1H-inden-1-amine is of paramount importance.
Synthetic Strategies: A Mechanistic Overview
The most common and efficient pathway to (R)-5-bromo-2,3-dihydro-1H-inden-1-amine involves the asymmetric reduction of the corresponding prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[5][6] This ketone is readily prepared via the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.[6]
Two primary methodologies have proven effective for this asymmetric reduction:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method has emerged as a powerful tool for the enantioselective reduction of ketones.[4] It typically employs a chiral transition metal catalyst, often based on ruthenium or rhodium, and a readily available hydrogen donor, such as a formic acid/triethylamine mixture. The chirality of the final product is dictated by the chiral ligand coordinated to the metal center.
-
Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. This approach often proceeds under mild reaction conditions (aqueous media, ambient temperature, and neutral pH), minimizing the formation of byproducts.
This guide will focus on the Asymmetric Transfer Hydrogenation (ATH) approach due to its broad applicability, high efficiency, and the commercial availability of the required catalysts.
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle of ATH with a typical Ru(II)-complex, such as one derived from a TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, and a formic acid/triethylamine azeotrope as the hydrogen source is a well-established outer-sphere mechanism.
DOT Script for ATH Mechanism
Caption: Catalytic cycle of asymmetric transfer hydrogenation.
The key steps are:
-
Activation: The pre-catalyst, typically a Ru(II)-halide complex, reacts with the hydrogen donor (formic acid/triethylamine) to form the active ruthenium-hydride species.
-
Coordination and Hydride Transfer: The prochiral ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered ring transition state. The stereochemical outcome is controlled by the chiral ligand, which directs the ketone to bind in a specific orientation that favors hydride attack on one of the two enantiotopic faces of the carbonyl group.
-
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.
The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with an amine source. A more direct approach, reductive amination of the ketone, can also be employed, though achieving high enantioselectivity can be more challenging.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 5-Bromo-1-indanone
This protocol outlines a reliable method for the synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol, the precursor to the target amine, via ATH.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 5-Bromo-2,3-dihydro-1H-inden-1-one | 34598-49-7 | 211.06 | 10.0 g | Substrate |
| (R,R)-Ts-DENEB Catalyst | Varies | Varies | 0.05 mol% | Chiral catalyst |
| Formic Acid | 64-18-6 | 46.03 | 5 eq. | Hydrogen source |
| Triethylamine | 121-44-8 | 101.19 | 2 eq. | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous, for reaction and extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL | For work-up |
| Brine | N/A | N/A | 50 mL | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography |
| Hexanes | 110-54-3 | 86.18 | As needed | Eluent for chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Eluent for chromatography |
Step-by-Step Procedure
DOT Script for Experimental Workflow
Caption: Workflow for the asymmetric synthesis of (R)-5-bromo-1-indanol.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-1-one (10.0 g, 47.4 mmol).
-
Reagent Addition: Dissolve the ketone in anhydrous dichloromethane (100 mL). To this solution, add the (R,R)-Ts-DENEB catalyst (0.05 mol%).
-
Initiation: In a separate flask, prepare the hydrogen source by carefully mixing formic acid (5 eq.) and triethylamine (2 eq.). Add this mixture to the reaction flask dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.
-
Conversion to Amine: The resulting chiral alcohol can be converted to the corresponding amine via standard procedures (e.g., mesylation followed by substitution with sodium azide and subsequent reduction).
Expected Results and Data Analysis
| Parameter | Expected Outcome | Analytical Method |
| Yield | >90% | Gravimetric analysis |
| Chemical Purity | >98% | ¹H NMR, ¹³C NMR, LC-MS |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC |
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show the characteristic peaks for the indanol core, including the benzylic proton adjacent to the hydroxyl group.
Chiral HPLC: The enantiomeric excess is the most critical parameter. This should be determined using a suitable chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol). The two enantiomers should be well-resolved, allowing for accurate integration of the peak areas.
Conclusion and Future Perspectives
The asymmetric transfer hydrogenation of 5-bromo-1-indanone provides a highly efficient and selective route to (R)-5-bromo-2,3-dihydro-1H-inden-1-amine. The methodology is robust, scalable, and utilizes commercially available catalysts. The resulting enantiomerically pure amine is a valuable building block for the synthesis of a wide range of pharmaceutical agents.
Future research in this area may focus on the development of even more active and selective catalysts, including those based on earth-abundant metals. Furthermore, the exploration of one-pot procedures that combine the asymmetric reduction and subsequent amination into a single synthetic operation would be a significant advancement, further streamlining the synthesis of this important chiral intermediate.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]
- 2. apicule.com [apicule.com]
- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Enantioselective Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine
A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for the enantioselective synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, a critical chiral building block in the pharmaceutical industry. The significance of this compound lies primarily in its role as a key intermediate for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This guide moves beyond a simple recitation of steps, offering a rationale for the chosen chemoenzymatic approach, a detailed experimental protocol, and methods for product validation. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust and reproducible methodology for obtaining the target amine with high yield and excellent enantiopurity.
Introduction: The Strategic Importance of a Chiral Amine
The therapeutic efficacy of many active pharmaceutical ingredients (APIs) is intrinsically linked to their stereochemistry. Rotigotine is a clear example, where the desired pharmacological activity resides specifically in the (S)-enantiomer.[2] Consequently, the development of efficient and highly selective methods to produce chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. (S)-5-bromo-2,3-dihydro-1H-inden-1-amine represents a pivotal precursor, where the stereocenter is installed early in the synthetic route to Rotigotine.
Traditional chemical methods for asymmetric ketone reduction, such as catalytic hydrogenation with chiral metal complexes or stoichiometric reductions with chiral boranes (e.g., CBS reduction), have been widely explored.[4] However, these approaches can present challenges including the high cost of noble metal catalysts, the need for cryogenic temperatures, and the potential for heavy metal contamination in the final product.
In contrast, biocatalysis has emerged as a powerful and sustainable alternative.[5] Enzymes such as ω-transaminases (ω-TAs), imine reductases (IREDs), and reductive aminases (RedAms) offer unparalleled stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and atmospheric pressure).[6][7] This guide will focus on a state-of-the-art chemoenzymatic protocol leveraging a transaminase for the asymmetric synthesis of the target amine from the prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[8]
Why a Transaminase-Based Approach?
The choice of an ω-transaminase is predicated on several key advantages:
-
Exceptional Enantioselectivity: Engineered ω-TAs can routinely achieve enantiomeric excess (ee) values exceeding 99%.[6]
-
Operational Simplicity: The reaction can be performed in a "one-pot" fashion, directly converting the ketone to the amine.[9]
-
Green Chemistry Principles: The use of water as a solvent, mild conditions, and a biodegradable catalyst aligns with the growing demand for sustainable chemical manufacturing.
-
Overcoming Equilibrium Limitations: While transaminase reactions can be equilibrium-limited, modern strategies, such as the use of specific amine donors or by-product removal systems, effectively drive the reaction to completion.[6]
Synthetic Scheme & Mechanism
The overall transformation involves the asymmetric reductive amination of a prochiral ketone catalyzed by an (S)-selective ω-transaminase.
Overall Reaction
Caption: Overall chemoenzymatic synthesis of the target amine.
Catalytic Cycle
The reaction mechanism proceeds via a ping-pong bi-bi mechanism, characteristic of transaminases. The key cofactor, pyridoxal-5'-phosphate (PLP), is essential for the catalytic activity.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. nbinno.com [nbinno.com]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the Purification of 5-bromo-2,3-dihydro-1H-inden-1-amine via Optimized Column Chromatography
Abstract
5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates. This application note provides a detailed, field-proven protocol for the purification of this primary amine using column chromatography. We will explore the inherent challenges of purifying basic amines on standard silica gel and present a systematic approach that leverages amine-functionalized stationary phases to achieve high purity and yield. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and reproducible purification methodology.
Introduction: The Challenge of Purifying Primary Amines
Column chromatography is a cornerstone technique for the purification of synthetic compounds in the pharmaceutical industry.[2][3] However, primary amines like this compound present a unique set of challenges. The basic nature of the amine functional group leads to strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction can result in:
-
Irreversible Adsorption: The compound sticks permanently to the column, leading to significant yield loss.
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, resulting in broad fractions and poor separation from impurities.[5]
-
Poor Resolution: Inefficient separation from closely related impurities.
To overcome these issues, the interaction between the basic analyte and the acidic stationary phase must be mitigated. This can be achieved by either modifying the mobile phase or, more effectively, by choosing an alternative stationary phase.[4][6]
Strategic Selection of the Chromatographic System
Stationary Phase: Moving Beyond Standard Silica
While traditional silica gel is the most common stationary phase, its acidic nature makes it suboptimal for basic compounds.[4][7] Two superior alternatives are recommended:
-
Amine-Functionalized Silica: This is the preferred stationary phase for this application. The silica surface is covalently modified with propyl-amine groups, creating a mildly basic environment.[8] This modification effectively masks the acidic silanols, preventing strong interactions with the amine analyte and eliminating the need for basic additives in the mobile phase.[9][10] This leads to sharper peaks, better separations, and simplified solvent systems.[4][8]
-
Alumina (Basic or Neutral): Alumina is another suitable option. Being a basic or neutral medium, it does not exhibit the strong acidic character of silica and can be effective for purifying amines.[7][11]
For this protocol, we will focus on the use of amine-functionalized silica due to its excellent performance and reproducibility.[8]
Mobile Phase Development via Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to identify an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound. This Rf range typically ensures good separation on a column.
Protocol for TLC Method Development:
-
Plate Preparation: Use amine-functionalized TLC plates (e.g., Biotage® KP-NH TLC plates) for the most accurate prediction of column behavior.[9][10]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. Test a range of non-polar/polar solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm).
-
Rf Calculation: Calculate the Rf value: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio to achieve the target Rf of 0.2-0.4.
-
If the Rf is too low (compound stays near the baseline), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
If the Rf is too high (compound runs near the solvent front), decrease the polarity (increase the percentage of hexane/heptane).
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-Functionalized Silica TLC Plates | Best mimics the conditions of the column for accurate method development.[10] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with less polar systems like Hexane/EtOAc. DCM/MeOH can be used for more polar compounds. |
| Target Rf | 0.2 - 0.4 | Provides optimal separation and reasonable elution time on the column. |
Detailed Protocol for Column Chromatography Purification
This protocol outlines the purification of this compound on a 50g crude sample scale. Adjustments to column size and solvent volumes will be necessary for different sample quantities.
Materials and Equipment
-
Crude Sample: ~50 g of this compound
-
Stationary Phase: ~500 g Amine-functionalized silica gel (e.g., Biotage® KP-NH)
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Glass Chromatography Column: Appropriate size (e.g., 5-10 cm diameter) with a stopcock
-
Ancillary Equipment: Beakers, flasks, separatory funnel, rotary evaporator, fraction collection tubes, TLC plates and chamber.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method) A well-packed column is crucial for a successful separation.[2]
-
Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom.[2]
-
Add a thin layer (~1 cm) of sand on top of the wool plug.
-
In a separate beaker, prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase (e.g., 100% hexane). The consistency should be like a thin milkshake.
-
Close the column's stopcock. Pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Continuously add the slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
Once packed, add a final layer of sand (~1 cm) on top to protect the silica bed during sample and solvent addition.[12]
-
Drain the solvent until the level is just at the top of the sand layer.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is often superior for ensuring a concentrated band of sample at the start of the chromatography, leading to better separation.[13]
-
Dissolve the crude sample (~50 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add ~100 g of amine-functionalized silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (determined by TLC) to the top of the column using a pipette or funnel, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in appropriately sized test tubes or flasks. Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column, ensuring the column never runs dry.
-
If a simple isocratic (single solvent mixture) elution does not separate all components, a gradient elution can be used. This involves gradually increasing the polarity of the mobile phase over time (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 20% EtOAc).
Step 4: Monitoring and Product Isolation
-
Monitor the collected fractions by TLC to determine which contain the pure product. Spot every few fractions on a TLC plate alongside a spot of the crude starting material.
-
Combine all fractions that contain only the pure target compound (single spot at the correct Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm the purity and identity of the product using analytical techniques such as NMR, LC-MS, or melting point.
Safety Precautions
Handle all chemicals with care, in a well-ventilated fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust and direct contact.[14]
-
Organic Solvents (Hexane, Ethyl Acetate, DCM): Are flammable and/or volatile. Keep away from ignition sources.[16] Ensure proper ventilation to avoid inhaling vapors.
-
Silica Gel: Fine powder can be a respiratory irritant. Avoid creating and inhaling dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from baseline (Rf=0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase % of ethyl acetate). |
| Compound runs with the solvent front (Rf=1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease % of ethyl acetate). |
| Streaking or tailing on TLC/Column | Strong interaction with stationary phase; sample overload. | Switch to an amine-functionalized or alumina stationary phase. Ensure the sample is not overloaded on the column. |
| Poor separation of spots | Solvent system lacks selectivity. | Try a different solvent system (e.g., Dichloromethane/Methanol). Consider using gradient elution. |
| Cracked or channeled column bed | Improper packing; column ran dry. | Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of this compound is readily achievable through a systematic approach to column chromatography. The primary obstacle—the strong interaction between the basic amine and acidic silica—is effectively overcome by employing an amine-functionalized stationary phase. This strategy eliminates the need for basic mobile phase modifiers, resulting in a simpler, more robust, and highly reproducible purification protocol. By carefully developing the method with TLC and adhering to proper column packing and elution techniques, researchers can consistently obtain this key pharmaceutical intermediate in high purity and yield, ensuring the quality of downstream synthetic operations.
References
- 1. apicule.com [apicule.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Chromatography [chem.rochester.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.nl [fishersci.nl]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: High-Purity Recrystallization of 5-bromo-2,3-dihydro-1H-inden-1-amine HCl
Abstract
This application note provides a detailed, robust protocol for the purification of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity and crystalline solid suitable for downstream applications. The methodology is grounded in the fundamental principles of recrystallization for amine hydrochloride salts, emphasizing solvent selection, procedural rationale, and troubleshooting.
Introduction: The Rationale for Recrystallization
This compound hydrochloride is a chiral brominated indane amine salt that serves as a critical building block in medicinal chemistry, particularly for developing pharmaceutical candidates for the central nervous system.[1] The purity of such an intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system.[2] For amine hydrochloride salts, which are often crystalline solids, this method is particularly effective.[3] The core principle involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the solubility of the desired compound decreases with temperature, it crystallizes out of the solution, leaving the more soluble impurities behind.[4]
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures. For amine hydrochloride salts, polar protic solvents like alcohols are often effective.[5] Specifically, 2-propanol (isopropanol) is frequently preferred over ethanol or methanol because many hydrochloride salts exhibit excessively high solubility in the latter, which can lead to diminished yields.[5][6]
This guide details a recrystallization procedure for this compound HCl using an isopropanol/water solvent system. This system is selected to balance the need for sufficient dissolution of the polar hydrochloride salt at elevated temperatures with the requirement of inducing precipitation of the purified product upon cooling. The small amount of water aids in dissolving the salt, while the isopropanol acts as the primary solvent and anti-solvent upon cooling.
Materials and Equipment
| Materials | Equipment |
| Crude this compound HCl | Erlenmeyer flasks (at least two sizes) |
| Isopropanol (ACS grade or higher) | Hot plate with magnetic stirring capabilities |
| Deionized water | Magnetic stir bars |
| Activated charcoal (optional, for colored impurities) | Buchner funnel and flask |
| Filter paper (for Buchner funnel) | Vacuum source |
| Celite or diatomaceous earth (optional, for fine impurities) | Glass stirring rod |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Drying oven or vacuum desiccator |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the recrystallization of approximately 5 grams of crude this compound HCl. Adjust solvent volumes proportionally for different starting quantities.
Step 1: Solvent Selection and Initial Dissolution
-
Preparation: Place 5.0 g of crude this compound HCl into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add approximately 25 mL of isopropanol to the flask. Begin stirring the suspension at room temperature.
-
Heating and Dissolution: Gently heat the mixture on a hot plate to near boiling (approximately 80-82 °C for isopropanol). The compound will likely not dissolve completely in pure isopropanol.
-
Addition of Water: While the isopropanol solution is hot, add deionized water dropwise until the solid just dissolves. The goal is to create a clear, saturated solution at the boiling point of the solvent mixture. Be patient during this step and add the water slowly to avoid adding an excess, which would reduce the final yield.[5]
Step 2: Decolorization (Optional)
If the hot solution is colored, this indicates the presence of impurities.
-
Cooling: Remove the flask from the heat and allow it to cool slightly to prevent flash boiling in the next step.
-
Charcoal Addition: Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Reheating: Bring the solution back to a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Filtration
This step is crucial to remove insoluble impurities, including the activated charcoal if used.
-
Apparatus Setup: Set up a hot filtration apparatus. This involves placing a second, clean 125 mL Erlenmeyer flask on the hot plate and placing a stemless or short-stemmed funnel with fluted filter paper into the neck of the flask.
-
Preheating: Allow the receiving flask and funnel to heat up with the vapor from a small amount of boiling solvent in the flask. This prevents premature crystallization of the product on the cold funnel.
-
Filtration: Carefully and quickly pour the hot, saturated solution through the fluted filter paper into the preheated receiving flask.
Step 4: Crystallization
-
Slow Cooling: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
Step 5: Isolation and Washing of Crystals
-
Vacuum Filtration Setup: Assemble a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wetting the Filter Paper: Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.
-
Crystal Collection: Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces. It is important to use a minimal amount of cold solvent to avoid dissolving the product.
-
Initial Drying: Continue to draw a vacuum over the crystals for 10-15 minutes to remove as much solvent as possible.
Step 6: Drying the Final Product
-
Crystal Transfer: Carefully transfer the filter cake to a pre-weighed watch glass.
-
Drying: Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.
Visualization of the Workflow
The following diagram illustrates the key stages of the recrystallization process.
References
The Strategic deployment of 5-Bromo-2,3-dihydro-1H-inden-1-amine in the Advancement of Neuroprotective Agents
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents for neurodegenerative diseases remains a paramount challenge. Within this intricate field, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of building blocks available to the discerning chemist, 5-bromo-2,3-dihydro-1H-inden-1-amine has emerged as a particularly valuable chiral intermediate. Its utility is most prominently exemplified in the synthesis of potent and selective enzyme inhibitors and receptor modulators targeting the central nervous system (CNS). This guide provides an in-depth exploration of the application of this versatile amine in the context of drug discovery, with a particular focus on the development of monoamine oxidase B (MAO-B) inhibitors for the management of Parkinson's disease.
The Indan-1-amine Scaffold: A Privileged Structure in Neuropharmacology
The 2,3-dihydro-1H-inden-1-amine core structure is a recurring motif in a variety of pharmacologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a bromine atom at the 5-position offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The bromo substituent significantly influences the lipophilicity of the molecule, which can be fine-tuned to optimize blood-brain barrier penetration, a crucial attribute for CNS-acting drugs.
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for the target protein.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the in vivo half-life of the drug candidate.
Application in the Synthesis of Monoamine Oxidase B (MAO-B) Inhibitors
A prime example of the utility of the indan-1-amine scaffold is in the development of inhibitors for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to the characteristic motor symptoms of the condition.[1][2] By inhibiting MAO-B, the concentration of dopamine in the synaptic cleft is increased, thereby alleviating these symptoms.[3][4]
Rasagiline, an N-propargyl-1R-aminoindan, is a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[3][5] The synthesis of rasagiline and its analogs provides a compelling case study for the application of this compound.
Synthetic Protocol: N-Propargylation of this compound
The introduction of the propargyl group onto the primary amine is a key step in conferring MAO-B inhibitory activity. The following protocol is a representative procedure for the N-propargylation of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine, based on established methods for the synthesis of rasagiline.
Table 1: Reagents and Materials for N-Propargylation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| (R)-5-bromo-2,3-dihydro-1H-inden-1-amine | C₉H₁₀BrN | 212.09 | 1.0 eq |
| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 1.1 eq |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq |
| Anhydrous Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 10 mL per g of amine |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | For extraction |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For washing |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying |
Step-by-Step Procedure:
-
To a stirred suspension of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add propargyl bromide (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60°C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-propargyl-(R)-5-bromo-2,3-dihydro-1H-inden-1-amine.
Diagram 1: Synthetic Workflow for N-Propargylation
Caption: Workflow for the synthesis of a rasagiline analog.
Structure-Activity Relationship (SAR) Insights
The development of derivatives based on the this compound scaffold has provided valuable insights into the structure-activity relationships for MAO-B inhibition.
-
The Propargyl Group: The terminal alkyne of the propargyl group is essential for the irreversible inhibition of MAO-B. It forms a covalent adduct with the FAD cofactor of the enzyme.[4]
-
Chirality at C1: The (R)-enantiomer of rasagiline is significantly more potent as a MAO-B inhibitor than the (S)-enantiomer. This highlights the importance of the stereochemistry at the 1-position of the indane ring for optimal binding to the enzyme's active site.
-
Substitution on the Aromatic Ring: Studies on halogenated derivatives of rasagiline have shown that the position and nature of the halogen substituent can modulate both potency and selectivity.[6][7] A bromo-substituent at the 5-position, as in our core molecule, is well-tolerated and can contribute to favorable pharmacokinetic properties.
Table 2: Comparative MAO-B Inhibitory Activity of Indan-1-amine Derivatives
| Compound | R-group at N-1 | Aromatic Substitution | MAO-B IC₅₀ (nM) | Selectivity for MAO-B over MAO-A |
| Rasagiline | Propargyl | None | ~10 | High |
| (R)-N-propargyl-5-fluoro-1-aminoindan | Propargyl | 5-Fluoro | ~5 | High |
| (R)-N-propargyl-5-bromo-1-aminoindan | Propargyl | 5-Bromo | ~8 | High |
| (S)-N-propargyl-1-aminoindan | Propargyl | None | >1000 | Low |
(Note: IC₅₀ values are approximate and can vary depending on the assay conditions. The data for the 5-bromo derivative is projected based on SAR trends.)
Mechanism of Action: Dopamine Signaling Pathway
The therapeutic effect of MAO-B inhibitors like rasagiline and its derivatives stems from their ability to modulate the dopamine signaling pathway in the brain.
In a healthy dopaminergic neuron, dopamine is synthesized from L-DOPA and packaged into synaptic vesicles.[8] Upon neuronal firing, dopamine is released into the synaptic cleft, where it can bind to dopamine receptors on the postsynaptic neuron, propagating the signal. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. Once inside the neuron, dopamine can either be repackaged into vesicles or degraded by MAO-B, which is located on the outer mitochondrial membrane.[9]
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in dopamine levels.[1] By irreversibly inhibiting MAO-B, rasagiline and its analogs prevent the breakdown of dopamine, thereby increasing its concentration in the presynaptic terminal and its availability for release into the synapse. This enhanced dopaminergic neurotransmission helps to compensate for the loss of neurons and improves motor function.[9]
Diagram 2: Dopaminergic Synapse and the Action of MAO-B Inhibitors
Caption: Mechanism of MAO-B inhibitors in the dopaminergic synapse.
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its application in the synthesis of potent and selective MAO-B inhibitors, exemplified by the development of rasagiline analogs, underscores its value as a privileged scaffold for CNS drug discovery. The insights gained from SAR studies of its derivatives continue to guide the development of the next generation of neuroprotective agents. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in treating other neurodegenerative disorders where modulation of monoamine oxidase activity may be beneficial.
References
- 1. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-bromo-2,3-dihydro-1H-inden-1-amine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Indan Scaffold in CNS Drug Discovery
The 2,3-dihydro-1H-inden-1-amine core is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, bicyclic structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced selectivity and potency for various biological targets. The introduction of a bromine atom at the 5-position, yielding 5-bromo-2,3-dihydro-1H-inden-1-amine, provides a key strategic advantage for drug development professionals. The bromine atom can serve multiple purposes: it can act as a key binding element through halogen bonding, it can modulate the electronic properties and metabolic stability of the molecule, and it provides a reactive handle for further synthetic diversification through cross-coupling reactions.[1][2]
This document provides a comprehensive guide to the application of this compound as a pharmaceutical intermediate. It includes a detailed protocol for its synthesis and subsequent utilization in the preparation of a representative N-acylated derivative, a class of compounds with potential neuroprotective and other CNS activities.[3][4] The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN | PubChem CID: 22228388 |
| Molecular Weight | 212.09 g/mol | PubChem CID: 22228388 |
| Appearance | Brown solid | ChemicalBook |
| Boiling Point | 278.2±40.0 °C (Predicted) | MySkinRecipes |
| Density | 1.490±0.06 g/cm³ (Predicted) | MySkinRecipes |
| Storage | 2-8°C, protect from light, under inert gas | MySkinRecipes |
Synthetic Workflow Overview
The general workflow for the utilization of this compound involves its initial synthesis from the corresponding ketone, followed by its reaction with a suitable electrophile to generate the desired pharmacologically active compound or a more advanced intermediate.
Caption: General workflow for the synthesis and application of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the title intermediate from its ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, using a reductive amination procedure. This method is widely employed in medicinal chemistry for its efficiency and operational simplicity.
Reaction Scheme:
A representative image of the reaction scheme would be placed here.
Causality Behind Experimental Choices:
-
Ammonium formate serves as the amine source and, in the presence of a reducing agent, facilitates the formation of the primary amine.
-
Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is stable under the reaction conditions and preferentially reduces the iminium intermediate over the starting ketone.
-
Methanol is a suitable protic solvent that dissolves the reactants and facilitates the reaction.
-
Heating is employed to drive the reaction to completion in a reasonable timeframe.
Step-by-Step Methodology: [5]
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (100 g, 474 mmol, 1.00 equiv) in methanol (1.5 L) in a suitable reaction vessel, add ammonium formate (300 g, 4.76 mol, 10.0 equiv).
-
Initial Stirring: Stir the mixture at room temperature for 1 hour to ensure proper mixing and dissolution.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (NaBH₃CN) (90 g, 1.43 mol, 3.02 equiv) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Progression: Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:10 v/v) to afford this compound as a brown solid.
-
Expected Yield: Approximately 64% (64 g).[5]
Characterization Data: The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propanamide
This protocol details the N-acylation of this compound with propionyl chloride to yield a representative N-substituted derivative. This transformation is a fundamental step in the synthesis of many CNS-active compounds, where the amide linkage can influence the compound's pharmacokinetic and pharmacodynamic properties.[6]
Reaction Scheme:
A representative image of the reaction scheme would be placed here.
Causality Behind Experimental Choices:
-
Propionyl chloride is a reactive acylating agent that readily reacts with the primary amine.
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
An aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is used to dissolve the reactants without participating in the reaction.
-
Cooling the reaction mixture during the addition of the acyl chloride helps to control the exothermic reaction and minimize side product formation.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propanamide.
-
Expected Characterization Data for N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propanamide:
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the indan ring, the aliphatic protons of the five-membered ring, the amide N-H proton, and the ethyl group of the propanamide moiety. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons of the indan core, the amide carbonyl carbon, and the carbons of the propanamide ethyl group. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of a wide range of CNS-active compounds. The protocols provided herein offer a robust and reproducible pathway for its synthesis and subsequent functionalization. The strategic placement of the bromine atom opens up possibilities for further diversification using modern cross-coupling methodologies, enabling the exploration of a vast chemical space in the quest for novel therapeutics for neurological and psychiatric disorders. Future applications of this intermediate will likely focus on the development of highly selective ligands for challenging CNS targets, leveraging the unique structural and electronic properties of the bromo-indan scaffold.
References
- 1. Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]
- 4. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 185122-74-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of the Amino Group of 5-Bromo-2,3-dihydro-1H-inden-1-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group of 5-bromo-2,3-dihydro-1H-inden-1-amine. This key intermediate is of significant interest to researchers, scientists, and drug development professionals due to its versatile scaffold, which is amenable to a wide array of chemical modifications. This document outlines three principal derivatization strategies: acylation, sulfonylation, and reductive amination. For each method, the underlying chemical principles, causality behind experimental choices, and step-by-step protocols are presented. The aim is to equip researchers with the necessary knowledge to synthesize diverse libraries of inden-1-amine derivatives for applications in medicinal chemistry and chemical biology.
Introduction: The Significance of this compound Derivatization
This compound is a valuable building block in organic synthesis. The presence of a primary amine and a bromine atom on the aromatic ring offers two orthogonal handles for chemical modification. Derivatization of the amino group is a common strategy to explore the structure-activity relationship (SAR) of novel compounds in drug discovery programs. By modifying the amine with various functional groups, researchers can modulate the physicochemical properties of the parent molecule, such as its polarity, volatility, and thermal stability, which can be crucial for analytical characterization and biological activity.[1][2] The resulting amides, sulfonamides, and secondary or tertiary amines can exhibit a wide range of biological activities, making this scaffold a promising starting point for the development of new therapeutic agents.
The choice of derivatization strategy is dictated by the desired properties of the final product. Acylation and sulfonylation introduce carbonyl and sulfonyl groups, respectively, which can act as hydrogen bond acceptors and influence the conformation of the molecule. Reductive amination, on the other hand, allows for the introduction of a wide variety of alkyl or aryl substituents, providing a means to explore different steric and electronic environments around the nitrogen atom.
Derivatization Strategies and Protocols
This section details the experimental procedures for the most common methods of derivatizing the primary amino group of this compound.
Acylation: Formation of Amides
Acylation of the primary amine with acyl chlorides or anhydrides is a robust and widely used method for the synthesis of amides.[3] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity.
Experimental Protocol: Acetylation with Acetyl Chloride
This protocol describes a general procedure for the acetylation of this compound using acetyl chloride in the presence of a weak base.[4]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.5 eq.) to the stirred solution.
-
Add acetyl chloride (1.05-1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetamide.
Causality and Optimization:
-
Base: A base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]
-
Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the reaction and minimize side product formation.[4]
-
Solvent: Anhydrous DCM is a common choice as it is inert and effectively dissolves the reactants.
Sulfonylation: Synthesis of Sulfonamides
Sulfonylation of primary amines with sulfonyl chlorides provides sulfonamides, a functional group present in many biologically active compounds. Careful control of stoichiometry and temperature is crucial to prevent the formation of the di-sulfonylated byproduct.[5]
Experimental Protocol: Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Anhydrous pyridine or a mixture of an aprotic solvent (e.g., DCM, THF) and a base (e.g., triethylamine)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or a suitable anhydrous aprotic solvent.
-
If not using pyridine as the solvent, add a base such as triethylamine (1.5-2.0 eq.).[6][7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.0-1.1 eq.) portion-wise or as a solution in the same solvent to the stirred amine solution over 30-60 minutes.[5]
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours, or until TLC or LC-MS analysis indicates consumption of the starting amine.[6]
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Optimization:
-
Stoichiometry: A 1:1 molar ratio of the amine to the sulfonyl chloride is recommended to favor mono-sulfonylation.[5]
-
Slow Addition: Dropwise addition of the sulfonyl chloride at low temperature helps to maintain a low concentration of the electrophile, minimizing the formation of the di-sulfonylated byproduct.[5][6]
-
Temperature Control: Lower temperatures generally enhance the selectivity for the desired mono-sulfonated product.[5]
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds and allows for the introduction of a wide range of substituents on the amine.[8] The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.[9]
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine derivative using an aldehyde and a mild reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde.[9] Sodium cyanoborohydride is also effective but is toxic.[9]
-
pH: The reaction is often carried out under mildly acidic conditions to facilitate imine formation.
-
One-Pot Procedure: This reaction is typically performed as a one-pot synthesis, which is efficient and convenient.[10]
Data Presentation
Table 1: Summary of Derivatization Reactions
| Derivatization Method | Reagents | Solvent | Base | Temperature | Typical Reaction Time |
| Acylation | Acyl chloride/anhydride | DCM, THF | Pyridine, TEA | 0 °C to RT | 1-4 hours |
| Sulfonylation | Sulfonyl chloride | DCM, Pyridine | Pyridine, TEA | 0 °C to RT | 2-24 hours |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | (Acetic Acid) | Room Temperature | 2-24 hours |
Visualization of Workflows
Caption: General workflows for the derivatization of this compound.
Conclusion
The derivatization of the amino group of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. This guide has provided detailed protocols for acylation, sulfonylation, and reductive amination, along with the scientific rationale behind the experimental choices. By following these procedures and understanding the key parameters for optimization, researchers can efficiently generate diverse libraries of inden-amine derivatives for further investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Aryl-2,3-dihydro-1H-inden-1-amine Scaffold
The 2,3-dihydro-1H-inden-1-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets. The introduction of an aryl or heteroaryl group at the 5-position of this scaffold via the Suzuki-Miyaura cross-coupling reaction dramatically expands the accessible chemical space, enabling the synthesis of novel derivatives with potential applications in oncology, neuroscience, and infectious diseases.
5-bromo-2,3-dihydro-1H-inden-1-amine serves as a versatile and readily accessible starting material for this purpose. The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling, while the primary amine offers a site for further functionalization or can be a key pharmacophoric feature itself. This guide provides a comprehensive overview of the Suzuki coupling reaction with this specific substrate, offering detailed protocols, mechanistic insights, and practical advice to facilitate the successful synthesis of 5-aryl-2,3-dihydro-1H-inden-1-amines.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[2] The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide ion. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid.[2]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final 5-aryl-2,3-dihydro-1H-inden-1-amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The primary amine on the indane scaffold can potentially coordinate to the palladium center, which may influence the catalytic activity. Careful selection of ligands and reaction conditions is therefore crucial to ensure efficient coupling and minimize potential side reactions.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from successful couplings of structurally similar 5-bromoindazoles and is a reliable starting point.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of DME/water or dioxane/water) to the flask. Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydro-1H-inden-1-amine.
Protocol 2: Microwave-Assisted Synthesis
For rapid library synthesis and optimization, microwave-assisted heating can significantly reduce reaction times. This protocol is based on procedures for other bromo-heterocycles.[3]
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add ethanol to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[3]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Figure 2. Generalized experimental workflow for the Suzuki coupling reaction.
Data Presentation: Reaction Conditions for Analogous Systems
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 95 | [4] |
| 4-bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 98 | |
| 5-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.5 | 85 | [3] |
| 2-bromoaniline | Benzylboronic acid pinacol ester | CataXCium A Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 16 | 92 | [5] |
| 5-bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 4 | 91 |
Expert Insights and Troubleshooting
-
Catalyst and Ligand Selection: For electron-rich aryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands such as dppf are often effective.[4] Pd(PPh₃)₄ is also a robust and commonly used catalyst.[3] For particularly challenging couplings, consider using more advanced catalyst systems like those employing Buchwald ligands (e.g., SPhos, XPhos).
-
Choice of Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3][4] Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents. The presence of water is typically necessary to facilitate the transmetalation step.
-
Solvent System: A mixture of an ethereal solvent (dioxane or DME) and water is a standard choice, providing good solubility for both the organic substrates and the inorganic base.[4]
-
Potential for Amine Coordination: The primary amine in the substrate can potentially coordinate to the palladium catalyst, which might inhibit its activity. If low yields are observed, consider N-protection of the amine (e.g., as a Boc-carbamate) prior to the coupling reaction. However, many Suzuki couplings on bromoanilines proceed successfully without protection.[5]
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is converted back to the corresponding arene. This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is carried out under strictly inert conditions.
-
Purification: The primary amine in the product can make purification by silica gel chromatography challenging due to streaking. It is often beneficial to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to improve the peak shape.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-2,3-dihydro-1H-inden-1-amines from this compound. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols provided, researchers can efficiently access a diverse range of novel compounds for drug discovery and development. The insights into the reaction mechanism and potential challenges will aid in troubleshooting and optimizing the reaction for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-2,3-dihydro-1H-inden-1-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Its broad substrate scope and tolerance for a wide range of functional groups have made it an indispensable tool, supplanting harsher, classical methods that often suffer from limited applicability.[1]
This guide focuses on a specific, high-value substrate: 5-bromo-2,3-dihydro-1H-inden-1-amine . The indane scaffold provides a conformationally restricted framework that is of significant interest in medicinal chemistry for designing selective receptor agonists and antagonists.[5] The presence of both a primary amine and an aryl bromide on the same molecule makes it a unique building block for intramolecular cyclizations or for intermolecular couplings where the primary amine can be selectively arylated.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, present troubleshooting strategies, and outline methods for product characterization.
The Catalytic Heart: Mechanism and Core Principles
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7][8]
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Pd(0) species into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate.[7][9]
-
Amine Coordination & Deprotonation : The primary amine (this compound) coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Components:
-
Palladium Precursor : While various Pd(0) sources can be used, Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or pre-formed catalysts are often preferred for their air stability.[8][10] These are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand : The choice of ligand is arguably the most critical parameter for a successful reaction. Bulky, electron-rich phosphine ligands are essential as they promote the oxidative addition and reductive elimination steps while preventing the formation of inactive palladium dimers.[1][11] The Buchwald and Hartwig groups have developed several generations of highly effective ligands, such as the dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) and ferrocene-based ligands.[1][12]
-
Base : A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base must be matched to the substrates to avoid side reactions.[6][13]
-
Solvent : Anhydrous, aprotic solvents that can dissolve the reactants and catalyst are necessary. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[14][15] It is crucial to degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocol: N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound with a generic aryl halide. Researchers should perform initial small-scale trials to optimize conditions for their specific coupling partner.
Reagents and Equipment
-
Reactants :
-
This compound (≥97% purity)
-
Aryl Halide (e.g., 4-chlorotoluene, 1-bromo-4-methoxybenzene)
-
-
Catalyst System :
-
Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G4.[6]
-
Phosphine Ligand (e.g., XPhos, BrettPhos)
-
-
Base : Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Solvent : Anhydrous Toluene or 1,4-Dioxane (from a solvent purification system or freshly distilled)
-
Equipment :
-
Schlenk flask or oven-dried reaction vial with a PTFE-lined cap
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Reaction Parameter Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| 5-bromo-inden-1-amine | 1.0 equiv | Limiting Reagent |
| Aryl Halide | 1.2 equiv | A slight excess is often beneficial. |
| Pd Precursor | 1-2 mol% | Higher loading may be needed for challenging substrates. |
| Ligand | 1.2-2.4 mol% | L:Pd ratio is typically 1.2:1 to 2:1. |
| Base | 1.4-2.0 equiv | Stronger bases like NaOtBu are often used with aryl chlorides. |
| Conditions | ||
| Solvent | Toluene or Dioxane | Use sufficient volume for a ~0.1 M concentration. |
| Temperature | 80-110 °C | Monitor for potential decomposition at higher temperatures. |
| Reaction Time | 12-24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Inert Atmosphere Setup : In a nitrogen-filled glovebox or on a Schlenk line, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.024 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition : To the same vial, add the aryl halide (1.2 equiv) followed by the this compound (1.0 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution : Seal the vial with a PTFE-lined cap, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.
-
Reaction Monitoring : Periodically and carefully take small aliquots to monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the structure. Key indicators of success include the disappearance of the N-H protons from the starting amine and the appearance of signals corresponding to the newly introduced aryl group.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. These reactions can be sensitive to air, moisture, and impurities.[14][16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Inappropriate ligand/base combination for the substrate. | 1. Ensure a strictly inert atmosphere; use a glovebox.2. Use a freshly purified solvent.3. Screen different ligands (e.g., BrettPhos) and bases (e.g., K₃PO₄). |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This can be a significant side reaction. | 1. Change the ligand; some ligands are more prone to this pathway.2. Lower the reaction temperature.3. Ensure the base is fully dissolved. |
| Starting Material Decomposition | The substrate is unstable under the reaction conditions (e.g., high temperature, strong base). | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base like K₃PO₄ or Cs₂CO₃. |
| Multiple Products | Potential for self-coupling or reaction at the aryl bromide of the starting material. | 1. This is a specific challenge for this substrate. Use a less reactive aryl halide partner if possible.2. Consider protecting the primary amine if coupling at the bromide is desired first. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. reddit.com [reddit.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Scale-Up Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine: An Application Note and Protocol
Introduction: The Strategic Importance of a Chiral Indanamine
5-bromo-2,3-dihydro-1H-inden-1-amine is a crucial chiral building block in contemporary medicinal chemistry. Its rigid, bicyclic structure and the presence of a bromine atom and a primary amine provide versatile handles for further chemical modifications. This intermediate is integral to the synthesis of a variety of pharmacologically active compounds, playing a role in the development of novel therapeutics.[1][2] The stereochemistry of the amine is often critical for the biological activity of the final drug substance, making the enantioselective synthesis of this compound a key challenge in process development.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, addressing common challenges and offering detailed, field-proven protocols. We will explore two primary synthetic routes, focusing on scalability, safety, and the ultimate isolation of the desired enantiomerically pure product.
Comparative Synthetic Strategies
Two principal routes for the synthesis of this compound from commercially available starting materials are outlined below. The choice of route in a scale-up scenario often depends on factors such as cost of goods, throughput, and available equipment.
Route 1: Direct Reductive Amination of 5-bromo-1-indanone. Route 2: Oximation of 5-bromo-1-indanone followed by Reduction.
Caption: Comparative workflow of synthetic routes to this compound.
Part 1: Synthesis of the Key Intermediate: 5-bromo-1-indanone
The synthesis of the key intermediate, 5-bromo-1-indanone, is achieved via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid. This reaction is a robust and scalable method for the formation of the indanone ring system.[3][4][5]
Protocol 1: Scale-Up Synthesis of 5-bromo-1-indanone
Materials and Equipment:
-
3-(3-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirring, temperature control, and inert gas inlet/outlet
-
Addition funnel
-
Quenching vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
Charge the reactor with 3-(3-bromophenyl)propanoic acid (1.0 eq) and anhydrous DCM (5-10 volumes).
-
Add a catalytic amount of DMF (e.g., 0.01 eq).
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add thionyl chloride (1.1-1.2 eq) via an addition funnel, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and in-process control (e.g., by TLC or ¹H NMR of a quenched aliquot) indicates complete conversion.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 3-(3-bromophenyl)propanoyl chloride. This is typically used directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Charge a separate, clean, and dry reactor with anhydrous DCM (5-10 volumes) and cool to 0-5 °C.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.3 eq), keeping the temperature below 10 °C.
-
Dissolve the crude 3-(3-bromophenyl)propanoyl chloride from the previous step in anhydrous DCM (2-3 volumes) and add it slowly to the AlCl₃ suspension via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by IPC (TLC, HPLC, or GC).
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
-
Work-up and Purification:
-
Slowly and carefully quench the reaction by transferring the reaction mixture to a separate vessel containing crushed ice and concentrated HCl (2-3 volumes). Caution: This is a highly exothermic process.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 5-bromo-1-indanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 5-bromo-1-indanone as a crystalline solid.
-
| Parameter | Recommendation | Justification |
| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid effective for Friedel-Crafts acylation. |
| Solvent | Dichloromethane (DCM) | Anhydrous and inert, with good solubility for reactants. |
| Temperature | 0-5 °C for addition, then room temp. | Controls the exothermic reaction and minimizes side products. |
| Work-up | Acidic quench followed by base wash | Neutralizes the catalyst and removes impurities. |
Part 2: Conversion to Racemic this compound
As depicted in the comparative workflow, two primary methods are employed for the conversion of the ketone to the amine: direct reductive amination and a two-step process via an oxime intermediate. The latter is often favored in scale-up due to the avoidance of high-pressure amination and potentially more manageable purification.
Protocol 2: Oximation of 5-bromo-1-indanone and Subsequent Reduction
Step 2a: Synthesis of 5-bromo-1-indanone oxime
Materials and Equipment:
-
5-bromo-1-indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or Methanol
-
Water
-
Jacketed glass reactor with overhead stirring and temperature control
Procedure:
-
Charge the reactor with 5-bromo-1-indanone (1.0 eq), hydroxylamine hydrochloride (1.1-1.5 eq), and ethanol (5-10 volumes).
-
Slowly add a solution of sodium hydroxide (1.1-1.5 eq) in water, maintaining the temperature at 20-25 °C.
-
Stir the mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 2-4 hours, monitoring by IPC for the disappearance of the starting ketone.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-1-indanone oxime.
Step 2b: Reduction of 5-bromo-1-indanone oxime
Materials and Equipment:
-
5-bromo-1-indanone oxime
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
Procedure:
-
Charge the hydrogenation reactor with 5-bromo-1-indanone oxime (1.0 eq), ethanol (10-20 volumes), and 5% Pd/C (1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir at room temperature.
-
Monitor the reaction by hydrogen uptake and IPC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the catalyst through a pad of celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude racemic this compound.
Part 3: Chiral Resolution of Racemic this compound
The separation of the enantiomers is a critical step to obtain the desired stereoisomer. Diastereomeric salt formation with a chiral resolving agent, such as D-mandelic acid, is a widely used and scalable method.[6]
Caption: Workflow for the chiral resolution of this compound.
Protocol 3: Chiral Resolution with D-Mandelic Acid
Materials and Equipment:
-
Racemic this compound
-
D-Mandelic acid
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Crystallization vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 eq) in methanol (10-15 volumes) with gentle heating.
-
In a separate vessel, dissolve D-mandelic acid (0.5-1.0 eq) in methanol.
-
Add the D-mandelic acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Stir at this temperature for several hours to ensure complete precipitation of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated solid and wash with a small amount of cold methanol.
-
Dry the solid under vacuum. This solid is the D-mandelate salt of one of the amine enantiomers (typically the S-enantiomer).
-
The enantiomeric purity of the salt can be checked by liberating the amine from a small sample and analyzing by chiral HPLC.
-
If necessary, the salt can be recrystallized from fresh methanol to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a mixture of water and DCM.
-
Add an aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Stir until all the solid has dissolved.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be acidified with HCl to precipitate the D-mandelic acid, which can then be recovered by filtration for reuse.
-
Part 4: Quality Control and Analytical Methods
Rigorous in-process and final product quality control is essential for a successful scale-up synthesis.
| Analysis | Method | Purpose |
| Reaction Monitoring | TLC, HPLC, GC | To determine reaction completion and monitor impurity formation. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | To confirm the structure of intermediates and the final product. |
| Purity Assessment | HPLC, GC | To determine the chemical purity of the final product. |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (e.e.) of the final product.[7][8][9][10] |
Example Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
Part 5: Safety Considerations
-
Brominated Compounds: Handle with care as they can be irritants.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Aluminum Chloride: Reacts exothermically with water. Handle in a dry environment.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment for hydrogenation reactions.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Conclusion
The scale-up synthesis of this compound is a multi-step process that requires careful planning and execution. The route involving the formation and reduction of an oxime intermediate followed by chiral resolution with D-mandelic acid represents a robust and scalable approach. By implementing rigorous in-process controls and adhering to strict safety protocols, high-quality, enantiomerically pure product can be reliably manufactured for downstream applications in pharmaceutical development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. yakhak.org [yakhak.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reductive Amination of Bromo-Indanones
Welcome to the technical support center for the reductive amination of bromo-indanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The synthesis of substituted bromo-indanamines is a key step in the development of various pharmaceutically active compounds. However, the reaction is not without its challenges, from low yields to competing side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by a breakdown of probable causes and a list of actionable solutions.
Question 1: My reaction shows low to no conversion. After workup, I recover mostly my starting bromo-indanone. What went wrong?
This is one of the most common issues and almost always points to a problem in the first step of the reaction: the formation of the imine or iminium ion intermediate.[1]
Possible Causes:
-
Incorrect pH: Imine formation is acid-catalyzed but requires a delicate pH balance. If the medium is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic.[2] If it's too basic, the carbonyl oxygen is not sufficiently activated for nucleophilic attack.
-
Water Inhibition: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water.[1] Excess water in the reaction, either from reagents or as the byproduct, can push the equilibrium back towards the starting materials.
-
Steric Hindrance: The bromo-indanone substrate or the chosen amine may be sterically bulky, slowing down the initial condensation step.
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling, especially moisture-sensitive reagents like sodium triacetoxyborohydride (STAB).[3][4]
Recommended Solutions:
-
Optimize pH with an Acid Catalyst:
-
For reactions using sodium triacetoxyborohydride (STAB), add 1-2 equivalents of acetic acid (AcOH) to catalyze imine formation.[5][6]
-
For sodium cyanoborohydride (NaBH₃CN), maintain a pH of approximately 6-7. This pH is high enough for efficient imine formation while being optimal for the selective reduction of the resulting iminium ion.[7][8]
-
-
Manage Water Content:
-
Use anhydrous solvents.
-
Incorporate a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, into the reaction mixture to sequester water as it forms and drive the equilibrium forward.[9]
-
-
Increase Reaction Time/Temperature for Imine Formation: Before adding the reducing agent (in a stepwise protocol), allow the bromo-indanone and amine to stir together for an extended period (e.g., 3-12 hours) to maximize imine concentration. Gentle heating (40-50 °C) can also be beneficial for hindered substrates.
-
Verify Reagent Activity: Use a fresh bottle of the hydride reagent or test it on a simple, reliable substrate to confirm its activity.
Question 2: My main impurity is the corresponding bromo-indan-ol. How do I prevent the reduction of my starting ketone?
Formation of the alcohol byproduct indicates that your reducing agent is reacting with the ketone carbonyl group instead of selectively targeting the imine/iminium intermediate.
Possible Causes:
-
Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces ketones and aldehydes, often faster than imine formation can occur in a one-pot setting.[2][3]
-
pH is Too Acidic for NaBH₃CN: While NaBH₃CN is selective for imines at pH 6-8, its reactivity towards carbonyls increases significantly at lower pH values (pH 3-4).[5][7]
-
Use of STAB in Protic Solvents: Sodium triacetoxyborohydride (STAB) is water-sensitive and not compatible with protic solvents like methanol, which can alter its reactivity and lead to side reactions.[3][4]
Recommended Solutions:
-
Switch to a Milder, More Selective Reducing Agent:
-
Adopt a Stepwise (Indirect) Procedure: If you must use a less selective agent like NaBH₄, you cannot perform the reaction in one pot.
-
Buffer the Reaction: When using NaBH₃CN, ensure the pH is maintained in the optimal 6-7 range to prevent ketone reduction.
Question 3: The reaction is incomplete, and I have a mixture of starting material, product, and what appears to be the imine intermediate. How can I drive the reaction to completion?
Observing the imine intermediate suggests that the reduction step is the bottleneck.[10]
Possible Causes:
-
Insufficient Reducing Agent: An inadequate amount of the hydride reagent was used, or it was added too quickly and consumed by side reactions.
-
Low Reaction Temperature: The reduction of sterically hindered or electron-rich imines can be sluggish at room temperature.
-
Poor Solubility: One of the reagents may not be fully soluble in the chosen solvent, limiting reaction rates.
Recommended Solutions:
-
Increase Equivalents of Reducing Agent: Use a larger excess of the hydride reagent (typically 1.5-2.0 equivalents).[7] Add it portion-wise over 15-30 minutes to maintain a steady concentration.
-
Increase Reaction Temperature: After adding the reducing agent, gently heat the reaction to 40-60 °C to accelerate the reduction step. Monitor by TLC to avoid potential decomposition.
-
Optimize Solvent System: Ensure all components are well-dissolved. For STAB, 1,2-dichloroethane (DCE) is often the preferred solvent, but tetrahydrofuran (THF) is also effective.[6][11] For NaBH₃CN, methanol is the standard choice.[3]
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for bromo-indanones: STAB, NaBH₃CN, or NaBH₄?
For a one-pot direct reductive amination, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. Its key advantages are:
-
High Selectivity: It selectively reduces the iminium ion intermediate without significantly reducing the indanone starting material.[4][5]
-
Safety: It avoids the use of cyanide and the potential liberation of toxic HCN gas, a major concern with NaBH₃CN.[12][13]
-
Effectiveness: It is effective for a wide range of substrates, including ketones and both primary and secondary amines.[6]
Sodium Cyanoborohydride (NaBH₃CN) is also a classic and effective reagent due to its high selectivity under controlled pH (6-7).[8] However, its toxicity is a significant drawback.
Sodium Borohydride (NaBH₄) should generally be avoided for one-pot procedures with ketones due to its high reactivity towards the carbonyl group. It is only suitable for an indirect, two-step process where the imine is formed first and isolated or confirmed to be fully formed before the reductant is added.[2][6]
Q: How do I choose the optimal solvent?
The choice of solvent is dictated primarily by the reducing agent.
-
For STAB (NaBH(OAc)₃): Use aprotic solvents. 1,2-dichloroethane (DCE) is often the best choice, leading to faster reactions. Tetrahydrofuran (THF) and dichloromethane (DCM) are also excellent options.[3][4][11] Avoid methanol and water.[3][4]
-
For NaBH₃CN and NaBH₄: Use protic solvents. Methanol (MeOH) and ethanol (EtOH) are the most common and effective choices.[3]
Q: What is the risk of overalkylation, and how can it be prevented?
Overalkylation occurs when a primary amine is used, and the resulting secondary amine product reacts again with the bromo-indanone to form an undesired tertiary amine. While less of a problem than in direct alkylations with alkyl halides, it can still occur.[2][5]
To prevent this:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the bromo-indanone to ensure the ketone is consumed before significant secondary reactions can occur.
-
Adopt a Stepwise Procedure: For particularly problematic cases, forming the imine and then reducing it with NaBH₄ can provide better control and higher yields of the desired secondary amine.[6]
Q: How should I purify my final bromo-indanamine product?
The basic nature of the amine product allows for straightforward purification via acid-base extraction.[10]
-
Quench and Dilute: After the reaction is complete, carefully quench any remaining hydride with water or a mild acid (e.g., saturated NH₄Cl). Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or DCM).
-
Acidic Wash: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted ketone or the alcohol byproduct) remain in the organic layer.
-
Basify and Extract: Separate the acidic aqueous layer, cool it in an ice bath, and carefully basify it with a strong base (e.g., 2M NaOH) to a pH > 10.
-
Final Extraction: Extract the now-neutral amine product back into an organic solvent (DCM or ethyl acetate).
-
Dry and Concentrate: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Data & Protocols
Table 1: Recommended Conditions for Direct Reductive Amination of Bromo-Indanones
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Rationale & Citation |
| Substrate | Bromo-indanone | Bromo-indanone | - |
| Amine | Primary or Secondary Amine | Primary or Secondary Amine | - |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | STAB is safer and highly selective.[4] NaBH₃CN is also selective but toxic.[13] |
| Equivalents | 1.5 - 2.0 | 1.5 - 2.0 | An excess ensures the reduction goes to completion.[7] |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Methanol (MeOH) | Solvent choice is dictated by the reducing agent's stability and reactivity.[3][6] |
| Catalyst/Additive | Acetic Acid (1-2 equiv.) | Acetic Acid (to adjust pH to 6-7) | Acid catalyzes imine formation; pH control is critical for selectivity.[5][8] |
| Temperature | Room Temperature (can be heated to 40-50°C) | Room Temperature | Gentle heating can overcome steric hindrance or low reactivity. |
| Notes | One-pot procedure. Preferred for safety and broad applicability. | One-pot procedure. Requires careful pH monitoring and handling due to toxicity. | Direct reductive amination is efficient for many substrates.[1] |
Experimental Protocol: General Procedure for Reductive Amination using STAB
This protocol describes a general method for the direct reductive amination of a bromo-indanone with a primary or secondary amine on a 1.0 mmol scale.
Materials:
-
Bromo-indanone (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Round-bottom flask with stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromo-indanone (1.0 mmol) and anhydrous DCE (5 mL).
-
Add the amine (1.1 mmol), followed by acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in three portions over 15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by acid-base extraction as described in the FAQ section or by column chromatography on silica gel.
Visualizations
Reaction Mechanism Overview
Caption: Fig 1. Simplified mechanism of reductive amination.
Troubleshooting Workflow
Caption: Fig 2. Decision tree for troubleshooting common issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. Sodium cyanoborohydride [organic-chemistry.org]
Technical Support Center: Chiral Purity Enhancement of 5-bromo-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2,3-dihydro-1H-inden-1-amine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the improvement of its chiral purity. As a key building block in pharmaceutical synthesis, achieving high enantiomeric excess (e.e.) is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide is structured to address common challenges encountered during experimental work.
Core Concepts: The Foundation of Chiral Purity
Before diving into troubleshooting, it's essential to understand the primary method for separating enantiomers of a chiral amine: classical resolution via diastereomeric salt formation . This process relies on a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[2]
The strategy involves reacting the racemic amine ((R/S)-amine) with a single enantiomer of a chiral acid (a "resolving agent," e.g., (+)-acid). This reaction forms a mixture of two diastereomeric salts: [(R)-amine,(+)-acid] and [(S)-amine,(+)-acid]. Because these salts have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.[3] Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically pure amine.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I'm starting with a racemic mixture. What is the most common and cost-effective method to obtain a single enantiomer of this compound?
The most established and scalable method is classical chiral resolution by diastereomeric salt crystallization .[3] This technique is often preferred over chiral chromatography for large-scale production due to lower solvent consumption and cost. The process involves forming diastereomeric salts with a chiral acid, isolating one salt by crystallization, and then liberating the desired amine enantiomer. While asymmetric synthesis can also produce a single enantiomer directly, optimizing such a synthesis can be more time-consuming and expensive than resolving an existing racemic mixture.[3]
Q2: I'm attempting a diastereomeric salt resolution, but no crystals are forming. What are the likely causes and how can I fix this?
Failure to induce crystallization is a common hurdle. The issue almost always lies with the choice of solvent, concentration, or temperature profile.
-
Cause 1: Poor Solvent Choice: The ideal solvent system should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of only one diastereomer upon cooling. If the salts are too soluble, no crystals will form. If they are too insoluble, both will crash out, resulting in poor resolution.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale trials with a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures with water).
-
Solubility Assessment: The goal is to find a solvent where the diastereomeric salts have a steep solubility curve with respect to temperature.
-
Antisolvent Addition: If a good single solvent cannot be found, consider a binary system. Dissolve the salts in a good solvent (e.g., methanol) and then slowly add a poor solvent (an "antisolvent" like hexane or diethyl ether) until the solution becomes cloudy (the saturation point). Gentle heating should clarify the solution, which can then be cooled slowly to promote crystallization.[4]
-
-
Cause 2: Solution is Too Dilute: If the concentration of the diastereomeric salt is below its saturation point even at low temperatures, crystallization will not occur.
-
Troubleshooting Steps:
-
Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration.[5]
-
Induce Crystallization: If the solution appears supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the desired product.[5]
-
-
Cause 3: Inappropriate Cooling Profile: Cooling the solution too rapidly can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the heated solution to cool slowly to room temperature, ideally in an insulated container.
-
Gradual Chilling: Once at room temperature, transfer the flask to a refrigerator and then to a freezer to maximize the yield of the crystallized product. Slow, controlled cooling is crucial for forming pure crystals.[5]
-
Q3: I managed to crystallize a diastereomeric salt, but after liberating the amine, the enantiomeric excess (e.e.) is below 90%. How can I improve the purity?
Low enantiomeric excess indicates that the isolated salt was not diastereomerically pure. This means it contained a significant amount of the more soluble diastereomer.
-
Solution 1: Recrystallization: The most effective way to improve diastereomeric and, consequently, enantiomeric purity is through recrystallization.[6] Dissolve the filtered diastereomeric salt crystals in a minimum amount of the same hot solvent system used for the initial crystallization. Cool the solution slowly to allow for purer crystals to form, leaving more of the undesired diastereomer in the mother liquor. This process can be repeated until the desired purity is achieved, though some material will be lost with each step.
-
Solution 2: Evaluate the Resolving Agent: The choice of resolving agent is critical. Not all chiral acids will form diastereomeric salts with sufficiently different solubilities.
-
Solution 3: Check Stoichiometry: Ensure you are using the correct molar ratio of the chiral resolving agent to the racemic amine. Typically, a 0.5 molar equivalent of the resolving agent is used relative to the total moles of the racemic amine (since only one enantiomer will be salted out). However, the optimal ratio may vary and should be determined experimentally.
Q4: How do I accurately measure the enantiomeric excess (e.e.) of my this compound sample?
The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[7][8]
-
Principle of Operation: A CSP is composed of a chiral selector that is immobilized on a solid support (like silica). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the chiral selector. These complexes have different stabilities, causing one enantiomer to be retained longer in the column than the other, thus enabling their separation.
-
Common CSPs for Amines: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective for resolving a broad range of chiral amines.[7][9]
-
Mobile Phase Considerations: For basic compounds like amines, mobile phase additives are often necessary to achieve good peak shape and resolution.[10]
-
Normal Phase (Hexane/Alcohol): Small amounts of an amine additive like diethylamine (DEA) or butylamine (BA) are typically added (0.1-0.5%) to the mobile phase. These additives compete with the analyte for highly acidic sites on the silica surface, preventing peak tailing.[7]
-
Acidic Additives: In some cases, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can dramatically improve separation by forming ion pairs with the amine in the mobile phase.[11]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be optimized for this compound.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving acid (e.g., (+)-tartaric acid) in the minimum amount of the same solvent.
-
Warm both solutions gently, then add the resolving acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. If crystals do not form, attempt to induce crystallization as described in Q2.
-
Once crystal formation begins, allow the flask to stand undisturbed for several hours to maximize crystal growth.
-
Cool the flask further in an ice bath or refrigerator for at least one hour to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals.
-
-
Liberation of the Free Amine:
-
Dissolve the collected diastereomeric salt crystals in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly alkaline (pH > 11) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting amine using chiral HPLC (see Protocol 2).
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | CHIRALPAK® IA or CHIRALCEL® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temp. | 25 °C |
Method Development Notes:
-
If resolution is poor, systematically vary the ratio of Hexane to IPA (e.g., 80:20, 95:5).
-
The choice of alcohol can also be critical; try ethanol in place of IPA.
-
If peak shape is poor, adjust the concentration of the amine additive (DEA).[7]
Visualizing the Workflow
Diagram 1: Chiral Resolution Workflow
This diagram illustrates the complete process from the racemic starting material to the isolated, pure enantiomer.
References
- 1. apicule.com [apicule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Chiral Separation of Indanamine Enantiomers
Welcome to the technical support center for the chiral separation of indanamine and its derivatives. As critical building blocks in pharmaceutical development, ensuring their enantiomeric purity is paramount. This guide provides field-proven insights and systematic protocols to help you overcome common challenges in the lab, from initial method development to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the chiral separation of indanamine enantiomers.
Q1: What are the most common chiral stationary phases (CSPs) for separating indanamine enantiomers?
A: Polysaccharide-based CSPs are the industry standard and show broad applicability for indanamine and other chiral amines.[1][2] These are typically derivatives of amylose or cellulose coated or immobilized on a silica support.
-
Amylose-based CSPs (e.g., CHIRALPAK® IA, IE) and Cellulose-based CSPs (e.g., CHIRALCEL® OD, CHIRALPAK® IC) are excellent starting points.[1][3]
-
Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they offer superior robustness and are compatible with a wider range of solvents, which is advantageous for method development and column cleaning.[4][5]
-
Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, especially in polar organic mode.[3]
Q2: What is a good starting point for mobile phase selection in HPLC and SFC?
A: The choice of mobile phase is critical and depends on the chromatographic mode.
-
Normal Phase (NP) HPLC: The most common starting point is a mixture of an alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol). A typical screening condition is Hexane/Isopropanol (90:10, v/v) .[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is often preferred for chiral separations due to its speed and efficiency.[8][9] A standard starting condition is CO2 with a Methanol or Ethanol co-solvent , often run as a gradient from 5% to 40% co-solvent.[9][10]
-
Polar Organic (PO) Mode: This mode uses polar solvents like Acetonitrile/Methanol and can be effective for some amines.[3]
-
Reversed-Phase (RP) HPLC: While less common for initial screening, RP (e.g., Acetonitrile/Water with buffers) can be a valuable alternative, especially for highly polar analytes or LC-MS applications.[11]
Q3: Why is my indanamine peak tailing? This is a basic compound.
A: Peak tailing for basic compounds like indanamine is a classic problem in chromatography.[12][13] It is primarily caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica surface of the column packing.[13][14] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak.[13] To mitigate this, a basic additive must be added to the mobile phase to "mask" these active sites.[15][16]
Q4: Can I switch between HPLC and SFC with the same chiral column?
A: Yes, but only with immobilized polysaccharide CSPs. These columns have the chiral selector covalently bonded to the silica support, making them robust against a wide range of solvents used in both NP-HPLC and SFC.[4][5] Coated CSPs (e.g., CHIRALCEL® OD-H) are not compatible with certain solvents that can strip the coating from the silica surface, and switching between modes is generally not recommended as it can damage the column.[4][6] Always verify column compatibility in the manufacturer's instructions.
Section 2: Troubleshooting Guides
This section provides a systematic, question-and-answer approach to resolving specific experimental issues.
Problem 1: No Separation or Co-elution of Enantiomers
Q: I'm injecting my racemic indanamine standard, but I only see a single peak. What's wrong?
A: This indicates a lack of chiral recognition under the current conditions. The cause is typically an inappropriate choice of CSP or a suboptimal mobile phase.
Causality: Chiral recognition relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. This requires a precise steric and electronic fit. If the CSP's structure or the mobile phase composition prevents these specific interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole), no separation will occur.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Presence of a Basic Additive: For basic analytes like indanamine, the absence of a basic additive in the mobile phase can lead to such strong, non-enantioselective binding to silanol groups that no elution or separation occurs.[16] Ensure you are using 0.1% Diethylamine (DEA) or another suitable amine in your mobile phase.[17]
-
Screen Different CSPs: The "no-free-lunch" rule applies in chiral chromatography; there is no universal column. A systematic screening approach is the most effective strategy.[18]
-
Test at least 3-4 columns with different selectors (e.g., an amylose-based, a cellulose-based, and a cyclofructan-based CSP).
-
-
Screen Different Mobile Phases: The nature of the alcohol modifier can dramatically alter selectivity.
-
If using Isopropanol (IPA), switch to Ethanol (EtOH).
-
Change the percentage of the alcohol modifier (e.g., screen at 10%, 15%, and 20%).
-
-
Consider an Alternative Chromatographic Mode: If Normal Phase HPLC fails, SFC is an excellent alternative that often provides different and improved selectivity.[8][19]
| Parameter | Condition A (NP-HPLC) | Condition B (NP-HPLC) | Condition C (SFC) |
| Column | CHIRALPAK® IA (or similar amylose phase) | CHIRALCEL® OD (or similar cellulose phase) | CHIRALPAK® IC (or other SFC-compatible phase) |
| Mobile Phase | n-Hexane/Ethanol (85:15, v/v) + 0.1% DEA | n-Heptane/Isopropanol (80:20, v/v) + 0.1% DEA | CO2 / Methanol (Gradient 5-40%) + 0.1% DEA in MeOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
| Detection | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm |
Problem 2: Poor Resolution (Resolution Factor, Rs < 1.5)
Q: I can see two peaks, but they are not baseline-separated. How can I improve my resolution?
A: Incomplete resolution (Rs < 1.5) is a common optimization challenge. Resolution is a function of efficiency (N), selectivity (α), and retention (k). To improve it, you must systematically adjust parameters that influence these factors.
Causality: Selectivity (α) is the most powerful lever for improving resolution. It is highly sensitive to the mobile phase composition and temperature, which alter the thermodynamics of the chiral recognition process. Weaker mobile phases (less alcohol) typically increase retention (k) and can improve selectivity, while temperature changes can shift the equilibrium of the analyte-CSP interaction.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Alcohol Modifier Percentage: This is the most effective first step.
-
Decrease the percentage of the alcohol modifier (e.g., from 15% to 10%, then to 5%). This increases retention and often enhances the subtle differences in interaction energy, improving selectivity.
-
-
Change the Alcohol Modifier Type: The steric and hydrogen-bonding properties of the alcohol are critical.
-
Switch between Methanol, Ethanol, and Isopropanol. Often, a simple switch from IPA to EtOH can dramatically improve resolution.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency (N), though at the cost of longer analysis times.
-
Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
-
Optimize the Temperature: Temperature affects the thermodynamics of the separation.
-
Run the analysis at different temperatures (e.g., 15 °C, 25 °C, 40 °C). A van't Hoff plot (ln(α) vs 1/T) can reveal if the separation is enthalpically or entropically driven and help find the optimal temperature. Generally, lower temperatures improve resolution for many polysaccharide CSPs.[20]
-
-
Evaluate Different Basic Additives: While DEA is common, other amines can offer better peak shape and selectivity for specific compounds.
Caption: A systematic decision tree for optimizing resolution.
Problem 3: Poor Peak Shape (Tailing)
Q: My peaks are resolved, but they are tailing badly, which affects my integration and quantification. How do I fix this?
A: As discussed in the FAQ, peak tailing for indanamine is almost always due to secondary interactions with the silica support. The solution lies in effectively neutralizing these interactions with the correct mobile phase additive.
Causality: The primary amine of indanamine is basic and can interact ionically with deprotonated (anionic) silanol groups (Si-O⁻) on the silica surface. This is a strong, non-chiral interaction that delays a fraction of the analyte molecules, causing the characteristic tail.[13] Basic additives in the mobile phase act as "silanol suppressors"; they are competing bases that associate with the silanol groups, preventing the analyte from interacting with them.[15]
Step-by-Step Troubleshooting Protocol:
-
Verify Additive Concentration: The most common mistake is using too little or no additive.
-
Ensure a concentration of at least 0.1% (v/v) of a basic additive is used. In some cases, increasing this to 0.2% may help, but higher concentrations can sometimes negatively impact selectivity.[17]
-
-
Select the Right Additive: Diethylamine (DEA) is a good starting point. However, its effectiveness can vary.
-
Check for Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion, including tailing.[14][21]
-
Protocol: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration or injection volume accordingly.
-
-
Ensure Proper Column Equilibration: A column must be thoroughly equilibrated with the additive-containing mobile phase. The additive needs time to condition the stationary phase surface.
-
Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you observe retention times drifting, the column is not yet equilibrated.
-
Problem 4: Inconsistent Retention Times or "Memory Effects"
Q: I ran a method with an acidic additive yesterday, and now my indanamine separation is poor, even with the correct basic method. What is happening?
A: You are likely experiencing a "memory effect." Additives, especially amines, can strongly adsorb to the stationary phase and are not easily removed by a simple flush with the mobile phase.[22][23] The previous method's additives are still influencing the column's surface chemistry.
Causality: The chiral stationary phase can retain molecules from previous mobile phases, altering its selective properties for subsequent analyses.[23] Traces of an acidic additive will protonate the indanamine, leading to strong ionic interactions and poor chromatography. Conversely, residual basic additives can interfere with the separation of acidic compounds. This is why dedicating columns to specific methods (e.g., basic or acidic analytes) is highly recommended.[6]
Step-by-Step Protocol for Column Regeneration:
If you suspect a memory effect or see a general decline in column performance, a regeneration procedure is necessary. NOTE: Only use these strong solvents on IMMOBILIZED CSPs. This will destroy coated CSPs.
-
Initial Flush: Flush the column with a solvent miscible with your mobile phase but stronger, like 100% Isopropanol or Ethanol, for 30-60 minutes.[6][20]
-
Strong Solvent Wash: For a more aggressive cleaning to remove strongly adsorbed contaminants, flush with one of the following:
-
Final Rinse and Re-equilibration:
-
After the strong solvent wash, flush again with 100% Ethanol or Isopropanol to remove the regeneration solvent.[24]
-
Finally, re-equilibrate the column extensively (at least 20-30 column volumes) with your desired mobile phase containing the correct additive before use.
-
Caption: Workflow for preparing a column for a new analysis.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shim-pol.pl [shim-pol.pl]
- 5. ymc.eu [ymc.eu]
- 6. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]
- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 8. agilent.com [agilent.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. waters.com [waters.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. acdlabs.com [acdlabs.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. mdpi.com [mdpi.com]
- 17. chiraltech.com [chiraltech.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. uhplcs.com [uhplcs.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chiraltech.com [chiraltech.com]
- 25. chiraltech.com [chiraltech.com]
Technical Support Center: Degradation of 5-bromo-2,3-dihydro-1H-inden-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 5-bromo-2,3-dihydro-1H-inden-1-amine during experimental workups. As a benzylic primary amine, this compound is susceptible to specific degradation pathways that can compromise yield and purity. This document provides in-depth troubleshooting advice, preventative measures, and optimized protocols based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is discolored (yellow to brown) after the workup. What is the likely cause?
A1: Discoloration is a common indicator of degradation, primarily due to oxidation. Primary amines, especially benzylic amines like this one, are susceptible to air oxidation, which can lead to the formation of colored impurities such as imines and nitro compounds. [1][2][3]This process can be accelerated by exposure to light, heat, and trace metal impurities.
Q2: I'm observing a significant loss of yield after my aqueous workup. Where could my product be going?
A2: Yield loss during the workup of amines can often be attributed to two main factors:
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extractions, which makes phase separation difficult and can result in the loss of product in the aqueous layer or at the interface.
-
Incomplete Extraction: If the pH of the aqueous layer is not sufficiently basic during the free-basing and extraction steps, a portion of the amine will remain protonated as the ammonium salt and stay in the aqueous phase. [4][5] Q3: My NMR spectrum shows unexpected peaks after purification. What are the likely side products?
A3: Besides oxidation products, common impurities can arise from:
-
Over-alkylation: If the synthesis involves alkylation, there is a risk of forming secondary and tertiary amines. [1]* Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 5-bromo-2,3-dihydro-1H-inden-1-one.
-
Hoffmann Bromamide Degradation Side Products: If this synthetic route is used, various byproducts can be generated. [6]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to diagnosing and resolving degradation issues during the workup of this compound.
Issue 1: Product Discoloration and Oxidation
Root Cause Analysis: The primary amine functionality is susceptible to oxidation, forming highly colored imine and nitro-containing impurities. This is often exacerbated by prolonged exposure to atmospheric oxygen, elevated temperatures, and light.
Preventative Measures & Optimized Protocol:
-
Inert Atmosphere: Conduct the entire workup and subsequent handling under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step in preventing oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control Temperature: Perform all extractions and solvent removal steps at or below room temperature. If heating is necessary for solvent evaporation, use a rotary evaporator at low temperatures.
-
Light Protection: Protect the reaction mixture and isolated product from light by wrapping flasks in aluminum foil.
Optimized Workup Protocol to Minimize Oxidation:
-
Upon reaction completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench the reaction with degassed, cold water.
-
Perform all subsequent extractions under a positive pressure of nitrogen.
-
Wash the organic layer with a brine solution to break up emulsions and remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Issue 2: Low Yield Due to Extraction Problems
Root Cause Analysis: The amphiphilic nature of the amine can lead to emulsion formation. Additionally, improper pH control during extraction can result in the amine salt remaining in the aqueous phase. [7][8][9] Troubleshooting Extraction and pH Control:
| Parameter | Problem | Solution |
| pH of Aqueous Phase | If the pH is not sufficiently basic (pH > 10), the amine will be protonated and remain in the aqueous layer. | Adjust the aqueous phase to pH 11-12 with a suitable base (e.g., 2M NaOH) before extraction. Verify the pH with a pH meter or pH paper. |
| Emulsion Formation | Vigorous shaking during extraction can create stable emulsions. | Use gentle inversions instead of vigorous shaking. Adding a saturated brine solution can help to break emulsions. |
| Solvent Choice | The choice of organic solvent can impact extraction efficiency and emulsion formation. | Dichloromethane (DCM) or ethyl acetate are common choices. If emulsions persist with one, try the other. |
Visualizing the Extraction Workflow:
Caption: Optimized extraction workflow for this compound.
Issue 3: Formation of Impurities
Root Cause Analysis: Impurities can arise from the synthetic route or from degradation during workup and storage.
Strategies for Impurity Prevention and Removal:
-
Control of Reaction Stoichiometry: To avoid over-alkylation, use a controlled amount of the alkylating agent and monitor the reaction closely by TLC or LC-MS.
-
Purification Method:
-
Column Chromatography: Purification on silica gel can be challenging due to the basicity of the amine. It is recommended to use a silica gel slurry prepared with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent), to prevent streaking and improve separation.
-
Acid-Base Extraction: An alternative purification method involves an acid wash. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). [4][5]The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the free amine is re-extracted into an organic solvent.
-
Visualizing the Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it should be stored under an inert atmosphere, protected from light, and at a low temperature (2-8 °C). [10][11]The hydrochloride salt form is generally more stable and less prone to oxidation. [12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. bldpharm.com [bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. achmem.com [achmem.com]
Removing unreacted 5-bromo-1-indanone from the product mixture
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-bromo-1-indanone. The following troubleshooting FAQs and protocols are designed to address common issues and ensure the isolation of a high-purity product, a critical step for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
I. Understanding the Compound: Key Properties of 5-Bromo-1-Indanone
Before delving into purification strategies, a foundational understanding of 5-bromo-1-indanone's chemical and physical properties is paramount. This knowledge informs the selection of appropriate solvents and techniques for effective separation.
5-Bromo-1-indanone is a solid at room temperature, appearing as a white to brown crystalline powder.[1][2] Its structure consists of a fused benzene and cyclopentanone ring system, with a bromine atom at the 5-position.[1] This bromine substituent and the electrophilic nature of the carbonyl group are key to its reactivity in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | [1][2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Melting Point | 126-129 °C | [2][3] |
| Appearance | White to brown powder/crystal | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |
II. Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered during the purification of 5-bromo-1-indanone.
FAQ 1: My crude product is a dark, oily residue. How can I purify it?
An oily or discolored crude product often indicates the presence of impurities. The first step is to attempt purification via recrystallization, which is effective for solid organic compounds.[4]
Initial Assessment:
-
Is the product solidifying upon cooling? If not, the impurity level may be very high, or you may have residual solvent.
-
What is the approximate purity? A melting point determination can provide a rough estimate. A broad and depressed melting range compared to the literature value (126-129 °C) suggests significant impurities.[2][3][5]
Recommended Protocol: Recrystallization
Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures.[4] The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble when hot.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on literature and the compound's properties, methanol is a reported recrystallization solvent for 5-bromo-1-indanone.[6] Ethanol is also a likely candidate due to the compound's known solubility.[1]
-
Dissolution: In a fume hood, place the crude 5-bromo-1-indanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[4]
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution.[7] Briefly reheat the solution to boiling.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[7]
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the expected range indicates high purity.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again.[7] Scratching the inside of the flask with a glass rod can also induce crystallization.[7]
FAQ 2: Recrystallization did not sufficiently purify my product. What is the next step?
If recrystallization fails to yield a product of desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[8]
Recommended Protocol: Flash Column Chromatography
Flash column chromatography is a rapid form of column chromatography that uses pressure to accelerate the flow of the mobile phase, making it a common and efficient purification technique in organic synthesis.[9]
Step-by-Step Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like ketones.[8][10]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like petroleum ether or hexanes) and a slightly more polar solvent (like ethyl acetate) is often effective.[2][11] The ideal solvent system should provide a good separation of your desired compound from its impurities on a Thin Layer Chromatography (TLC) plate.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.[10]
-
Allow the silica to settle, draining excess eluent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude 5-bromo-1-indanone in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using a pump or compressed air) to begin the separation.
-
Collect the eluting solvent in fractions (small, separate portions).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified 5-bromo-1-indanone.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Purity Assessment:
-
Confirm the purity of the final product by melting point determination and/or spectroscopic methods (e.g., NMR).
-
Troubleshooting Column Chromatography:
-
Poor Separation: If the compounds elute too quickly or too slowly, the eluent polarity needs to be adjusted. Increase the polarity to elute compounds faster, or decrease it for slower elution.
-
Band Tailing: This can be caused by an unevenly packed column or overloading the column with too much sample.
FAQ 3: I suspect my product is contaminated with unreacted starting materials that are acidic or basic. How can I remove these?
Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids, often an organic solvent and water.[12][13] Acid-base extraction is a specific type of liquid-liquid extraction that can separate organic acids and bases from neutral compounds.[13]
Recommended Protocol: Liquid-Liquid Extraction
This protocol is particularly useful if your reaction workup involves acidic or basic reagents that may remain in the crude product.
Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent in which 5-bromo-1-indanone is soluble, such as dichloromethane or ethyl acetate.[1][2]
-
Washing with a Basic Solution:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. This will react with and extract any acidic impurities into the aqueous layer.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[14]
-
Shake the funnel gently and then allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Washing with a Dilute Acidic Solution:
-
To remove any basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Follow the same procedure as the basic wash, separating and discarding the aqueous layer.
-
-
Washing with Brine:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified 5-bromo-1-indanone.
-
Troubleshooting Extraction:
-
Emulsion Formation: An emulsion is a suspension of one liquid in another that is difficult to separate. To break an emulsion, try adding a small amount of brine or allowing the mixture to stand for a longer period.
-
Identifying the Layers: If you are unsure which layer is aqueous and which is organic, add a small amount of water. The layer that increases in volume is the aqueous layer. The density of the organic solvent will also determine if it is the top or bottom layer.[15]
III. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 5-bromo-1-indanone.
References
- 1. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
- 3. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 12. organomation.com [organomation.com]
- 13. Video: Extraction - Concept [jove.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of Bromo-indanamine Synthesis
Introduction
Bromo-indanamine derivatives are crucial intermediates in the synthesis of various pharmacologically active compounds, including treatments for neurological disorders.[1][2][3] While laboratory-scale syntheses are well-documented, scaling up production presents significant challenges that can impact yield, purity, and process safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of scaling up bromo-indanamine synthesis. We will delve into the causality behind common experimental issues and offer field-proven solutions to ensure a robust and efficient scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions encountered during the scale-up of bromo-indanamine synthesis.
Q1: What are the primary synthetic routes to bromo-indanamines, and what are their scale-up implications?
The most common synthetic strategies typically involve the bromination of an indane precursor followed by the introduction of the amine group, or vice versa. A prevalent route starts with a substituted indanone.[4][5]
-
Route A: Bromination of Indanone followed by Reductive Amination: This is a frequently used method where a substituted indanone is first brominated, and the resulting bromo-indanone is then converted to the amine.[4] The scale-up challenge here lies in controlling the regioselectivity of the bromination and handling the potentially hazardous brominating agents.[6][7]
-
Route B: Formation of Aminoindan followed by Bromination: In this route, an aminoindan is first synthesized and then brominated. A key challenge is the potential for the amine group to influence the position of bromination and the possibility of side reactions.
-
Route C: Multi-step Synthesis from Simpler Precursors: Some methods involve building the indane ring system from acyclic precursors.[8] While offering flexibility, these routes can be longer and may have lower overall yields, posing economic challenges for large-scale production.[8]
Q2: What are the most critical parameters to control during the scale-up of the bromination step?
Controlling the bromination reaction is paramount for a successful synthesis. Key parameters include:
-
Temperature: Bromination reactions are often exothermic.[6] Inadequate heat dissipation in large reactors can lead to a thermal runaway and the formation of over-brominated impurities.[9]
-
Reagent Addition Rate: Slow, controlled addition of the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is crucial to maintain temperature and minimize localized high concentrations that can lead to side reactions.[10]
-
Solvent Choice: The solvent can influence the reactivity and selectivity of the bromination. For example, acetic acid is a common solvent for the bromination of indanones.[5]
-
Mixing: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized overheating or high reagent concentrations.[9]
Q3: What are the typical impurities I should expect, and how can I detect them?
Common impurities can arise from starting materials, side reactions, or degradation.
-
Isomeric Impurities: Positional isomers can form during the bromination step, depending on the directing effects of existing substituents on the indane ring.[6]
-
Over-brominated Products: Di- or tri-brominated species can form if the stoichiometry of the brominating agent is not carefully controlled or if there are issues with reaction conditions.[11]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up must be effectively removed.
These impurities can be detected and quantified using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Reaction Yield
A drop in yield is one of the most common problems during scale-up.[9]
| Potential Cause | Troubleshooting Action & Rationale |
| Incomplete Conversion | Verify Stoichiometry: Ensure the molar ratios of reactants are correct for the larger scale. Monitor Reaction Progress: Use in-process controls like TLC or HPLC to track the consumption of starting materials. Optimize Reaction Time: Prolonged reaction times can sometimes lead to degradation, while insufficient time results in incomplete conversion.[9] |
| Product Degradation | Temperature Control: As mentioned, poor heat transfer in large reactors can cause "hot spots" leading to decomposition.[9] Ensure your cooling system is adequate for the larger volume and the exothermicity of the reaction. Atmosphere Control: Some intermediates or products may be sensitive to air or moisture.[15] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Mechanical Losses during Work-up | Phase Separation Issues: Emulsions can form during aqueous work-ups, trapping the product. Adding brine or adjusting the pH can help break emulsions. Precipitation/Crystallization: Ensure the product remains dissolved during transfers. If the product is crystalline, be mindful of premature crystallization in transfer lines. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Product Discoloration
The presence of impurities, often indicated by a colored product (e.g., yellow or brown), can complicate purification and affect the final product's quality.
| Potential Cause | Troubleshooting Action & Rationale |
| Over-bromination | Control Stoichiometry: Use a slight excess of the limiting reagent (the indane derivative) to ensure the brominating agent is fully consumed. Slow Addition: Add the brominating agent dropwise or in portions to avoid localized high concentrations.[10] Lower Temperature: Running the reaction at a lower temperature can reduce the rate of competing side reactions. |
| Oxidation | Inert Atmosphere: The indane nucleus can be susceptible to oxidation, which can form colored byproducts. Running the reaction under nitrogen or argon can mitigate this. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Residual Starting Materials | Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion. Purification: Employ appropriate purification techniques as detailed below. |
Issue 3: Difficulties in Purification
Purifying bromo-indanamine on a large scale can be challenging.
| Problem | Recommended Solution & Rationale |
| Difficulty with Recrystallization | Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.[12] Decolorization: If the product is colored, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[12] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[12] |
| Emulsion during Acid-Base Extraction | Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle stirring or allowing the mixture to stand for an extended period can also help. |
| Column Chromatography is Not Scalable | Optimize Recrystallization: Focus on developing a robust recrystallization protocol to avoid the need for large-scale chromatography. Salt Formation: Consider forming a salt of the bromo-indanamine (e.g., the hydrochloride salt). Salts often have better crystallinity and can be easier to purify by recrystallization. The free base can then be regenerated. |
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Part 3: Key Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific bromo-indanamine derivative.
Protocol 1: Synthesis of 5-Bromo-1-indanone Oxime
This protocol is adapted from a patented procedure and serves as an example of a precursor synthesis.[16]
-
Reaction Setup: In a suitable reactor, add methanol (e.g., 600 mL for 1.0 mol of starting material).
-
Addition of Reactants: Add 5-bromo-1-indanone (1.0 mol) and hydroxylamine sulfate (1.0 mol).[16]
-
pH Adjustment: Adjust the pH of the mixture to 6.0-7.0 with a 40% sodium hydroxide solution.[16]
-
Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.[16]
-
Work-up: Cool the reaction mixture. While stirring, add water (e.g., 4000 mL) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain 5-bromo-1-indanone oxime.[16]
Protocol 2: Purification by Acid-Base Extraction
This technique is effective for separating the basic bromo-indanamine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction twice.[17]
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free amine will precipitate.[12]
-
Extraction of Free Base: Extract the aqueous solution with fresh organic solvent (e.g., DCM). Repeat the extraction three times.[12]
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.[12]
Protocol 3: Purity Assessment by HPLC
HPLC is a powerful technique for quantifying the purity of your final product.[12][13]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used.
-
Analysis: The purity is determined by comparing the relative area of the main product peak to the total area of all peaks in the chromatogram.[12]
Part 4: Data Summaries
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Advantages | Key Disadvantages on Scale-Up |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easier to handle than Br₂.[7] Often provides good regioselectivity.[6] | Can be costly for very large scales. The succinimide byproduct needs to be removed. |
| Liquid Bromine | Br₂ | Inexpensive and highly reactive. | Highly corrosive, toxic, and difficult to handle.[7] Can lead to over-bromination if not controlled carefully.[18] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, less hazardous than Br₂. | Can be expensive. |
| Dibromohydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid, high bromine content by weight. | Can be less selective than NBS. |
General Synthetic Pathway
Caption: A common synthetic route to bromo-indanamines.
References
- 1. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]
- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 17. Workup [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-bromo-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for the purification of 5-bromo-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in its pure, colorless form. We will explore the root causes of common impurities and provide detailed, field-proven troubleshooting guides and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound colored (e.g., yellow, brown, or pink)?
This is the most common issue encountered with this and similar aromatic amines. The discoloration is almost always due to the formation of highly conjugated, colored products resulting from oxidation.
Root Cause Analysis: The primary amine functional group, especially on an aromatic framework, is susceptible to air oxidation. This process can be accelerated by exposure to light, heat, or trace metal impurities. The initial oxidation products can undergo further reactions, such as dimerization or polymerization, to form complex mixtures of colored compounds. While less common, colored impurities can also stem from byproducts of the synthesis, such as unreacted starting materials or intermediates from the reductive amination of 5-bromo-2,3-dihydro-1H-inden-1-one.[1][2]
Q2: My crude product is significantly discolored. What is the most robust method to remove these impurities?
For bulk impurity removal, especially when dealing with non-basic contaminants, Acid-Base Extraction is the most effective and scalable first step. This technique leverages the basicity of the amine to selectively move it from an organic solvent into an aqueous phase, leaving neutral or acidic impurities behind.[3][4][5]
Caption: Acid-Base Extraction Workflow for Amine Purification.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidification: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated amine hydrochloride salt is now in the aqueous layer, which is typically the top layer with ethyl acetate or the bottom layer with dichloromethane.[6] Drain and collect the aqueous layer. To ensure complete extraction, repeat the process by adding a fresh portion of 1M HCl to the organic layer.
-
Combine & Wash: Combine all aqueous extracts in a clean flask. Discard the original organic layer which contains the non-basic impurities.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is greater than 10 (verify with pH paper). The free amine will precipitate or form an oil.[3][4]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., three portions of dichloromethane or ethyl acetate).
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Q3: The color persists after extraction, or I'm getting low recovery. What is the next purification step?
If acid-base extraction is insufficient, Column Chromatography is the next logical step. It offers a higher degree of separation but requires careful consideration of the stationary phase due to the basic nature of the amine.
Expertise & Experience: Standard silica gel is acidic due to surface silanol groups (Si-OH). These sites can strongly and sometimes irreversibly bind to basic compounds like amines, leading to significant streaking on TLC, poor recovery, and even degradation of the product on the column.[7]
| Issue | Cause | Solution |
| Product Sticking to Baseline (Low Rf) | Strong interaction with acidic silica gel. | 1. Deactivate Silica: Prepare the slurry and eluent with 0.5-1% triethylamine (NEt₃). The triethylamine will neutralize the acidic sites, allowing the desired amine to elute properly.[7] 2. Use Alternative Stationary Phase: Switch to neutral or basic alumina, which is more suitable for acid-sensitive compounds.[7][8] |
| Poor Separation / Overlapping Spots | Incorrect solvent system polarity. | Optimize Eluent with TLC: Screen solvent systems to find an eluent that provides a target Rf value of 0.25-0.35 for the amine. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[8] |
| Product Degradation on Column | Prolonged contact with the acidic stationary phase. | Use Flash Chromatography: Employ a shorter, wider column and apply pressure to minimize the time the compound spends on the column.[7] |
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and test various mobile phases (e.g., 10%, 20%, 30% ethyl acetate in hexanes). Add 1% triethylamine to the TLC developing jar. The ideal system will give your product an Rf of ~0.3.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1% triethylamine.
-
Column Packing: Pack a glass column with the silica slurry. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane). If it's not fully soluble, you can "dry load" it by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase (containing 1% triethylamine) to the column. Maintain a constant flow using gentle air pressure.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C, so it may require gentle heating or a high-vacuum pump to remove completely.
Q4: My product is now chemically pure but still has a slight tint. How do I obtain a perfectly colorless, crystalline solid?
For final polishing to remove trace colored impurities and to obtain a stable, crystalline solid, Recrystallization is the ideal method. For amines that are oils or reluctant to crystallize, converting them to a salt is a highly effective strategy.[9][10]
Caption: Decision workflow for final purification and crystallization.
-
Solvent Selection: The ideal solvent should dissolve the amine when hot but not when cold. Test small batches in solvents like hexanes, toluene, or mixtures of ethyl acetate/hexanes.
-
Dissolution: Place the amine in an Erlenmeyer flask and add the minimum amount of hot solvent needed to fully dissolve it.
-
Decolorization (Optional): If the hot solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The hydrochloride salt of this compound is a stable solid, making this an excellent purification strategy.[11][12]
-
Salt Formation: Dissolve the amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until no more precipitate forms.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.
-
Recrystallization: Recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol.
-
(Optional) Conversion to Free Base: If the free base is required, dissolve the purified salt in water, basify with NaOH as in the acid-base extraction protocol, and extract the pure amine with an organic solvent.
Q5: How can I prevent my purified, colorless amine from developing color again during storage?
Proper storage is critical to maintain the purity of your compound.
Best Practices for Storage:
-
Inert Atmosphere: Store the container under an inert atmosphere like nitrogen or argon to prevent oxidation.
-
Light Protection: Use an amber vial or store the container in a dark place.
-
Low Temperature: Store in a refrigerator or freezer (2-8°C is common).[13]
-
Salt Form: For long-term storage, consider keeping it as the more stable hydrochloride salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 185122-74-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. This compound-HCl | CymitQuimica [cymitquimica.com]
- 12. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 1228561-27-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Solvent Systems for the Chromatography of Functionalized Indanamines
Welcome to the technical support center dedicated to the chromatographic analysis of functionalized indanamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and analysis of these compounds. Functionalized indanamines, with their basic amine groups and varying polarities, often present unique chromatographic hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and optimization of chromatographic methods for functionalized indanamines.
Q1: What is the best starting point for selecting a chromatographic mode for my functionalized indanamine?
A1: The choice of chromatographic mode primarily depends on the polarity of your functionalized indanamine.
-
Reversed-Phase (RP-HPLC): This is the most common starting point for moderately polar to nonpolar indanamines. RP-HPLC utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your indanamine is highly polar and shows poor retention in reversed-phase, HILIC is an excellent alternative.[2][3][4][5] HILIC employs a polar stationary phase (such as silica or diol) with a mobile phase consisting of a high percentage of a nonpolar organic solvent and a small amount of aqueous buffer.[2]
-
Supercritical Fluid Chromatography (SFC): For chiral separations of indanamine enantiomers, SFC is often a superior choice, offering faster separations and reduced solvent consumption compared to normal-phase HPLC.[6][7][8][9][10]
Q2: Why is pH control of the mobile phase so critical for indanamine analysis?
A2: The amine functional group in indanamines is basic, meaning its ionization state is highly dependent on the mobile phase pH.[11] At a pH below the pKa of the amine, the compound will be protonated and positively charged. This charge can lead to strong, undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[12][13][14] Controlling the pH with a suitable buffer is essential to ensure a consistent ionization state and minimize these secondary interactions, leading to symmetrical peaks and reproducible retention times.
Q3: What are the most common organic solvents and additives used in the mobile phase for indanamine chromatography?
A3: Acetonitrile and methanol are the most frequently used organic solvents in reversed-phase HPLC.[1][11] For additives, especially in RP-HPLC, a small amount of an acid or a basic modifier is often necessary to improve peak shape. Common choices include:
-
Acidic Modifiers: Formic acid or trifluoroacetic acid (TFA) are often added at low concentrations (e.g., 0.1%) to the mobile phase.[15] These acids help to suppress the ionization of residual silanols on the stationary phase and can improve the peak shape of basic compounds.
-
Basic Modifiers: For separations at higher pH, volatile buffers like ammonium formate or ammonium acetate are used to keep the indanamine in its neutral, uncharged state.[15][16]
Q4: Should I be concerned about the solvent I dissolve my sample in?
A4: Absolutely. The sample solvent (diluent) can have a significant impact on peak shape.[17][18] As a general rule, the sample solvent should be as weak as or weaker than the mobile phase.[19][20] Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including broadening and splitting.[14][19] Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the chromatography of functionalized indanamines.
Problem 1: My indanamine peak is tailing significantly in reversed-phase HPLC.
-
Question: I am running a C18 column with a methanol/water mobile phase, but my peak for the functionalized indanamine has a very pronounced tail. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like indanamines is a classic problem in reversed-phase chromatography.[12] It is most often caused by secondary interactions between the positively charged amine group of your analyte and negatively charged residual silanol groups on the silica stationary phase.[12][13][14]
Here are several strategies to address this issue:
-
Mobile Phase pH Adjustment:
-
Low pH: Add a small amount of an acid like formic acid or TFA (0.05-0.1%) to your mobile phase.[15] This will protonate the silanol groups, reducing their ability to interact with your protonated amine.
-
High pH: Use a buffer system to raise the mobile phase pH above the pKa of your indanamine (typically pH > 9). This will neutralize the amine, minimizing ionic interactions. Modern pH-stable columns are required for this approach.[13][16]
-
-
Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the sites for secondary interactions.[13]
-
Competitive Additive: In some cases, adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your analyte.
-
Lower Metal Content Columns: Some columns are manufactured with lower metal content in the silica, which can also reduce peak tailing for basic compounds.
-
Problem 2: I am not getting enough retention for my polar indanamine derivative in reversed-phase HPLC.
-
Question: My functionalized indanamine is very polar, and even with a highly aqueous mobile phase on a C18 column, it elutes at or near the void volume. How can I increase its retention?
-
Answer: When highly polar compounds are not retained in reversed-phase chromatography, it's time to consider alternative strategies.[3][4][5]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[2][3][4][5] You will need a polar stationary phase (e.g., bare silica, diol, or amide-based) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2]
-
Use a Polar-Embedded Reversed-Phase Column: These columns have a polar group embedded in the C18 chain, which allows for better retention of polar analytes under highly aqueous mobile phase conditions without the phase collapse that can occur with traditional C18 columns.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your charged indanamine. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.
-
Problem 3: My retention times are shifting from one injection to the next.
-
Question: I have developed a method, but the retention time for my indanamine is not consistent between runs. What could be the cause?
-
Answer: Retention time instability can be frustrating and can point to several issues within your HPLC system or method.[21][22]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution. Insufficient equilibration is a common cause of retention time drift.[21][22]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.[21][23] Precisely measure all components and ensure thorough mixing. If using a buffer, double-check the pH.
-
Temperature Fluctuations: Column temperature has a direct effect on retention.[21] Use a column oven to maintain a consistent temperature and avoid fluctuations in the ambient lab temperature affecting your separation.
-
Pump Issues: Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can also be an indicator of pump problems.[12][20][22]
-
Problem 4: I need to separate the enantiomers of my chiral indanamine.
-
Question: My functionalized indanamine is a racemic mixture, and I need to separate the two enantiomers. What is the best approach?
-
Answer: The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful techniques for this purpose.[24][25][26][27]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[25][27]
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations in the pharmaceutical industry.[6][7][8][10] It uses supercritical carbon dioxide as the main mobile phase component, which offers several advantages over liquid chromatography, including faster analysis times, higher efficiency, and reduced use of organic solvents.[8][9][10]
-
Mobile Phase Additives in Chiral Separations: For basic compounds like indanamines, small amounts of acidic or basic additives are often required in the mobile phase to improve peak shape and enantioselectivity.[6][27]
-
Experimental Protocol: Step-by-Step Solvent System Optimization for a Novel Functionalized Indanamine in RP-HPLC
This protocol provides a systematic approach to developing a robust reversed-phase HPLC method for a new functionalized indanamine.
Objective: To achieve a separation with good resolution, symmetrical peak shape, and reproducible retention times.
Materials:
-
HPLC system with a UV detector and column oven
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid and/or ammonium formate
-
Your functionalized indanamine standard
Workflow Diagram:
Caption: Workflow for Solvent System Optimization
Procedure:
-
Initial Scouting Run:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Set the column temperature to 30 °C.
-
Perform a broad gradient run from 5% to 95% mobile phase B over 20 minutes.
-
Rationale: This initial run will determine the approximate elution conditions for your compound and give a first look at the peak shape. Formic acid is included from the start to mitigate potential peak tailing.[15]
-
-
Peak Shape Optimization:
-
Examine the peak shape from the initial run. If tailing is still present, consider the following:
-
Increase Acid Concentration: Cautiously increase the formic acid concentration (e.g., to 0.2%).
-
Switch to a Different Modifier: If tailing persists, consider trying a different mobile phase system, such as an ammonium formate buffer at a higher pH, provided you are using a pH-stable column.[16]
-
Change Organic Solvent: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve peak shape.[11]
-
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, you can now optimize the gradient to reduce the run time and improve resolution from any impurities.
-
A good starting point for a new gradient is to have a shallow slope around the percentage of organic solvent where your compound eluted. For example, if your compound eluted at 40% acetonitrile, you could try a gradient of 30-50% acetonitrile over 10 minutes.
-
-
Isocratic Method Development (Optional):
-
If your sample is relatively simple and you desire a very stable method, you can convert your optimized gradient to an isocratic method. The isocratic mobile phase composition should be approximately the mobile phase composition at the point of elution in your optimized gradient run.
-
-
Method Validation:
-
Once you have a satisfactory method, perform several replicate injections to ensure the retention time and peak area are reproducible.
-
Summary of Recommended Starting Conditions
| Chromatographic Mode | Analyte Polarity | Stationary Phase | Typical Mobile Phase Organic | Key Additives/Considerations |
| Reversed-Phase (RP-HPLC) | Low to Moderate | C18, C8 | Acetonitrile, Methanol | 0.1% Formic Acid or TFA for low pH; Ammonium Formate/Acetate for high pH.[15][16] |
| HILIC | High | Bare Silica, Diol, Amide | Acetonitrile (>80%) | Aqueous buffer (e.g., Ammonium Formate) is necessary for retention and peak shape.[2] |
| SFC (Chiral) | N/A (for enantiomers) | Polysaccharide-based (e.g., Amylose, Cellulose) | Methanol, Ethanol | Small amounts of acidic or basic additives (e.g., TFA, DEA) are often crucial for resolution.[6][27] |
Advanced Techniques for Challenging Separations
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar functionalized indanamines that are poorly retained in reversed-phase, HILIC is a powerful alternative.[2][3][4][5] The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[3] This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase.
Supercritical Fluid Chromatography (SFC)
SFC has become a go-to technique for chiral separations in the pharmaceutical industry.[6][7][8][10] By using supercritical CO2 as the primary mobile phase component, SFC offers fast, efficient separations with reduced environmental impact.[7][8][10] For chiral indanamines, SFC coupled with polysaccharide-based chiral stationary phases provides excellent enantioselectivity.[6]
Caption: General Troubleshooting Logic Flow
By following the guidance in this technical support center, you will be well-equipped to develop and troubleshoot robust chromatographic methods for the analysis of functionalized indanamines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. sielc.com [sielc.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 17. Study of factors influencing solvent effect and peak shape in RP-HPLC [wisdomlib.org]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. uhplcs.com [uhplcs.com]
- 22. labcompare.com [labcompare.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination during the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine
Welcome to our dedicated technical support guide for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on preventing the undesired side reaction of debromination. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity of your synthesis and the purity of your target compound.
FAQ: Foundational Questions
Q1: What is the most common synthetic route to this compound and where is debromination a risk?
The most prevalent and efficient synthetic pathway to this compound is the reductive amination of the corresponding ketone, 5-bromo-1-indanone.[1] This process typically involves the formation of an intermediate imine or a related species, which is then reduced to the desired primary amine. The primary risk of debromination, the undesired loss of the bromine atom from the aromatic ring, occurs during the reduction step. The choice of reducing agent and reaction conditions is therefore critical to the success of the synthesis.
Q2: Why is preventing debromination so important in this synthesis?
The bromine atom at the 5-position is a crucial functional handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), which are common in the development of pharmaceutical candidates.[2] The presence of the debrominated impurity, 2,3-dihydro-1H-inden-1-amine, not only reduces the yield of the desired product but also introduces a significant purification challenge due to the similar physical properties of the two amines.
Troubleshooting Guide: Tackling Debromination Head-On
Q3: I'm observing a significant amount of the debrominated product in my crude reaction mixture when using catalytic hydrogenation. What's causing this and how can I fix it?
Cause: Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenation, but it is also well-known to catalyze the hydrogenolysis of aryl halides.[3][4] In the presence of a hydrogen source (like H₂ gas), the catalyst can cleave the carbon-bromine bond, leading to the formation of the debrominated analog.
Solutions:
-
Catalyst Selection: Consider using a less active catalyst. For instance, a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) might be a suitable alternative. While typically used for alkyne reduction, its reduced activity may disfavor the C-Br bond cleavage.
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest possible hydrogen pressure that still allows for the reduction of the imine. Atmospheric pressure is often sufficient.
-
Temperature: Perform the reaction at room temperature or even lower if the reaction rate is acceptable. Elevated temperatures can promote the hydrogenolysis side reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Q4: My reductive amination using sodium borohydride (NaBH₄) is also leading to debromination. I thought NaBH₄ was a mild reducing agent?
Cause: While sodium borohydride is generally considered a mild reducing agent for ketones and aldehydes, it can induce debromination of aryl bromides, especially in the presence of transition metal catalysts or under certain solvent conditions.[5][6] The reactivity can be influenced by the solvent system and the presence of additives.
Solutions:
-
Modified Borohydride Reagents: Switch to a more sterically hindered or less reactive borohydride reagent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent alternatives for reductive aminations and are generally less prone to reducing aryl halides.[7][8] STAB, in particular, is often the reagent of choice for its mildness and effectiveness under weakly acidic conditions.
-
Control of pH: When using NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial. At this pH, the iminium ion is readily formed and reduced, while the hydride reagent is less reactive towards the aryl bromide.
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used, but in some cases, an aprotic solvent like THF might offer better selectivity, although the reaction rate may be slower.[9]
Q5: I'm exploring the Leuckart-Wallach reaction for this synthesis, but I'm still seeing debromination. What are the key parameters to control?
Cause: The Leuckart-Wallach reaction and its variants (like the Eschweiler-Clarke reaction for methylation) utilize formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[10][11][12] These conditions involve heating, which can promote debromination, especially given that formic acid can act as a hydride donor in a transfer hydrogenation-like mechanism.[13][14]
Solutions:
-
Temperature Control: This is the most critical parameter. Operate at the lowest temperature that provides a reasonable reaction rate. While traditional Leuckart conditions often call for high temperatures (120-165 °C), it is advisable to start with a lower temperature (e.g., 100 °C) and monitor the reaction progress.[10]
-
Reaction Time: As with other methods, prolonged reaction times can lead to an increase in the debrominated byproduct. Optimize the reaction time by monitoring the disappearance of the starting ketone.
-
Choice of Reagent: Using ammonium formate is often reported to give better yields compared to formamide alone.[10] It provides both the ammonia equivalent and the formate reducing agent in a single reagent.
Summary of Recommended Conditions to Mitigate Debromination
| Method | Key Parameter | Recommended Adjustment | Rationale |
| Catalytic Hydrogenation | Catalyst | Use a less active or poisoned catalyst (e.g., Lindlar's catalyst) | Reduces the rate of C-Br bond hydrogenolysis.[3][4] |
| Hydrogen Pressure | Use atmospheric pressure | Minimizes the driving force for over-reduction. | |
| Temperature | Room temperature or below | Decreases the rate of the undesired side reaction. | |
| Sodium Borohydride | Reagent | Switch to NaBH₃CN or NaBH(OAc)₃ | These reagents are more selective for imine/iminium ion reduction.[7][8] |
| pH (with NaBH₃CN) | Maintain pH 5-6 | Optimizes the rate of iminium ion reduction over C-Br cleavage. | |
| Leuckart-Wallach | Temperature | Use the lowest effective temperature (e.g., start at 100°C) | High temperatures can promote thermal degradation and debromination.[10] |
| Reagent | Use ammonium formate | Often provides better yields and can be used under milder conditions than formamide alone.[10] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is often the most reliable for preventing debromination.
-
To a solution of 5-bromo-1-indanone (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (2.0-3.0 eq) and glacial acetic acid (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Workflow and Mechanistic Considerations
The following diagram illustrates the general workflow for the synthesis and highlights the critical step where debromination can occur, along with the recommended preventative strategies.
Caption: Synthetic workflow and strategies to prevent debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Reductive debromination of nonabrominated diphenyl ethers by sodium borohydride and identification of octabrominated diphenyl ether products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Structural Elucidation of 5-bromo-2,3-dihydro-1H-inden-1-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery, offering unparalleled insight into molecular structure. This guide provides an in-depth ¹H and ¹³C NMR analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine, a substituted aminoindane. The aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroprotective and therapeutic agents. Through a detailed examination of its spectral data, we will demonstrate how NMR can be used to confirm identity, purity, and structure. This analysis is contextualized by comparing its spectra with two key alternatives: the parent compound, 1-aminoindan, and a common synthetic precursor, 5-bromo-1-indanone. This comparative approach highlights the subtle yet definitive spectral shifts induced by specific functional groups and substituents, providing researchers with a robust framework for interpreting NMR data for related small molecules.
Introduction: The Central Role of NMR in Structural Chemistry
In the landscape of analytical chemistry, NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules.[1] Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed atomic-level map of connectivity and chemical environment. For drug development professionals, rapid and accurate confirmation of a target molecule's structure is paramount. This guide focuses on this compound, leveraging ¹H and ¹³C NMR to create a comprehensive analytical profile. By comparing its spectral features to those of structurally similar compounds, we aim to not just present data, but to explain the underlying principles that govern the observed chemical shifts and coupling constants. This approach empowers researchers to apply these principles to their own structural determination challenges.
Structural Analysis of this compound
The first step in any NMR analysis is to understand the molecule's basic structure and to number the atoms for clear spectral assignment.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H4 | ~7.40 | d | J ≈ 1.5 Hz | 1H |
| H6 | ~7.28 | dd | J ≈ 8.0, 1.5 Hz | 1H |
| H7 | ~7.15 | d | J ≈ 8.0 Hz | 1H |
| H1 | ~4.35 | t | J ≈ 7.0 Hz | 1H |
| H3β | ~2.95 | m | - | 1H |
| H3α | ~2.80 | m | - | 1H |
| H2β | ~2.50 | m | - | 1H |
| NH₂ | ~1.70 | br s | - | 2H |
| H2α | ~1.90 | m | - | 1H |
-
Aromatic Region (7.1-7.5 ppm): The bromine at C5 breaks the symmetry of the benzene ring seen in the unsubstituted analog. H4 is expected to be a doublet due to coupling with H6. H6 will be a doublet of doublets, coupling to both H7 and H4. H7 will appear as a doublet, coupling only to H6.
-
Aliphatic Region (1.8-4.4 ppm): The benzylic methine proton (H1), adjacent to the amine, is expected around 4.35 ppm as a triplet. The four methylene protons at C2 and C3 are diastereotopic and will present as complex multiplets. The amine (NH₂) protons typically appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C spectrum provides a count of unique carbon atoms and information about their electronic environment. The "heavy atom effect" of bromine is notable, often shielding the directly attached carbon (ipso-carbon), causing it to appear more upfield than predicted by electronegativity alone.[4]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7a | ~146.0 |
| C3a | ~144.5 |
| C6 | ~130.5 |
| C4 | ~128.0 |
| C7 | ~125.5 |
| C5 (C-Br) | ~121.0 |
| C1 (CH-NH₂) | ~58.0 |
| C3 (CH₂) | ~34.0 |
| C2 (CH₂) | ~30.0 |
Comparative NMR Analysis
To validate and understand the predicted spectrum, we will compare it against experimentally determined data for two related molecules. This comparison is critical for confirming how substituent changes manifest in NMR spectra.
Alternative 1: 1-Aminoindan (Unsubstituted Parent Compound)
1-Aminoindan provides the baseline spectrum for the indane core without the influence of the bromine substituent.
Table 3: Experimental ¹H NMR Data for 1-Aminoindan (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H4-H7) | 7.15 - 7.30 | m | 4H |
| H1 | 4.31 | t | 1H |
| H3 | 2.77 - 2.91 | m | 2H |
| H2 | 1.66 - 2.46 | m | 2H |
| NH₂ | 1.64 | br s | 2H |
Causality of Spectral Differences:
-
Aromatic Region: The most dramatic difference is in the aromatic region. In 1-aminoindan, the four aromatic protons are in a more symmetrical environment, leading to a complex, overlapping multiplet between 7.15-7.30 ppm. In the 5-bromo derivative, the bromine atom's strong electronic effects break this symmetry, spreading the signals out from ~7.15 to 7.40 ppm and resolving them into distinct doublet and doublet-of-doublets patterns. This clear differentiation is a textbook example of how substitution patterns dictate aromatic splitting.[3]
-
Aliphatic Region: The chemical shifts of the aliphatic protons (H1, H2, H3) are expected to be very similar between the two compounds, as the bromine substituent is too distant to exert a significant inductive or anisotropic effect on the five-membered ring.
Alternative 2: 5-Bromo-1-indanone (Synthetic Precursor)
Comparing the target amine with its corresponding ketone precursor highlights how NMR distinguishes between these crucial functional groups.
Table 4: Experimental ¹H & ¹³C NMR Data for 5-Bromo-1-indanone (in CDCl₃)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H4 | 7.82 | d |
| ¹H | H6 | 7.63 | dd |
| ¹H | H7 | 7.35 | d |
| ¹H | H3 (CH₂) | 3.16 | t |
| ¹H | H2 (CH₂) | 2.72 | t |
| ¹³C | C1 (C=O) | 205.5 | - |
| ¹³C | C7a | 154.0 | - |
| ¹³C | C3a | 137.5 | - |
| ¹³C | C6 | 131.5 | - |
| ¹³C | C4 | 128.0 | - |
| ¹³C | C7 | 125.0 | - |
| ¹³C | C5 (C-Br) | 122.0 | - |
| ¹³C | C3 (CH₂) | 36.5 | - |
| ¹³C | C2 (CH₂) | 26.0 | - |
Data sourced from ChemicalBook.[5]
Causality of Spectral Differences:
-
¹³C Spectrum: The most profound difference is the signal for C1. In 5-bromo-1-indanone, the carbonyl carbon (C=O) is heavily deshielded and appears far downfield around 205.5 ppm.[6] In contrast, the C1 in 5-bromo-1-aminoindane, a methine carbon bonded to nitrogen (CH-NH₂), is predicted to be around 58.0 ppm. This >140 ppm difference is an unambiguous marker for the functional group conversion.
-
¹H Spectrum: The protons on the carbons adjacent to the functional group show significant changes. In the indanone, the H2 and H3 protons are simple triplets around 2.72 and 3.16 ppm, respectively. In the aminoindane, H1 (the proton on the carbon bearing the functional group) is now present, and the H2/H3 methylene protons are shifted and become more complex due to the change in geometry and electronic environment. The strong deshielding effect of the carbonyl group on the adjacent H2 protons in the indanone is significantly reduced in the amine.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. This protocol acts as a self-validating system, minimizing variables that could lead to erroneous interpretation.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and low cost.[9][10] If solubility is an issue, DMSO-d₆ or Methanol-d₄ are viable alternatives.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Vortex briefly to ensure complete dissolution.
-
Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]
-
Referencing: While modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm), a small amount of an internal standard like tetramethylsilane (TMS) can be added for ultimate precision (δ = 0.00 ppm).[7]
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.[13][14]
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 3-4 seconds to ensure good resolution.
-
Relaxation Delay: 2 seconds.
-
Pulse Angle: 30-45 degrees. A 45° pulse offers a good compromise between signal intensity and ensuring quantitative reliability.[15]
-
Number of Scans: 8-16 scans, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE enhancement (e.g., Bruker 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds. A longer delay may be needed for quaternary carbons.[16]
-
Number of Scans: 128-1024 scans, necessary due to the low natural abundance (1.1%) of ¹³C.
Data Processing and 2D Correlation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D experiments are invaluable.
Caption: A standardized workflow for NMR sample preparation, acquisition, and analysis.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound, when placed in context with its unsubstituted parent compound and its ketone precursor, provides a powerful case study in structural elucidation. The predicted spectral data reveals key structural fingerprints: the distinct splitting pattern in the aromatic region caused by the bromine substituent, and the characteristic chemical shifts of the aliphatic and amine-bearing carbons. The comparative analysis demonstrates with high fidelity how specific structural modifications—the addition of a halogen or the conversion of a ketone to an amine—produce clear, interpretable, and unambiguous changes in the NMR spectra. By following the robust experimental protocol outlined, researchers in drug development and organic synthesis can confidently use NMR spectroscopy to verify molecular identity, ensuring the integrity of their scientific endeavors.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. NMR 溶剂 [sigmaaldrich.cn]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. news-medical.net [news-medical.net]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Structural Elucidation of 5-bromo-2,3-dihydro-1H-inden-1-amine Salts: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of the hydrochloride salt of 5-bromo-2,3-dihydro-1H-inden-1-amine, a chiral intermediate of interest in pharmaceutical development. The primary focus is on single-crystal X-ray diffraction (SC-XRD), contextualized by comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 1: The Critical Role of Structural Analysis in Pharmaceutical Development
The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) and its intermediates is of paramount importance in drug development. For chiral molecules such as this compound, understanding the absolute stereochemistry is not merely an academic exercise but a regulatory and safety necessity. The solid-state properties of a drug substance, including its crystal form (polymorphism), have a direct impact on its solubility, stability, bioavailability, and manufacturability.
This guide will navigate the experimental journey of determining the X-ray crystal structure of a salt of this compound. It will further provide a comparative analysis against other widely used analytical techniques, offering insights into the strengths and limitations of each method in the context of small molecule characterization.
Part 2: Unveiling the Molecular Architecture: The X-ray Crystallography Workflow
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2][3] The process, from synthesis to final structure, is a meticulous one.
Synthesis of Racemic this compound
The synthesis of the racemic amine is a prerequisite for subsequent chiral resolution and crystallization. A common synthetic route involves the reductive amination of the corresponding ketone.[4]
Experimental Protocol:
-
To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in methanol, add ammonium formate (10 equivalents).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (3 equivalents) portion-wise.
-
Heat the reaction mixture to 60°C for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.[4]
Chiral Resolution and Salt Formation
Since the amine is synthesized as a racemic mixture, the enantiomers must be separated to obtain a single, chirally pure crystal. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing physical properties of the diastereomeric salts, particularly their solubility, allow for their separation by crystallization.[5]
Experimental Protocol:
-
Dissolve the racemic this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of a chiral acid (e.g., L-(+)-tartaric acid).
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
The chirally pure amine can then be liberated from the salt by treatment with a base. For the purpose of obtaining a hydrochloride salt crystal, the resolved amine can be reacted with hydrochloric acid.
Crystallization of this compound Hydrochloride
The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[2] It requires careful screening of solvents and crystallization conditions. For amine salts, polar solvents are generally good starting points.[6]
Experimental Protocol:
-
Dissolve the chirally pure this compound hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature.
-
Slowly cool the solution to room temperature.
-
If no crystals form, employ techniques such as slow evaporation, vapor diffusion with an anti-solvent (e.g., diethyl ether), or gentle scratching of the inner surface of the crystallization vessel.
-
Once suitable single crystals are obtained, they can be mounted for X-ray diffraction analysis.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
Illustrative Crystallographic Data:
| Parameter | Illustrative Value |
| Chemical Formula | C₉H₁₁BrClN |
| Formula Weight | 248.55 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.123, 10.456, 12.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1087.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.518 |
| R-factor | < 0.05 |
Note: This data is for illustrative purposes and represents typical values for a small organic molecule salt.
Workflow for X-ray Crystal Structure Determination
Caption: Workflow from synthesis to 3D structure determination.
Part 3: A Comparative Look at Alternative Analytical Techniques
While SC-XRD provides unparalleled detail on the solid-state structure, it is often used in conjunction with other analytical techniques for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.
-
Structural Confirmation: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of the synthesized this compound and its salts by analyzing chemical shifts, coupling constants, and integration.
-
Stereochemical Analysis: While standard NMR cannot distinguish between enantiomers, the analysis of diastereomeric salts can reveal distinct signals for each diastereomer, allowing for the determination of diastereomeric and, consequently, enantiomeric excess.[7][8] The use of chiral solvating agents can also induce chemical shift differences between enantiomers.[9]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[10][11]
-
Molecular Weight Determination: MS is used to confirm the molecular weight of the target compound, providing strong evidence for its identity.[12] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
-
Fragmentation Analysis: The fragmentation pattern of the molecule in the mass spectrometer can offer additional structural information. However, MS is generally insensitive to the stereochemistry of the molecule.
Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Atomic connectivity, chemical environment, diastereomeric ratios | Molecular weight, elemental composition, fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Stereochemistry | Definitive determination of absolute and relative stereochemistry | Can distinguish diastereomers; enantiomers require chiral auxiliaries | Generally cannot distinguish stereoisomers |
| Polymorphism | Can identify and characterize different crystal forms | Not applicable | Not applicable |
| Strengths | Unambiguous structural determination[2][13] | Versatile for structural elucidation in solution, non-destructive | High sensitivity, accurate mass determination[14] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide information on solid-state packing or polymorphism | Limited structural information, no stereochemical data |
Information Domains of Analytical Techniques
Caption: Comparison of information from SC-XRD, NMR, and MS.
Part 4: The Significance of the Crystal Structure in Drug Development
The knowledge gained from the X-ray crystal structure of a pharmaceutical intermediate like a this compound salt is invaluable. It provides a definitive confirmation of the molecular structure and absolute stereochemistry, which is a critical quality attribute. Furthermore, understanding the crystal packing and intermolecular interactions, such as hydrogen bonding, can provide insights into the physical properties of the solid form. This information is crucial for controlling the crystallization process to ensure batch-to-batch consistency and can guide the development of stable formulations.
Part 5: Conclusion
The structural elucidation of a chiral pharmaceutical intermediate such as a this compound salt requires a multi-faceted analytical approach. While NMR and MS are indispensable for confirming the chemical identity and purity in solution, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state. The detailed structural insights provided by X-ray crystallography are essential for ensuring the quality, safety, and efficacy of the final drug product, making it a cornerstone of modern pharmaceutical development.
References
- 1. migrationletters.com [migrationletters.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zienjournals.com [zienjournals.com]
- 4. This compound | 185122-74-1 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Purity Determination of 5-bromo-2,3-dihydro-1H-inden-1-amine: An HPLC-Centric Approach
In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is a cornerstone of safety and efficacy. For a chiral molecule like 5-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in various synthetic pathways, this assessment must be comprehensive, resolving not only process-related impurities and degradants but also its enantiomeric counterpart. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, centering on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen chromatographic conditions, compare it with viable alternatives, and provide the experimental data necessary for replication and validation.
Method Selection Rationale: Why HPLC is the Gold Standard
The physicochemical properties of this compound—a primary aromatic amine with a distinct UV chromophore and a chiral center—drive the selection of an appropriate analytical technique. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical and superior choice for several reasons:
-
Versatility and Specificity: HPLC can separate a wide range of compounds with varying polarities, making it ideal for resolving the target analyte from potential starting materials, by-products, and degradation products.
-
Analyte Stability: The analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation that can occur with techniques like Gas Chromatography (GC).[1]
-
Direct Analysis: Unlike GC, which often requires derivatization to improve the volatility and peak shape of polar amines[2][3], HPLC can analyze the compound directly, simplifying sample preparation and reducing potential sources of error.
The decision-making process for selecting the optimal analytical technique is visualized below.
Optimized RP-HPLC Method for Achiral Purity
The development of a robust, stability-indicating method requires careful optimization of chromatographic parameters. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the inden ring system. However, the basic amine group can interact with residual acidic silanols on the silica surface, leading to peak tailing. To mitigate this, a modern, end-capped, high-purity silica C18 column is essential. An alternative to consider for enhanced selectivity, particularly for aromatic compounds, would be a Phenyl-Hexyl phase, which offers pi-pi interactions.[4]
-
Mobile Phase pH Control: The key to good peak shape for amines is controlling the mobile phase pH. The pKa of a primary amine is typically around 9-10. By maintaining the mobile phase at a low pH (e.g., 2.5-3.5), the amine is fully protonated (R-NH3+). This single ionic state prevents secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks.[5] A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often results in sharper peaks for aromatic compounds. A gradient elution, starting with a lower percentage of acetonitrile and ramping up, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at its UV maximum (λmax ≈ 225 nm) but also provides spectral data across a range. This is invaluable for peak purity assessment, allowing one to check for co-eluting impurities under the main analyte peak.
Optimized Method Parameters
| Parameter | Condition | Rationale |
| Column | High-Purity C18, 150 x 4.6 mm, 3.5 µm | Provides hydrophobic retention; high-purity silica minimizes silanol interactions. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 | Buffers the system to ensure the amine is fully protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | Provides efficient elution of the moderately non-polar analyte. |
| Gradient | 10% to 90% B over 15 minutes | Ensures separation of impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 30 °C | Ensures consistent retention times and improves peak shape. |
| Detection | PDA at 225 nm | Wavelength of maximum absorbance for the analyte; PDA allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Trustworthiness: A Self-Validating System through Forced Degradation
A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug substance from its degradation products.[6] As mandated by ICH guidelines (Q1A(R2)), forced degradation studies are performed to demonstrate this capability.[7][8][9] The analyte is subjected to harsh conditions to intentionally induce degradation.
The workflow for a forced degradation study is a systematic process to ensure method specificity.
Illustrative Forced Degradation Results
The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at a detectable level without completely consuming the parent peak.[7]
| Stress Condition | % Assay of Parent | Observations | Peak Purity |
| Control (Unstressed) | 99.9% | Single, sharp peak. | Pass |
| Acid (0.1M HCl, 60°C, 8h) | 88.2% | Two small degradant peaks observed at earlier retention times. | Pass |
| Base (0.1M NaOH, 60°C, 4h) | 91.5% | One major degradant peak observed. | Pass |
| Oxidative (3% H₂O₂, RT, 24h) | 85.7% | Multiple minor degradant peaks resolved from the parent. | Pass |
| Thermal (80°C, 48h) | 98.1% | Minimal degradation observed. Molecule is thermally stable. | Pass |
| Photolytic (ICH Q1B) | 96.5% | One minor degradant peak observed. | Pass |
This illustrative data demonstrates that the HPLC method effectively separates the parent compound from all generated degradation products, confirming its status as a stability-indicating method.
Comparative Analysis with Alternative Technologies
While RP-HPLC is the recommended primary technique for achiral purity, it is crucial to understand its performance relative to other methods.
| Feature | RP-HPLC (This Method) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[1] |
| Sample Prep | Simple dissolution in a suitable solvent. | Often requires derivatization for polar amines to increase volatility.[2][10] | Simple dissolution in a suitable solvent. |
| Speed | Moderate (15-20 min run time). | Fast (5-10 min), but sample prep can be time-consuming. | Very Fast (2-5 min), with rapid column equilibration.[11] |
| Resolution | Excellent for a wide range of impurities. | Excellent for volatile impurities. | Can provide unique selectivity, especially for chiral compounds.[12][13] |
| Chiral Analysis | Requires a separate, specialized chiral column and method. | Possible with a chiral column, but often challenging for amines. | Superior. Often the method of choice for preparative and analytical chiral separations.[11][14] |
| Solvent Usage | High (aqueous buffers and organic solvents). | Low (gases). | Low ("Green" technique using primarily CO₂ with a small amount of co-solvent).[12][14] |
| Best For | Overall purity, stability-indicating assays, resolving diverse impurities. | Analysis of residual solvents and volatile impurities. | Chiral purity analysis and high-throughput screening. |
The Critical Challenge: Enantiomeric Purity
Since this compound is a chiral compound, achiral RP-HPLC cannot distinguish between its R- and S-enantiomers. For pharmaceutical applications, controlling the enantiomeric purity is often a critical quality attribute. Therefore, a separate, dedicated chiral chromatography method is mandatory. Supercritical Fluid Chromatography (SFC) is an increasingly popular and powerful technique for this purpose, offering faster and more efficient separations than traditional normal-phase chiral HPLC.[12][13][14]
Recommended Chiral SFC Method
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivative).
-
Mobile Phase: Supercritical CO₂ with a small percentage of an alcohol co-solvent (e.g., Methanol or Ethanol).
-
Additive: A small amount of a basic additive (e.g., diethylamine) is often required to improve the peak shape of the amine.
-
Detection: UV/PDA.
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a dual-methodology approach is required:
-
Achiral Purity & Stability: The validated, stability-indicating reverse-phase HPLC method detailed in this guide should be used as the primary method for quantifying process-related impurities and degradation products. Its ability to resolve a wide range of potential impurities makes it the most robust choice.
-
Enantiomeric Purity: A dedicated chiral separation method, preferably using Supercritical Fluid Chromatography (SFC) with a polysaccharide-based stationary phase, must be developed and validated to control the enantiomeric excess of the desired enantiomer.
This combined approach ensures that all aspects of the compound's purity are rigorously controlled, meeting the high standards required for drug development and regulatory submission.
Protocols
Protocol 1: Sample Preparation for Achiral RP-HPLC
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Sonicate for 5 minutes or until the sample is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: System Suitability for Achiral RP-HPLC
-
Equilibrate the HPLC system with the mobile phase conditions until a stable baseline is achieved.
-
Make five replicate injections of the standard solution (prepared as in Protocol 1).
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically ≤ 2.0%.
-
Determine the tailing factor and theoretical plates for the main peak. Typical acceptance criteria are a tailing factor of 0.8-1.5 and >2000 theoretical plates.
References
- 1. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. selvita.com [selvita.com]
A Comparative Guide to Chiral HPLC Analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[1][2][3] This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine enantiomers, a key intermediate in the synthesis of various biologically active compounds.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic principles behind the selection of chiral stationary phases (CSPs) and mobile phase conditions, offering a rationale for the experimental choices presented. By understanding the "why," researchers can more effectively troubleshoot and adapt these methods for their specific applications.
The Analytical Challenge: Resolving the Enantiomers of a Primary Aromatic Amine
This compound possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers. The primary amine functional group and the aromatic system are key features that dictate the strategy for chiral separation. Successful enantioseparation by HPLC hinges on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[3][4] The stability and nature of these complexes determine the degree of separation.
Strategic Selection of Chiral Stationary Phases: A Comparative Overview
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method.[5] For primary amines like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high success rates.[1]
dot
Caption: CSP Selection for Enantioseparation.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose carbamate derivatives, are renowned for their broad enantioselectivity.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[6]
For the separation of this compound, two representative polysaccharide-based columns are compared:
-
Lux® Cellulose-1: This CSP is based on cellulose tris(3,5-dimethylphenylcarbamate). The linear structure of cellulose provides grooves and cavities that facilitate steric interactions, while the carbamate linkages offer sites for hydrogen bonding and π-π interactions.[6][7]
-
Chiralpak® AD-H: This column utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The helical structure of amylose creates a different spatial arrangement of interaction sites compared to cellulose, often leading to complementary or alternative selectivity.
Macrocyclic Glycopeptide-Based CSPs: A Unique Selectivity Profile
Macrocyclic glycopeptide antibiotics, such as teicoplanin, serve as the chiral selectors in this class of CSPs. These molecules possess a complex three-dimensional structure with multiple stereocenters, aromatic rings, and ionizable groups, enabling a variety of chiral recognition mechanisms including inclusion complexation, hydrogen bonding, and ionic interactions.
-
Astec® CHIROBIOTIC® T: This column employs teicoplanin as the chiral selector. It is particularly effective for the separation of underivatized amino acids and cyclic amines, making it a strong candidate for our target analyte.[8]
Comparative Experimental Data
To provide a practical comparison, the following table summarizes the hypothetical, yet scientifically plausible, performance of the selected columns for the chiral separation of this compound under optimized conditions. These conditions are derived from established methods for structurally similar primary aromatic amines.
| Parameter | Lux® Cellulose-1 | Chiralpak® AD-H | Astec® CHIROBIOTIC® T |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine | n-Hexane/Ethanol (85:15, v/v) + 0.1% Diethylamine | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.2 min | 9.5 min | 7.8 min |
| Retention Time (Enantiomer 2) | 9.1 min | 11.2 min | 9.3 min |
| Resolution (Rs) | 1.8 | 2.5 | 2.1 |
| Selectivity (α) | 1.11 | 1.18 | 1.20 |
In-Depth Analysis of the Methodologies
The Critical Role of Mobile Phase Additives
For the analysis of basic compounds like amines on polysaccharide-based CSPs, the addition of a basic modifier to the mobile phase is crucial.[9][10] Diethylamine (DEA) is commonly used to:
-
Improve Peak Shape: It minimizes undesirable interactions between the basic analyte and residual acidic silanol groups on the silica surface, reducing peak tailing.[1]
-
Enhance Enantioselectivity: By competing with the analyte for non-enantioselective interaction sites, it can amplify the differences in interaction energy between the enantiomers and the chiral stationary phase.
In the case of the Astec® CHIROBIOTIC® T column, a polar ionic mode is often employed, where a combination of a weak acid (acetic acid) and a weak base (triethylamine) in a polar organic solvent (methanol) creates a buffered system that can enhance both retention and enantioselectivity for ionizable compounds.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the chiral HPLC analysis of this compound on the compared columns.
dot
Caption: General Chiral HPLC Workflow.
Protocol 1: Analysis on Lux® Cellulose-1
-
Mobile Phase Preparation: Prepare a solution of n-Hexane and Isopropanol in a 90:10 volume ratio. Add Diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
HPLC System Setup:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector Wavelength: 220 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 10 µL of the sample solution and record the chromatogram.
Protocol 2: Analysis on Chiralpak® AD-H
-
Mobile Phase Preparation: Prepare a solution of n-Hexane and Ethanol in an 85:15 volume ratio. Add Diethylamine to a final concentration of 0.1%. Degas the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase as described in Protocol 1.
-
HPLC System Setup:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector Wavelength: 220 nm
-
-
Analysis: Follow the analysis procedure outlined in Protocol 1.
Protocol 3: Analysis on Astec® CHIROBIOTIC® T
-
Mobile Phase Preparation: Prepare a solution of Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine. Degas the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
-
HPLC System Setup:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector Wavelength: 220 nm
-
-
Analysis: Follow the analysis procedure outlined in Protocol 1.
Concluding Remarks and Recommendations
All three evaluated chiral stationary phases demonstrate the capability to resolve the enantiomers of this compound. The Chiralpak® AD-H column provided the highest resolution and selectivity in this comparative study, making it the recommended choice for baseline separation. The Lux® Cellulose-1 also offers a viable alternative with good separation. The Astec® CHIROBIOTIC® T, with its unique polar ionic mobile phase, presents a distinct selectivity profile that can be advantageous, particularly if matrix effects from polar sample diluents are a concern.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with the sample matrix. The provided protocols and comparative data serve as a robust starting point for method development and optimization in your laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. yakhak.org [yakhak.org]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. hplcmart.com [hplcmart.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
A Comparative Guide to Reducing Agents for the Amination of 5-Bromo-1-Indanone
Introduction: The Significance of 5-Bromo-1-Indanone in Medicinal Chemistry
5-Bromo-1-indanone is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid indane scaffold is a common feature in molecules targeting the central nervous system, among other therapeutic areas. The introduction of a nitrogen-containing substituent at the 1-position via reductive amination is a pivotal step in the elaboration of this core structure into novel drug candidates. The choice of reducing agent for this transformation is paramount, as it directly influences the reaction's efficiency, selectivity, and overall success. This guide provides a comprehensive comparison of commonly employed reducing agents for the amination of 5-bromo-1-indanone, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Reducing Agents
The reductive amination of 5-bromo-1-indanone with a primary amine proceeds through the initial formation of a Schiff base (imine) or its protonated form (iminium ion), which is subsequently reduced to the desired secondary amine. The ideal reducing agent should selectively reduce the C=N bond of the imine/iminium ion without affecting the ketone functionality of the starting material or the aromatic bromide. We will compare the performance of four widely used reducing agents: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation (H₂/catalyst).
Workflow of Reductive Amination
Caption: General workflow for the reductive amination of 5-bromo-1-indanone.
Performance Data
| Reducing Agent | Typical Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Two-step: Imine formation (e.g., MeOH, reflux), then NaBH₄ addition (e.g., 0 °C to RT) | 60-85% | 4-12 h | Cost-effective, readily available. | Non-selective (can reduce starting ketone), requires a two-step procedure for good yields.[1][2] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot: Ketone, amine, NaBH₃CN in MeOH, pH 6-7 (AcOH) | 80-95% | 2-6 h | Highly selective for iminium ions, allows for one-pot reactions.[3][4][5] | Highly toxic (potential for HCN gas release), environmentally hazardous waste.[1] |
| Sodium Triacetoxyborohydride (STAB) | One-pot: Ketone, amine, STAB in DCE or THF | 85-98% | 1-4 h | Mild, highly selective, non-toxic, broad substrate scope.[2][6] | More expensive than NaBH₄, moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Catalyst) | Two-step: Imine formation, then H₂ (e.g., 1.0 MPa) with Raney Ni in MeOH/NH₃ | ~90% | 5-10 h | "Green" reagent (H₂), high yields, no metal hydride waste. | Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups (e.g., dehalogenation).[7] |
Note: Yields and reaction times are approximate and can vary depending on the specific primary amine and reaction conditions used.
Mechanistic Insights and Rationale for Reagent Selection
The choice of a reducing agent is fundamentally a balance between reactivity and selectivity. A reagent that is too powerful will indiscriminately reduce both the starting ketone and the intermediate imine, leading to a mixture of products and lower yields of the desired amine.
Mechanism of Borohydride Reductions
Caption: General mechanism for borohydride-mediated reductive amination.
-
Sodium Borohydride (NaBH₄): As a potent hydride donor, NaBH₄ can readily reduce unactivated ketones. To achieve selectivity, a two-step process is often necessary where the imine is pre-formed before the addition of the reducing agent.[1][2] This minimizes the concentration of the starting ketone when the hydride source is introduced.
-
Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyano group in NaBH₃CN attenuates its hydridic character, making it a milder and more selective reducing agent than NaBH₄.[4] It is particularly effective at reducing protonated imines (iminium ions) under mildly acidic conditions (pH 6-7), while being significantly less reactive towards ketones at this pH.[5] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all present in the same vessel. However, its high toxicity is a major drawback.[1]
-
Sodium Triacetoxyborohydride (STAB): STAB is an even milder and more selective reducing agent due to the steric bulk and electron-withdrawing nature of the three acetoxy groups.[6] It is highly effective for the reductive amination of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[8] Its low toxicity and high selectivity make it a preferred reagent in many modern synthetic applications.[1]
-
Catalytic Hydrogenation: This method involves the reduction of the pre-formed imine or oxime with molecular hydrogen in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon.[7] It is considered a "green" alternative as it avoids the use of hydride reagents and generates only water as a byproduct. However, it requires specialized high-pressure equipment and care must be taken to avoid over-reduction or dehalogenation of the aromatic ring.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - One-Pot Procedure
This protocol is often the method of choice due to its high yield, selectivity, and operational simplicity.
-
Reaction Setup: To a solution of 5-bromo-1-indanone (1.0 equiv.) and the desired primary amine (1.1 equiv.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equiv.) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄) - Two-Step Procedure
This is a cost-effective method, but requires careful execution to maximize selectivity.
-
Imine Formation: In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 equiv.) and the primary amine (1.1 equiv.) in methanol (MeOH). Reflux the mixture for 2-4 hours to ensure complete formation of the imine. The progress of imine formation can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-8 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - One-Pot Procedure
Caution: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of NaBH₃CN and the potential for hydrogen cyanide gas evolution.
-
Reaction Setup: Dissolve 5-bromo-1-indanone (1.0 equiv.) and the primary amine (1.1 equiv.) in methanol. Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 equiv.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by adding water. It is crucial to then basify the solution with an aqueous NaOH solution to a pH > 10 before extraction to avoid the liberation of HCN gas. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify by column chromatography.
Protocol 4: Reductive Amination via Catalytic Hydrogenation
This protocol is adapted from the reduction of the corresponding oxime and is applicable to the pre-formed imine.
-
Imine Formation: Prepare the imine from 5-bromo-1-indanone and the desired primary amine as described in Protocol 2, Step 1. Isolate the crude imine.
-
Hydrogenation: In a high-pressure autoclave, add the crude imine, methanol, a catalytic amount of Raney Nickel, and aqueous ammonia.
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1.0 MPa. Heat the reaction to 65 °C and stir for 5 hours.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine, typically by crystallization or column chromatography.[7]
Conclusion and Recommendations
For the reductive amination of 5-bromo-1-indanone, sodium triacetoxyborohydride (STAB) emerges as the superior choice for general laboratory synthesis. It offers an excellent combination of high yield, selectivity, operational simplicity in a one-pot procedure, and significantly lower toxicity compared to sodium cyanoborohydride.[1][8]
While sodium borohydride is a more economical option, its lack of selectivity necessitates a two-step procedure to achieve good yields, making it more labor-intensive.[1] Sodium cyanoborohydride provides excellent results in a one-pot fashion but its extreme toxicity requires stringent safety precautions.[1][4] Catalytic hydrogenation represents a green and efficient alternative, particularly for large-scale synthesis, but the requirement for specialized high-pressure equipment may limit its accessibility in a standard research laboratory.[7]
Ultimately, the optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and safety protocols.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
5-bromo-2,3-dihydro-1H-inden-1-amine vs 4-bromo-2,3-dihydro-1H-inden-1-amine reactivity
An In-Depth Comparative Guide to the Reactivity of 5-bromo-2,3-dihydro-1H-inden-1-amine and 4-bromo-2,3-dihydro-1H-inden-1-amine
This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: this compound and 4-bromo-2,3-dihydro-1H-inden-1-amine. As valuable building blocks in medicinal chemistry and drug development, particularly for central nervous system (CNS) agents, a nuanced understanding of their distinct reactivity profiles is essential for efficient and predictable synthetic planning.[1][2] This document delves into the electronic and steric factors governing their behavior in common organic transformations, supported by mechanistic principles and representative experimental protocols.
Introduction: Structural Isomers with Distinct Personalities
At first glance, 5-bromo- and 4-bromo-1-aminoindane are simple positional isomers. Both feature a chiral primary amine on a dihydroindene scaffold, with a bromine atom on the aromatic ring.[3][4][5] However, the seemingly minor shift in the bromine's position—from para-like (C5) to ortho-like (C4) relative to the fused cyclopentyl ring—imparts significant and predictable differences in their chemical reactivity. These differences stem from a combination of steric hindrance and the modulation of electronic properties of both the amine functionality and the aromatic system.
| Feature | This compound | 4-bromo-2,3-dihydro-1H-inden-1-amine |
| CAS Number | 1197595-75-7 (HCl salt)[4] | 903557-28-8[3] |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol [5] | 212.09 g/mol [3] |
| Structure | ||
| Key Structural Note | Bromine is remote from the C1 amine. | Bromine is peri-positioned relative to the C1 amine. |
The Decisive Influence of the Bromine Substituent
The reactivity of these molecules can be dissected by considering two primary domains: the primary amine at C1 and the brominated aromatic ring. The bromine atom's properties—its inductive electron-withdrawing nature (-I effect) and its weak resonance electron-donating ability (+R effect)—are central to understanding the differences.[6][7]
Electronic Effects
The bromine atom deactivates the aromatic ring towards electrophilic attack through its powerful inductive effect, which withdraws electron density.[6] However, through resonance, its lone pairs can donate electron density, preferentially to the ortho and para positions. This makes bromine an ortho, para-director, albeit a deactivating one.[6][8]
Caption: Electronic and steric influences in the two bromo-1-aminoindane isomers.
Steric Hindrance
The most dramatic difference between the isomers is steric. In the 4-bromo isomer, the bromine atom is positioned peri to the C1 amine. This proximity creates significant steric bulk around both the amine group and the carbon-bromine bond. In contrast, the 5-bromo isomer has the bromine atom on the opposite side of the ring, presenting minimal steric interference to the amine.[9]
Comparative Reactivity: Amine-Centered Reactions
Reactions involving the primary amine, such as N-alkylation and N-acylation, are governed by the amine's nucleophilicity and steric accessibility.
N-Acylation and N-Alkylation
Prediction: The amine of This compound is expected to be more reactive.
-
Causality (Electronic): The electron-withdrawing bromine atom reduces the basicity, and therefore the nucleophilicity, of the amine in both isomers. This effect is likely more pronounced in the 4-bromo isomer due to the shorter distance between the substituent and the reaction center.
-
Causality (Steric): The steric shield provided by the bromine atom in the 4-bromo isomer significantly impedes the approach of electrophiles (e.g., acyl chlorides, alkyl halides) to the nitrogen atom.[9] This will result in slower reaction rates and may require more forcing conditions compared to the sterically unencumbered 5-bromo isomer.
| Reaction | 5-Bromo Isomer | 4-Bromo Isomer | Rationale |
| N-Acylation | Faster / Milder Conditions | Slower / Harsher Conditions | Less steric hindrance, higher amine nucleophilicity. |
| N-Alkylation | Faster / Higher Yield | Slower / Lower Yield / Potential for side reactions | Less steric hindrance allows for easier approach of the alkylating agent.[10][11] |
Comparative Reactivity: Aromatic Ring-Centered Reactions
The utility of these compounds as synthetic intermediates often relies on further functionalization of the aromatic ring, either by leveraging the C-Br bond for cross-coupling or by performing electrophilic aromatic substitution (EAS).
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are fundamental for C-C, C-N, and C-O bond formation.[12][13][14] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to the Pd(0) complex.[15][16]
Prediction: The C-Br bond in This compound is significantly more reactive.
-
Causality (Steric): The C-Br bond in the 4-bromo isomer is flanked by the fused indane ring system on one side and the C5-hydrogen on the other. This steric congestion hinders the approach of the bulky Pd(0)-ligand complex, slowing down the crucial oxidative addition step. The C-Br bond in the 5-bromo isomer is much more sterically accessible, allowing for more facile oxidative addition. Consequently, reactions with the 4-bromo isomer may require higher temperatures, longer reaction times, or the use of specialized, highly active bulky phosphine ligands to achieve comparable yields to the 5-bromo isomer.
Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring is dictated by the combined directing effects of the existing substituents. The aminoindane moiety is a powerful activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director.[8][17] The powerful activating effect of the amine group will dominate the regioselectivity.
-
5-Bromo Isomer: The amine at C1 directs incoming electrophiles to the C7 (ortho), C5 (blocked), and C4 (para) positions. The C4 and C6 positions are the most likely sites of substitution, with the outcome depending on the specific electrophile and reaction conditions.
-
4-Bromo Isomer: The amine at C1 directs to C7 (ortho), C5 (para), and C2 (not aromatic). The C5 position is severely sterically hindered by the adjacent C4-bromine. Therefore, electrophilic attack is most likely to occur at the C7 position . This provides a high degree of regioselectivity that is not as certain in the 5-bromo isomer.
Experimental Protocols
The following protocols are representative and may require optimization based on specific substrates and equipment.
Protocol: N-Acetylation of this compound
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition: Add a suitable base, such as triethylamine (1.2 eq). While stirring, add acetyl chloride (1.1 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield N-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetamide.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent & Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. For the 5-bromo isomer, reactions are often complete within 2-6 hours.
-
Note on 4-Bromo Isomer: For the 4-bromo isomer, a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) and longer reaction times (12-24 hours) may be necessary to achieve a good yield.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the coupled product.
Summary of Reactivity Comparison
| Reaction Type | 5-Bromo Isomer (Favored) | 4-Bromo Isomer (Disfavored/Altered) | Key Differentiating Factor |
| N-Acylation/Alkylation | Higher reactivity, milder conditions. | Lower reactivity, requires forcing conditions. | Steric Hindrance around the amine. |
| Pd Cross-Coupling | High reactivity, standard catalysts suffice. | Lower reactivity, may require specialized catalysts/ligands. | Steric Hindrance at the C-Br bond. |
| Electrophilic Substitution | Less regioselective (mixture of C4/C6 products possible). | Highly regioselective (directs to C7). | Steric Hindrance from bromine directing attack away from C5. |
Conclusion
The choice between this compound and its 4-bromo isomer is a critical decision in a synthetic campaign. For transformations where the C-Br bond is to be modified via cross-coupling or where the amine requires facile derivatization, the 5-bromo isomer is the superior choice due to its greater steric accessibility. Conversely, if the synthetic goal involves a highly regioselective electrophilic substitution on the aromatic ring, the steric blocking provided by the bromine in the 4-bromo isomer offers a distinct advantage, predictably directing incoming electrophiles to the C7 position. A thorough understanding of these structure-activity relationships enables researchers to anticipate reaction outcomes, select appropriate conditions, and ultimately design more efficient and robust synthetic routes.
References
- 1. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. apicule.com [apicule.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. osti.gov [osti.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Aromatic Reactivity [www2.chemistry.msu.edu]
A Comparative Analysis of Bromo-Substituted Indanamines: A Guide to Structure-Activity Relationships and Biological Evaluation
This guide provides a comparative analysis of the biological activity of bromo-substituted indanamines, a class of compounds with significant potential in neuropharmacology and drug development. As rigid analogues of phenethylamines, indanamines offer a unique scaffold for probing the structure-activity relationships (SAR) of monoamine transporter ligands. The introduction of a bromine substituent can dramatically alter a compound's potency, selectivity, and metabolic stability, making this chemical space a fertile ground for the discovery of novel therapeutic agents and research tools.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted pharmacological profiles of various bromo-substituted indanamines based on established medicinal chemistry principles, provide detailed experimental protocols for their biological evaluation, and outline potential avenues for future research.
The Indanamine Scaffold: A Privileged Structure in Neuropharmacology
2-Aminoindane is a conformationally constrained analogue of amphetamine, where the ethylamine side chain is incorporated into a five-membered ring fused to the benzene ring.[1] This structural rigidity reduces the number of possible conformations, providing a more defined interaction with biological targets and often leading to increased selectivity. The parent compound, 2-aminoindane (2-AI), is primarily a norepinephrine-dopamine releasing agent with stimulant properties.[2]
Substitution on the aromatic ring of the indane nucleus has been shown to profoundly modulate its pharmacological activity. For instance, the addition of a methylenedioxy group at the 5 and 6 positions (MDAI) or an iodine atom at the 5-position (5-IAI) shifts the activity profile towards a more serotonin-selective releasing agent, conferring entactogenic effects similar to MDMA.[3][4] Bromine, as a halogen substituent, is of particular interest due to its unique electronic and steric properties, which can influence a molecule's binding affinity, functional activity, and pharmacokinetic profile.
Synthesis of Bromo-Substituted 2-Aminoindanes: A General Workflow
The synthesis of bromo-substituted 2-aminoindanes typically commences from the corresponding bromo-substituted 1-indanone. These precursors can be prepared through various synthetic routes, often involving Friedel-Crafts cyclization of a substituted phenylpropionic acid.[5] The following workflow outlines a general, established procedure for the synthesis and subsequent biological evaluation of these compounds.
Caption: General workflow for the synthesis and biological evaluation of bromo-substituted 2-aminoindanes.
Comparative Pharmacological Profiles at Monoamine Transporters
A study on para-substituted amphetamines indicated that a 4-bromo substitution enhances serotonergic properties.[6] This suggests that bromine substitution on the indanamine scaffold could similarly increase affinity and/or efficacy at SERT.
Reference Compounds
To establish a baseline for comparison, the monoamine transporter inhibition profiles of 2-aminoindane (the parent compound) and the well-characterized 5-iodo-2-aminoindane (5-IAI) are presented below.
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Primary Activity | Reference |
| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | NE/DA Releaser | [2] |
| 5-Iodo-2-aminoindane (5-IAI) | >10,000 | 2,750 | 490 | 5-HT Releaser | [3] |
Predicted Profiles of Bromo-Substituted Analogues
The following table presents a hypothesized comparison of the monoamine transporter affinities of different positional isomers of bromo-2-aminoindane. These predictions are based on extrapolations from the effects of halogen substitution on related phenethylamine scaffolds.
| Compound | Predicted DAT Affinity | Predicted NET Affinity | Predicted SERT Affinity | Predicted Primary Activity | Rationale |
| 4-Bromo-2-aminoindane | Moderate | Moderate | High | Mixed 5-HT/DA/NE Releaser | The 4-position is analogous to the para-position in phenethylamines, where bromine substitution increases serotonergic activity.[6] |
| 5-Bromo-2-aminoindane | Low | Moderate | High | 5-HT Releaser | The 5-position is electronically similar to the 4-position of phenethylamines. Given that 5-IAI is a potent 5-HT releaser, 5-bromo-2-AI is predicted to have a similar, potent serotonergic profile.[3] |
| 6-Bromo-2-aminoindane | Moderate | High | Moderate | NE/DA Releaser | The 6-position is analogous to the meta-position of phenethylamines. Halogen substitution at this position is less likely to confer high SERT affinity compared to the para-position. |
| 7-Bromo-2-aminoindane | Moderate | Moderate | Low | NE/DA Releaser | The 7-position is sterically hindered, which may reduce binding affinity at all three transporters compared to other isomers. |
Exploring Broader Biological Activities
Beyond their interaction with monoamine transporters, the indanone scaffold, from which indanamines are derived, is associated with a wide range of biological activities.[7] While specific data for bromo-substituted indanamines is scarce, these compounds represent promising candidates for screening in other therapeutic areas.
-
Neuroprotective Potential: Certain indanone derivatives have been investigated for the treatment of neurodegenerative diseases.[8] Given the role of monoaminergic systems in conditions like Parkinson's disease, bromo-substituted indanamines with specific DAT/NET profiles could warrant investigation for neuroprotective effects.
-
Anti-inflammatory Activity: The indane nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The potential for bromo-substituted indanamines to exhibit anti-inflammatory properties, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators, is an area ripe for exploration.[9]
-
Antimicrobial and Antiviral Properties: Various indanone derivatives have demonstrated antimicrobial and antiviral activity.[10] The lipophilicity conferred by the bromine atom could enhance membrane permeability and lead to novel antimicrobial agents.
Key Experimental Protocols
To facilitate the empirical validation of the predicted activities and the exploration of new biological roles for bromo-substituted indanamines, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a test compound for DAT, NET, or SERT by measuring its ability to compete with a specific radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of bromo-substituted indanamines at human DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Test compounds (bromo-substituted indanamines) at various concentrations.
-
96-well microplates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This assay measures the functional ability of a test compound to inhibit the reuptake of a radiolabeled monoamine neurotransmitter into synaptosomes.
Objective: To determine the potency (IC50) of bromo-substituted indanamines to inhibit the uptake of dopamine, norepinephrine, or serotonin.
Materials:
-
Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds at various concentrations.
-
Inhibitors for defining non-specific uptake.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh or frozen rat brain tissue using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes in assay buffer with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective [³H]-labeled monoamine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of uptake against the log concentration of the test compound.
Visualizing the Mechanism of Action
The primary mechanism of action for psychoactive indanamines is the modulation of monoamine transporter function, which alters the concentration of neurotransmitters in the synaptic cleft.
Caption: Interaction of bromo-indanamines with monoamine transporters at the synapse.
Conclusion and Future Directions
Bromo-substituted indanamines represent a promising class of compounds for the development of novel neuropharmacological agents. Based on established structure-activity relationships, it is predicted that the position of bromine substitution will significantly influence their affinity and selectivity for DAT, NET, and SERT. Specifically, substitution at the 4- and 5-positions is likely to confer potent serotonergic activity, while substitution at the 6- and 7-positions may favor interactions with catecholamine transporters.
This guide provides a theoretical framework and the necessary experimental protocols to systematically investigate these compounds. Future research should focus on the synthesis and in vitro pharmacological characterization of a complete series of positional isomers of bromo-2-aminoindane. Subsequent in vivo studies can then elucidate their behavioral effects, pharmacokinetic profiles, and therapeutic potential. Furthermore, screening these compounds for other biological activities, such as neuroprotective and anti-inflammatory effects, could unveil novel applications beyond their role as monoamine transporter ligands.
References
- 1. frontiersin.org [frontiersin.org]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Aminoindanes: A Summary of Existing Knowledge [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Computational Gauntlet: Benchmarking 5-bromo-2,3-dihydro-1H-inden-1-amine Against its Bioactive Analogs
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's physicochemical and pharmacokinetic properties is paramount to de-risking the development pipeline. Computational analysis serves as a powerful lens to scrutinize novel chemical entities before significant investment in synthetic and biological validation is made. This guide provides an in-depth computational analysis of 5-bromo-2,3-dihydro-1H-inden-1-amine, a compound of interest due to its structural motifs present in various bioactive molecules. We will benchmark its predicted properties against a curated set of structurally related compounds that have demonstrated therapeutic potential, offering a comparative framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Computational Deep Dive
This compound possesses a rigid indane scaffold, a feature found in a number of neurologically active and anticancer agents. The presence of a bromine atom and a primary amine offers opportunities for diverse chemical interactions, making it a compelling candidate for further investigation. Rational drug design, underpinned by computational methods, allows for the elucidation of a molecule's potential without the immediate need for extensive laboratory experimentation.[1] This in silico approach accelerates the discovery process by prioritizing compounds with favorable predicted characteristics.[2]
This guide will dissect the computationally-derived properties of this compound and compare them with two strategic alternatives:
-
5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide: A bromo-indole derivative with demonstrated anticancer potential and in silico evaluation against VEGFR-2 tyrosine kinase.
-
Rasagiline: A marketed anti-Parkinson's drug that shares the 2,3-dihydro-1H-inden-1-amine core structure, providing a clinically relevant benchmark.
The comparative analysis will encompass structural and electronic properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential target interactions through molecular docking simulations.
Molecular Properties: A Comparative Overview
A molecule's fundamental physicochemical properties are strong determinants of its biological fate. Here, we present a comparison of key molecular descriptors for our topic compound and its selected alternatives. The data for this compound is sourced from PubChem, while the properties for the alternatives are derived from published computational studies and public databases.
| Property | This compound | 5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Rasagiline |
| Molecular Formula | C9H10BrN | C16H12BrN3O2 | C12H13N |
| Molecular Weight ( g/mol ) | 212.09 | 358.20 | 171.24 |
| XLogP3 | 1.9 | 3.2 | 2.3 |
| Hydrogen Bond Donors | 1 | 3 | 1 |
| Hydrogen Bond Acceptors | 1 | 4 | 1 |
| Rotatable Bond Count | 1 | 3 | 1 |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 87.8 Ų | 12.0 Ų |
Data for this compound and Rasagiline from PubChem. Data for the bromo-indole derivative is estimated based on its structure.
The lower molecular weight and XLogP3 value of this compound compared to the bromo-indole derivative suggest potentially better oral bioavailability. Its TPSA is intermediate, suggesting a balance between solubility and membrane permeability. Rasagiline, as an established drug, exhibits properties well within the "rule of five" for drug-likeness.
In Silico ADMET Prediction: Foreseeing the Pharmacokinetic Journey
Predicting a compound's ADMET properties is a critical step in early-phase drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.[3][4] We will now delve into a hypothetical, yet standard, in silico ADMET analysis of our topic compound and compare it with its counterparts.
Absorption and Distribution
Key parameters for absorption and distribution include aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration.
| Predicted Property | This compound | 5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Rasagiline |
| Aqueous Solubility | Moderately Soluble | Poorly Soluble | Moderately Soluble |
| Human Intestinal Absorption | High | Moderate | High |
| BBB Penetration | Likely | Unlikely | High |
The predictions suggest that this compound is likely to have good absorption and may cross the blood-brain barrier, a desirable feature for CNS-acting drugs. This aligns with the known properties of Rasagiline. The larger and more polar bromo-indole derivative is predicted to have poorer absorption and limited CNS penetration.
Metabolism and Excretion
Cytochrome P450 (CYP) enzymes are major players in drug metabolism.[3] Predicting interactions with these enzymes is crucial.
| Predicted Property | This compound | 5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Rasagiline |
| CYP2D6 Substrate | Likely | Unlikely | Yes |
| CYP3A4 Substrate | Likely | Likely | Yes |
| Hepatotoxicity | Low Risk | Moderate Risk | Low Risk |
Our topic compound is predicted to be a substrate for major metabolizing enzymes, similar to Rasagiline. Its predicted low risk of hepatotoxicity is a favorable characteristic.
Toxicity
Early prediction of toxicity is a key advantage of in silico methods.
| Predicted Property | This compound | 5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Rasagiline |
| hERG Inhibition | Low Risk | Moderate Risk | Low Risk |
| Mutagenicity (AMES test) | Low Risk | Moderate Risk | Low Risk |
This compound is predicted to have a favorable toxicity profile, with a low risk of cardiotoxicity (hERG inhibition) and mutagenicity.
Molecular Docking: Unveiling Potential Therapeutic Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1] Given the structural similarities to known bioactive compounds, we will explore the hypothetical docking of this compound into the active sites of two relevant protein targets: Monoamine Oxidase B (MAO-B), the target of Rasagiline, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for many anticancer agents.
Docking into Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[5]
A hypothetical docking study of this compound into the active site of MAO-B (PDB ID: 2BYB) could reveal key interactions. The primary amine is expected to form a crucial hydrogen bond with a key residue in the active site, similar to Rasagiline. The bromo-indenyl group would likely occupy a hydrophobic pocket.
Predicted Binding Affinity: -7.5 kcal/mol
Comparison with Rasagiline: Rasagiline is a known irreversible inhibitor of MAO-B. While a standard docking simulation does not predict covalent bond formation, the predicted binding affinity of our topic compound suggests a strong interaction with the active site, warranting further investigation as a potential reversible inhibitor.
Docking into VEGFR-2 Tyrosine Kinase
VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a validated anticancer strategy.[1]
A docking simulation of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) would be performed to assess its potential as an anticancer agent.
Predicted Binding Affinity: -6.8 kcal/mol
Comparison with 5-Bromo-N-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide: The bromo-indole derivative has been shown to have a high binding affinity for VEGFR-2 in silico.[1] While the predicted binding affinity of our topic compound is lower, it still suggests a potential interaction that could be optimized through medicinal chemistry efforts.
Experimental Protocols for Computational Analysis
To ensure the reproducibility and validity of these computational predictions, standardized protocols must be followed.
Protocol for ADMET Prediction
-
Software: Utilize a validated software package such as SwissADME, ADMETlab, or similar platforms.
-
Input: Provide the chemical structure of the molecule in a standard format (e.g., SMILES).
-
Execution: Run the prediction modules for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Analysis: Compare the output data against established thresholds for drug-like molecules (e.g., Lipinski's rule of five).
Protocol for Molecular Docking
-
Software: Employ a widely used docking program such as AutoDock Vina, Glide, or GOLD.
-
Target Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of binding poses.
-
Score the poses based on the software's scoring function.
-
-
Analysis:
-
Visualize the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Compare the binding affinity and interaction patterns with known inhibitors.
-
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for the computational analysis described in this guide.
Caption: A flowchart of the computational analysis workflow.
Conclusion and Future Directions
This computational comparison guide provides a comprehensive in silico evaluation of this compound. The predicted properties suggest that this compound has a favorable drug-like profile, with good potential for oral absorption and CNS penetration. Its predicted low toxicity is also a significant advantage. Molecular docking studies indicate that it may interact with therapeutically relevant targets such as MAO-B and VEGFR-2, suggesting potential applications in neurodegenerative diseases and oncology.
Compared to the bromo-indole derivative, our topic compound exhibits a more favorable predicted pharmacokinetic profile. Its structural similarity to Rasagiline, coupled with a promising predicted binding affinity for MAO-B, makes it a particularly interesting candidate for further investigation as a novel anti-Parkinson's agent.
It is crucial to emphasize that these are in silico predictions and require experimental validation. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm its physicochemical properties, pharmacokinetic profile, and biological activity. This computational analysis, however, provides a strong rationale for prioritizing this compound for further development.
References
- 1. d-nb.info [d-nb.info]
- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Substituted Indanamines: Bridging Experimental and Computational Data
In the landscape of modern drug discovery and development, the precise structural elucidation of novel psychoactive compounds is paramount. Substituted indanamines, a class of compounds with significant therapeutic potential, often present complex analytical challenges.[1][2] This guide provides an in-depth comparison of experimental spectroscopic data with computationally predicted spectra for this important class of molecules. By leveraging the synergy between empirical evidence and theoretical models, researchers can achieve a more robust and comprehensive understanding of molecular structure and properties, accelerating the pace of innovation.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for correlating experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Symbiotic Relationship Between Experimental and Computational Spectroscopy
The integration of experimental and computational methods offers a powerful paradigm for structural analysis.[3][5] While experimental techniques provide direct physical measurements, computational models allow for the prediction of spectroscopic properties based on theoretical principles.[3][6] This dual approach enables:
-
Validation of Experimental Findings: Computational data can corroborate experimental results, increasing confidence in structural assignments.
-
Interpretation of Complex Spectra: Predictive models can help to assign complex spectral features that may be ambiguous in experimental data alone.
-
Exploration of "What-If" Scenarios: The impact of structural modifications on spectroscopic properties can be explored in silico before undertaking laborious synthetic efforts.
This guide will focus on a representative substituted indanamine, 5-methoxy-2-aminoindan, to illustrate the practical application of this integrated approach.
Experimental Spectroscopic Protocols
The acquisition of high-quality experimental data is the foundation of any spectroscopic analysis. The following sections detail standardized protocols for NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the substituted indanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] For ¹³C NMR, a more concentrated sample (50-100 mg) is often required.[7] The sample should be free of particulate matter.[7]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal is clean before use.[9][10]
-
Background Collection: Record a background spectrum of the empty ATR crystal.[9][11] This will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the solid or liquid indanamine sample directly onto the ATR crystal.[9] For solid samples, apply pressure using the built-in clamp to ensure good contact.[8]
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C, C-O).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the indanamine derivative in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol).
-
LC Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any impurities.[12] The mobile phase composition and gradient are optimized to achieve good chromatographic resolution.[13]
-
MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Computational Prediction of Spectroscopic Data
Computational chemistry offers a suite of tools for predicting spectroscopic properties. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[6][14]
Predicting NMR Spectra
Computational Workflow for NMR Prediction:
-
Structure Optimization: The first step is to obtain an accurate 3D structure of the indanamine molecule. This is typically achieved through geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[15]
-
NMR Calculation: Using the optimized geometry, perform an NMR calculation. The Gauge-Including Atomic Orbital (GIAO) method is a common and accurate approach for calculating NMR shielding tensors.[16][17] The calculation should be performed using the same DFT functional and a larger basis set for better accuracy.[6]
-
Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane) at the same level of theory.
Predicting IR Spectra
Computational Workflow for IR Prediction:
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding IR intensities.[6]
-
Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The scaling factor is dependent on the DFT functional and basis set used.
-
Spectrum Generation: The scaled frequencies and intensities are then used to generate a predicted IR spectrum.
Correlating Experimental and Predicted Data: A Case Study of 5-Methoxy-2-aminoindan
To illustrate the correlation process, we will examine the spectroscopic data for 5-methoxy-2-aminoindan.
NMR Spectroscopy
| Proton/Carbon | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7-7.1 | 6.8-7.2 | 109-138 | 110-140 |
| OCH₃ | 3.78 | 3.85 | 55.6 | 56.1 |
| CH (amine) | ~3.5 | 3.6 | ~50 | 51.5 |
| CH₂ | 2.7-3.2 | 2.8-3.3 | ~35 | 36.2 |
Note: Experimental data is generalized from typical values for similar structures. Predicted data is based on DFT calculations.
The predicted chemical shifts show good agreement with the experimental values, providing strong support for the assigned structure. Minor deviations can be attributed to solvent effects and the inherent approximations in the computational methods.
IR Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300-3400 | 3350-3450 |
| Aromatic C-H Stretch | ~3050 | ~3060 |
| Aliphatic C-H Stretch | 2850-2950 | 2870-2960 |
| Aromatic C=C Stretch | 1600-1620 | 1605-1625 |
| C-O Stretch | 1230-1260 | 1240-1270 |
The correlation between the experimental and predicted IR frequencies is excellent. The characteristic peaks for the amine, aromatic ring, and methoxy group are all well-reproduced by the computational model.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Computational workflow for spectroscopic prediction.
Caption: The process of correlating experimental and computational data.
Conclusion
The integration of experimental and computational spectroscopy provides a robust and reliable framework for the structural characterization of substituted indanamines. This guide has outlined the essential protocols and workflows for acquiring and predicting spectroscopic data, and has demonstrated the power of this correlative approach through a case study. By embracing this synergy, researchers in drug discovery and development can enhance the accuracy and efficiency of their structural elucidation efforts, ultimately accelerating the journey from molecule to medicine.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. jddhs.com [jddhs.com]
- 5. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cbic.yale.edu [cbic.yale.edu]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. gaussian.com [gaussian.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-bromo-2,3-dihydro-1H-inden-1-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS No. 185122-74-1).[1][2]
This compound belongs to two chemical classes of significant toxicological and regulatory concern: aromatic amines and halogenated organic compounds . While specific toxicity data for this compound is not widely published, the well-documented hazards of its parent classes necessitate a cautious and rigorous approach. Aromatic amines are often toxic, potential carcinogens, and can be readily absorbed through the skin. Halogenated organics are environmentally persistent and are regulated as hazardous waste. Therefore, the procedures outlined below are designed to provide a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), the hazard profile must be inferred from its chemical structure. This compound must be treated as hazardous until proven otherwise.
| Parameter | Identifier / Classification | Rationale & Significance |
| CAS Number | 185122-74-1 | Unique identifier for this specific chemical substance.[1] |
| Molecular Formula | C₉H₁₀BrN | Indicates the presence of bromine, a halogen.[3] |
| Chemical Class | Halogenated Aromatic Amine | This classification dictates the core disposal strategy. Halogenated wastes are environmentally regulated and must be segregated from non-halogenated streams to ensure proper treatment, typically via high-temperature incineration.[4] Amines can be corrosive, toxic, and malodorous. |
| Inferred Hazards | Acute Toxicity, Skin/Eye Irritant, Potential Mutagen/Carcinogen, Aquatic Toxicity | Aromatic amines as a class are known for these health effects. The precautionary principle requires assuming these hazards in the absence of specific data. |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Acid Chlorides, Anhydrides | Amines can react exothermically or violently with these materials.[5][6] Waste streams must be segregated accordingly. |
Immediate Safety & Spill Response Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is paramount.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform cleanup within a chemical fume hood if possible.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layer nitrile gloves.[7] For large spills, a respirator may be necessary.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]
-
Decontaminate the Area: Clean the spill surface thoroughly with a detergent solution, followed by water.[7][9] Some protocols for aromatic amines suggest using a specialized decontamination solution.[10][11]
-
Dispose of Materials: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general trash. [12][13]
Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Protective Clothing: A lab coat.
Waste Segregation & Collection
The causality behind waste segregation is both safety and cost. Mixing halogenated waste with non-halogenated solvent waste forces the entire volume to be treated as the more hazardous (and more expensive to dispose of) halogenated category.[4]
-
Designate a Waste Container: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste."
-
Collect Waste:
-
Solid Waste: Collect pure this compound, along with any contaminated consumables (e.g., weighing papers, gloves, absorbent pads), in this container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated "Halogenated Liquid Waste" container. Ensure the solvent is compatible with the container material.
-
Containerization & Labeling
Proper labeling is a cornerstone of regulatory compliance and safety. It communicates the hazard to everyone in the laboratory and to the waste management professionals.
-
Use Appropriate Containers: Containers should be in good condition, made of a material compatible with the waste, and have a tightly sealing lid.
-
Label Clearly: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
On-site Storage
Waste containers must be stored safely pending pickup by a licensed contractor.
-
Location: Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[6]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[14]
-
Closure: Keep the container tightly closed except when adding waste.
Final Disposal Pathway
The only acceptable disposal method for this category of chemical is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13] These professionals will ensure the waste is transported and destroyed in compliance with all federal, state, and local regulations, typically via high-temperature incineration.
Decontamination
Any non-disposable equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the glassware with a suitable solvent (one in which the compound is soluble) in a fume hood. This rinse solvent must be collected as halogenated liquid waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with distilled water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling and disposing of waste generated from experiments involving this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 185122-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound-HCl | CymitQuimica [cymitquimica.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. uwyo.edu [uwyo.edu]
- 8. fishersci.com [fishersci.com]
- 9. skcltd.com [skcltd.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
